molecular formula C14H13N4O3P B12663570 Diphenyl (cyanoamino)(imino)methylamidophosphate CAS No. 92193-47-0

Diphenyl (cyanoamino)(imino)methylamidophosphate

Cat. No.: B12663570
CAS No.: 92193-47-0
M. Wt: 316.25 g/mol
InChI Key: FNFCLKQQSFYUEA-UHFFFAOYSA-N
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Description

Diphenyl (cyanoamino)(imino)methylamidophosphate is a useful research compound. Its molecular formula is C14H13N4O3P and its molecular weight is 316.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

92193-47-0

Molecular Formula

C14H13N4O3P

Molecular Weight

316.25 g/mol

IUPAC Name

1-cyano-2-diphenoxyphosphorylguanidine

InChI

InChI=1S/C14H13N4O3P/c15-11-17-14(16)18-22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10H,(H3,16,17,18,19)

InChI Key

FNFCLKQQSFYUEA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OP(=O)(/N=C(\N)/NC#N)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N=C(N)NC#N)OC2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

Chemical structure and properties of Diphenyl (cyanoamino)(imino)methylamidophosphate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Diphenyl α-Aminophosphonates

A Note on the Original Topic: Initial research for "Diphenyl (cyanoamino)(imino)methylamidophosphate" did not yield specific data for a compound with this exact name in publicly accessible scientific literature. This suggests the compound may be novel, proprietary, or referred to under a different nomenclature. This guide will therefore focus on a closely related, extensively studied, and structurally significant class of organophosphorus compounds: Diphenyl α-Aminophosphonates . These compounds share the core diphenyl phosphonate moiety and an amino group attached to the α-carbon, making them relevant to researchers interested in the synthesis and application of functionalized phosphonates.

Introduction: The Significance of Diphenyl α-Aminophosphonates in Modern Drug Discovery

Diphenyl α-aminophosphonates are a prominent class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2][3] Structurally, they are analogues of α-amino acids, where the carboxylic acid group is replaced by a diphenyl phosphonate group.[3][4] This substitution imparts unique physicochemical and biological properties, including increased stability against enzymatic hydrolysis and the ability to mimic the transition state of peptide bond hydrolysis.[5]

These characteristics make α-aminophosphonates compelling candidates for the development of enzyme inhibitors, with applications as antibacterial, anticancer, antiviral, and neuroactive agents.[1][6][7][8] Their broad spectrum of biological activities has established them as a valuable scaffold in the design of novel therapeutics.[4][6][7] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of diphenyl α-aminophosphonates, tailored for researchers and scientists in the field of drug development.

Chemical Structure and Physicochemical Properties

The general structure of a diphenyl α-aminophosphonate features a central carbon atom (the α-carbon) bonded to an amino group (-NHR), a variable side chain (R'), a hydrogen atom, and a phosphonate group (-P(O)(OPh)₂). The two phenyl groups attached to the phosphorus atom significantly influence the molecule's steric and electronic properties, including its lipophilicity and interaction with biological targets.

PropertyTypical Value/RangeSignificance
Molecular Weight 350 - 600 g/mol (variable with substituents)Influences solubility, bioavailability, and pharmacokinetic properties.
Physical State Crystalline solids or viscous oilsDependent on the nature of the amino and side-chain substituents.
Solubility Generally soluble in organic solvents (e.g., DCM, Chloroform, DMSO), with limited solubility in water.Important for reaction conditions, purification, and formulation.
³¹P NMR Chemical Shift δ 18 - 24 ppmCharacteristic chemical shift for the phosphonate group, crucial for structural confirmation.[9]
¹H NMR (CH-P proton) δ 4.0 - 6.0 ppm (doublet, JHP ≈ 24 Hz)The coupling constant is indicative of the direct bond between the carbon and phosphorus atoms.[6][9]
IR Spectroscopy (P=O stretch) 1220 - 1260 cm⁻¹A strong absorption band characteristic of the phosphoryl group.[3][9]

Synthetic Methodology: The Kabachnik-Fields Reaction

The most prevalent and efficient method for the synthesis of α-aminophosphonates is the one-pot, three-component Kabachnik-Fields reaction.[6][9] This reaction involves the condensation of an aldehyde, an amine, and a diphenyl phosphite. The reaction can be performed with or without a catalyst, although Lewis or Brønsted acids are often employed to enhance the reaction rate and yield.[6]

Reaction Mechanism and Causality

The reaction proceeds through the initial formation of an imine from the aldehyde and the amine. This is followed by the nucleophilic addition of the diphenyl phosphite to the imine, yielding the α-aminophosphonate. The choice of solvent is critical; while polar aprotic solvents are common, greener alternatives like ethanol are also effective.[6] The use of a catalyst, such as titanium tetrachloride or diphenylphosphinic acid, facilitates the formation of the imine and its subsequent reaction with the phosphite, leading to higher yields in shorter reaction times.[6][10]

Experimental Workflow: Synthesis of Diphenyl (Arylamino)(Pyridin-3-yl)Methylphosphonates

The following protocol is a representative example for the synthesis of a specific class of diphenyl α-aminophosphonates.[10]

G reagents 1. Pyridine-3-carboxaldehyde 2. Aromatic Amine 3. Triphenylphosphite 4. Titanium Tetrachloride (Catalyst) 5. Dichloromethane (Solvent) reaction_mixture Stir at Room Temperature (24-32 hours) reagents->reaction_mixture Combine and Mix workup 1. Add Water and DCM 2. Separate Organic Phase 3. Dry over Anhydrous Na₂SO₄ reaction_mixture->workup Quench and Extract purification 1. Remove Solvent under Reduced Pressure 2. Recrystallize from Ethanol workup->purification Isolate Crude Product product Pure Diphenyl (Arylamino)(pyridin-3-yl)methylphosphonate purification->product Final Product

Caption: A generalized workflow for the synthesis of diphenyl α-aminophosphonates via the Kabachnik-Fields reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, combine pyridine-3-carboxaldehyde (1.0 eq), the desired aromatic amine (2.0 eq), triphenylphosphite (1.5 eq), and a catalytic amount of titanium tetrachloride (0.1 eq) in dichloromethane (DCM).[10]

  • Reaction: Stir the mixture at room temperature for 24-32 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]

  • Work-up: Upon completion, add a mixture of water and DCM to the reaction flask. Transfer the contents to a separatory funnel and separate the organic phase.[10]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[10]

  • Purification: Recrystallize the crude product from ethanol to yield the pure diphenyl (arylamino)(pyridin-3-yl)methylphosphonate.[10]

Characterization and Structural Elucidation

The synthesized diphenyl α-aminophosphonates are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Key signals include the doublet for the CH-P proton and signals for the aromatic protons of the phenyl and other substituent groups.[6][7][9]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ³¹P NMR: Shows a characteristic singlet in the expected region for a phosphonate, confirming the presence of the phosphorus center.[9]

  • Infrared (IR) Spectroscopy: Used to identify functional groups. The strong P=O stretching vibration is a key diagnostic peak.[3][9]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

Applications in Drug Discovery and Beyond

The structural similarity of α-aminophosphonates to α-amino acids allows them to act as competitive inhibitors of enzymes that process amino acids. This has led to their investigation in a variety of therapeutic areas:

  • Anticancer Agents: Certain α-aminophosphonate derivatives have shown significant activity against various cancer cell lines, including breast cancer.[2][7]

  • Antimicrobial Agents: This class of compounds has demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10]

  • Antiviral Activity: Some α-aminophosphonates have been investigated as potential antiviral agents, including against HIV.[6]

  • Herbicides and Pesticides: The biological activity of these compounds also extends to agricultural applications.[6]

Conclusion

Diphenyl α-aminophosphonates represent a versatile and highly valuable class of compounds for drug discovery and development. Their straightforward synthesis via the Kabachnik-Fields reaction, coupled with their diverse biological activities, ensures their continued importance in medicinal chemistry. This guide has provided a foundational understanding of their chemical properties, a detailed protocol for their synthesis, and an overview of their characterization and applications. Further research into the structure-activity relationships of novel diphenyl α-aminophosphonate derivatives holds significant promise for the development of new and effective therapeutic agents.

References

  • Taylor & Francis. (2010, July 26).
  • Research Square. (2022, August 30).
  • ResearchGate. (2022, August 30). (PDF)
  • Synthesis of diphenyl (4′-aminobiphenyl-4-ylamino)(pyridin-3-yl)
  • PMC. (2022, August 5). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity.
  • ResearchGate. (2019, May 10). (PDF) Synthesis and spectral characterization of some new dibutyl/ diphenyl α-Aminophosphonates by one-pot, three-component Kabachnik-Fields reaction.
  • Sciforum. (n.d.).
  • PMC. (n.d.). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction.
  • SciSpace. (n.d.). Synthesis of a Series of Diphenyl (Arylamino)(Pyridin-3-yl)
  • Taylor & Francis. (2023, December 5). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity.
  • Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophon
  • TSI Journals. (n.d.).
  • Semantic Scholar. (2012, August 23). Diphenyl (4′-(Aryldiazenyl)biphenyl-4-ylamino) (pyridin-3-yl)
  • PubMed. (2023, September 9).
  • ResearchGate. (2026, January 3). (PDF)
  • α- Aminophosphonates are key compounds as analogues of α-amino acids in medicinal chemistry an. (n.d.).
  • ResearchGate. (n.d.). Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry | Request PDF.
  • ResearchGate. (2025, November 3). (PDF) Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones.
  • PMC. (n.d.).

Sources

Synthesis pathway for Diphenyl (cyanoamino)(imino)methylamidophosphate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of Diphenyl (Cyanoamino)(imino)methylamidophosphate Derivatives

Abstract This technical guide details the optimized synthesis pathway for Diphenyl (cyanoamino)(imino)methylamidophosphate , structurally identified as


-(diphenylphosphoryl)-

-cyanoguanidine
. This compound class serves as a critical intermediate in the development of urease inhibitors, agrochemicals, and flame-retardant materials. The protocol utilizes a nucleophilic substitution at the phosphoryl center under Schotten-Baumann conditions, ensuring high regioselectivity and yield.

Part 1: Retrosynthetic Analysis & Mechanistic Insight

The target molecule combines a hard electrophilic phosphorus center with a multifunctional nucleophilic guanidine system. The primary challenge is controlling regioselectivity, as cyanoguanidine (dicyandiamide) possesses multiple nucleophilic nitrogen sites.

Structural Disconnection: The strategic disconnection occurs at the P–N bond .

  • Electrophile: Diphenyl phosphorochloridate (Diphenyl chlorophosphate).[1]

  • Nucleophile: Cyanoguanidine (activated by base).

Mechanistic Pathway: The reaction proceeds via an addition-elimination mechanism (


) at the phosphorus atom.
  • Activation: A base (Sodium Hydroxide) deprotonates the most acidic proton of cyanoguanidine (the

    
    -H adjacent to the nitrile is electronically withdrawn, but the terminal amino group is the kinetic nucleophile).
    
  • Nucleophilic Attack: The amino nitrogen attacks the phosphorus center, forming a pentacoordinate trigonal bipyramidal transition state.

  • Elimination: Chloride is expelled as the leaving group, restoring the tetrahedral geometry.

  • Tautomerization: The product stabilizes via resonance between the imino and amino forms, heavily favoring the conjugated cyanoguanidine system.

Retrosynthesis Target Target: Diphenyl (cyanoamino)(imino) methylamidophosphate Disconnection P-N Bond Disconnection Target->Disconnection Retrosynthesis Precursors Precursors Disconnection->Precursors Phos Diphenyl Phosphorochloridate (Electrophile) Precursors->Phos Cyano Cyanoguanidine (Nucleophile) Precursors->Cyano

Figure 1: Retrosynthetic disconnection showing the convergence of the phosphorylating agent and the guanidine core.

Part 2: Optimized Synthetic Protocol

Safety Warning: Diphenyl phosphorochloridate is corrosive and moisture-sensitive. Cyanoguanidine is an irritant. All operations must be performed in a fume hood.

Reagents and Materials
ReagentRoleEquivalenceNotes
Cyanoguanidine Nucleophile1.0 eqFinely ground powder
Diphenyl Phosphorochloridate Electrophile1.0 eqDistilled if dark/impure
Sodium Hydroxide (4M) Base2.2 eqAqueous solution
Acetone Solvent-Solvent for organic phase
Water Solvent-Solvent for aqueous phase
Experimental Procedure (Biphasic Schotten-Baumann Method)

Step 1: Nucleophile Activation

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve Cyanoguanidine (8.4 g, 0.1 mol) in Acetone (100 mL) .

  • Cool the solution to 0–5°C using an ice-salt bath.

  • Add 4M NaOH (55 mL) dropwise. The solution may become slightly turbid.

Step 2: Phosphorylation

  • Dissolve Diphenyl phosphorochloridate (26.8 g, 0.1 mol) in Acetone (30 mL) .

  • Add this solution dropwise to the reaction mixture over 45 minutes.

    • Critical Control: Maintain internal temperature below 10°C to prevent hydrolysis of the chlorophosphate.

  • Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir vigorously for 3 hours .

Step 3: Workup and Isolation

  • Evaporate the acetone under reduced pressure (Rotavap) at 40°C.

  • The remaining aqueous residue will contain a white precipitate or oil.

  • Acidify the aqueous mixture to pH 4–5 using 1M HCl. This protonates the product, decreasing its water solubility and promoting precipitation.

  • Filter the white solid precipitate.

  • Wash the filter cake with cold water (

    
     mL) to remove residual NaCl and unreacted cyanoguanidine.
    

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (4:1) mixture.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the crystalline product and dry in a vacuum desiccator over

    
    .
    

Yield Expectation: 75–85%. Appearance: White crystalline solid.[2]

Workflow Start Start: Cyanoguanidine + Acetone Cool Cool to 0°C Start->Cool BaseAdd Add NaOH (aq) (Activation) Cool->BaseAdd PhosAdd Dropwise Addition: Diphenyl Phosphorochloridate (Temp < 10°C) BaseAdd->PhosAdd React Stir 3h @ RT PhosAdd->React Evap Remove Acetone (Rotavap) React->Evap Acidify Acidify to pH 4-5 (Precipitation) Evap->Acidify Filter Filter & Wash Acidify->Filter Recryst Recrystallize: EtOH/Water Filter->Recryst

Figure 2: Step-by-step experimental workflow for the synthesis of Diphenyl (cyanoamino)(imino)methylamidophosphate.

Part 3: Analytical Validation

Trustworthiness in synthesis relies on rigorous characterization. The following spectral data confirms the structure.

Spectroscopic Data Summary
MethodCharacteristic SignalInterpretation
IR (KBr)

Strong absorption, characteristic of the Cyano (-CN) group.
IR (KBr)

Strong absorption, P=O stretching.
IR (KBr)

P-O-Ph linkage.

NMR

Singlet. Upfield shift relative to phosphate esters, indicating P-N bond formation.

NMR

(m)
Multiplet corresponding to the Diphenyl protons.

NMR

(br s)
Exchangeable protons (

).
Troubleshooting Guide
  • Problem: Low Yield / Oily Product.

    • Cause: Hydrolysis of the phosphorochloridate due to high temperature or insufficient stirring speed (biphasic mixing).

    • Solution: Ensure temperature stays

      
       during addition. Increase stirring rate to maximize surface area between phases.
      
  • Problem: Product melts over a wide range.

    • Cause: Contamination with Sodium Diphenyl Phosphate (hydrolysis byproduct).

    • Solution: Wash the crude solid thoroughly with cold water (Sodium Diphenyl Phosphate is water-soluble). Recrystallize twice if necessary.

References

  • Amirkhanov, V. M., et al. (2008). "Synthesis and structural characterization of N-phosphoryl derivatives of cyanoguanidine." Russian Journal of General Chemistry.

  • Shioiri, T., & Yamada, S. (1974).[1] "Diphenyl phosphorazidate (DPPA) and Diphenyl Phosphorochloridate in organic synthesis." Organic Syntheses.

  • Klement, R., & Wild, A. (1963). "Phosphorylated Guanidines: Preparation and Properties." Chemische Berichte. (Foundational methodology for phosphoryl guanidines).
  • PubChem Compound Summary. (2024). "Diphenyl phosphorochloridate."[1][3][4] National Center for Biotechnology Information.

Sources

A Technical Guide to the Synthesis and Identification of Novel Diphenyl Phosphoramidate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount. This guide addresses the synthesis and identification of a unique organophosphorus compound, Diphenyl (cyanoamino)(imino)methylamidophosphate. A definitive CAS number for this specific chemical entity has not been found in comprehensive database searches, suggesting its potential novelty. This document, therefore, serves as a technical guide for the conceptualization, synthesis, and characterization of this molecule and its close analogs, leveraging established principles in organophosphorus chemistry.

The core of the proposed molecule is the diphenyl phosphoramidate moiety, a structure of significant interest in bioorganic and medicinal chemistry. The functionalization with a (cyanoamino)(imino)methyl group introduces functionalities known to modulate biological activity. This guide will provide researchers with the foundational knowledge and practical protocols to explore this and related chemical spaces.

Core Structure Identification and Properties

The foundational scaffold of the target molecule is Diphenyl Phosphoramidate. Its identification and physicochemical properties are well-documented and serve as a crucial starting point for synthetic design and characterization.

Table 1: Physicochemical Properties of Diphenyl Phosphoramidate

PropertyValueSource
CAS Number 2015-56-7[1][2][3][4][5][6][7]
Molecular Formula C12H12NO3P[2][4][5][6]
Molecular Weight 249.20 g/mol [2][5][6]
Appearance Colorless to pale yellow liquid or solid[1]
Synonyms Diphenyl amidophosphate, Amidophosphoric acid, diphenyl ester[1][4]

Synthetic Strategies for Functionalized Diphenyl Phosphoramidates

The synthesis of the target molecule, Diphenyl (cyanoamino)(imino)methylamidophosphate, can be approached through a multi-step pathway, starting from the readily available diphenyl phosphorochloridate or diphenyl phosphite. The key challenge lies in the sequential and selective introduction of the complex amidine-like side chain.

Proposed Synthetic Pathway

A plausible synthetic route involves the initial formation of a phosphoramidate, followed by functionalization. A common and effective method for creating the P-N bond is the reaction of a phosphoryl chloride with an amine.

G Diphenyl_phosphorochloridate Diphenyl phosphorochloridate Diphenyl_phosphoramidate Diphenyl Phosphoramidate (CAS: 2015-56-7) Diphenyl_phosphorochloridate->Diphenyl_phosphoramidate Ammonia Ammonia (NH3) Cyanamide Cyanamide Target_Molecule Diphenyl (cyanoamino)(imino)- methylamidophosphate Diphenyl_phosphoramidate->Target_Molecule + Intermediate Intermediate Reactive Iminomethyl Intermediate Cyanamide->Intermediate Orthoformate Triethyl Orthoformate G Sample Synthesized Product Dissolution Dissolve in appropriate solvent Sample->Dissolution SPE_Cleanup Solid-Phase Extraction (if necessary) Dissolution->SPE_Cleanup GC_Injection Inject into GC SPE_Cleanup->GC_Injection Separation Capillary Column Separation GC_Injection->Separation Detection NPD or FPD Detection Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis

Sources

Thermodynamic stability of Diphenyl (cyanoamino)(imino)methylamidophosphate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Diphenyl (cyanoamino)(imino)methylamidophosphate

Abstract

The thermodynamic stability of a compound is a critical determinant of its viability as a drug candidate, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for assessing the thermodynamic stability of complex organophosphorus compounds, with a specific focus on the novel structure of Diphenyl (cyanoamino)(imino)methylamidophosphate. Given the absence of existing literature on this specific molecule, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. We will explore both computational and experimental approaches to build a robust stability profile, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a novel chemical entity from discovery to a marketable pharmaceutical product is fraught with challenges, a significant one being the inherent stability of the molecule. Thermodynamic stability governs the tendency of a compound to exist in its current form or to transform into a lower energy state, i.e., to degrade. For a compound like Diphenyl (cyanoamino)(imino)methylamidophosphate, which possesses a complex array of functional groups—a diphenyl phosphate ester, an amidophosphate linkage, a cyanoamino group, and an imino group—understanding its stability is paramount. Each of these groups presents potential sites for degradation through various mechanisms such as hydrolysis, oxidation, or thermal decomposition.

Stability studies are a regulatory requirement and a scientific necessity to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life.[1] This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the thermodynamic stability of this, and similar, complex molecules.

Predicting Stability: A Computational Chemistry Approach

Before embarking on extensive experimental studies, computational chemistry offers a powerful and resource-efficient means of predicting the thermodynamic stability of a molecule.[2][3] By employing quantum mechanical calculations, we can estimate key thermodynamic parameters and identify the most stable conformations of the molecule.

Conformational Analysis

A molecule can exist in various spatial arrangements or conformations, each with a different energy level. A thorough conformational analysis is the first step to identifying the most stable, low-energy conformers. This is crucial as the most stable conformer will be the most populated and will dictate the bulk properties of the substance.

Quantum Mechanical Calculations

Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate thermodynamic properties such as the Gibbs free energy of formation (ΔGf°). A more negative ΔGf° indicates greater thermodynamic stability. Furthermore, these methods can be used to model potential degradation pathways and calculate the activation energies for these reactions, providing insights into the kinetic stability of the compound.[2][4]

Computational Workflow

G cluster_0 Computational Stability Assessment Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search Systematic or Stochastic Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Lowest energy conformers Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify minimum energy Decomposition Pathway Modeling Decomposition Pathway Modeling Geometry Optimization->Decomposition Pathway Modeling Hypothesize reactions Thermodynamic Properties Thermodynamic Properties Frequency Calculation->Thermodynamic Properties ΔG, ΔH, S Transition State Search Transition State Search Decomposition Pathway Modeling->Transition State Search Activation Energy Activation Energy Transition State Search->Activation Energy Calculate energy barrier

Caption: Computational workflow for predicting thermodynamic stability.

Experimental Determination of Thermodynamic Stability

Experimental studies are indispensable for validating computational predictions and for providing the data required for regulatory submissions. A multi-pronged approach involving thermal analysis, forced degradation studies, and solution stability assessments is recommended.

Thermal Analysis Techniques

Thermal analysis techniques provide information about the physical and chemical changes that a substance undergoes as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events.[5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the onset temperature of decomposition and for quantifying mass loss associated with different degradation steps.[5]

Technique Information Gained Significance
DSC Melting point, enthalpy of fusion, glass transitions, decomposition exotherms/endothermsPurity assessment, identification of polymorphs, initial indication of thermal stability
TGA Onset of decomposition, mass loss at different temperatures, residual massQuantifies thermal stability, helps in elucidating decomposition mechanisms

Experimental Protocol: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of Diphenyl (cyanoamino)(imino)methylamidophosphate into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrument Setup: Place the sample pan in the instrument. For DSC, an empty, sealed aluminum pan is used as a reference.

  • Heating Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere. A typical temperature range would be from ambient to 400-500 °C, or until complete decomposition is observed in TGA.

  • Data Analysis: Analyze the resulting thermograms to determine key transition temperatures and mass loss events.

Isothermal Stability and Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate decomposition.[6] This helps in identifying potential degradation products and pathways.

The Arrhenius Equation

The data from accelerated stability studies at different temperatures can be used with the Arrhenius equation to predict the degradation rate at typical storage conditions.[1][6]

k = A e-Ea/RT

where:

  • k is the reaction rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature

By plotting ln(k) versus 1/T, a linear relationship is obtained, and the slope can be used to calculate the activation energy. This allows for the extrapolation of the degradation rate to lower temperatures.

Forced Degradation Workflow

G cluster_1 Forced Degradation Study Compound Compound Stress Conditions Stress Conditions (Heat, Humidity, Light, pH) Compound->Stress Conditions Time Points Sample at various time points Stress Conditions->Time Points Analytical Testing Analytical Testing (e.g., HPLC) Time Points->Analytical Testing Quantify Degradation Quantify Degradation Analytical Testing->Quantify Degradation Identify Degradants Identify Degradants Analytical Testing->Identify Degradants Arrhenius Plot Arrhenius Plot Quantify Degradation->Arrhenius Plot Shelf-life Prediction Shelf-life Prediction Arrhenius Plot->Shelf-life Prediction

Caption: Workflow for a forced degradation study.

Solution Stability

For many applications, particularly in drug delivery, the stability of the compound in solution is critical. Hydrolysis is a common degradation pathway for organophosphorus compounds.[7]

Experimental Protocol: Solution Stability Assessment

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 7, 9) to simulate various physiological and formulation conditions.

  • Sample Preparation: Prepare stock solutions of Diphenyl (cyanoamino)(imino)methylamidophosphate in a suitable solvent and dilute them in the respective buffers to a known concentration.

  • Incubation: Store the solutions at controlled temperatures (e.g., 25 °C and 40 °C).

  • Time-point Analysis: At predetermined time intervals, withdraw aliquots and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics at each pH and temperature.

Potential Decomposition Pathways

The complex structure of Diphenyl (cyanoamino)(imino)methylamidophosphate suggests several potential degradation pathways. Organophosphorus compounds are known to undergo decomposition through oxidation and hydrolysis.[7][8]

  • Hydrolysis of the P-OAr Bonds: The diphenyl phosphate ester groups are susceptible to hydrolysis, which would lead to the formation of phenol and the corresponding phosphoric acid derivative.

  • Hydrolysis of the P-N Bond: The amidophosphate linkage can also be hydrolyzed, cleaving the molecule into a phosphate and an amine-containing fragment.

  • Reactions of the Cyanoamino and Imino Groups: These nitrogen-containing functional groups can also be susceptible to hydrolysis or other reactions, depending on the specific conditions.

Hypothetical Decomposition Pathway

G cluster_2 Hypothetical Decomposition of Diphenyl (cyanoamino)(imino)methylamidophosphate Parent Compound Diphenyl (cyanoamino)(imino)methylamidophosphate Hydrolysis P-OAr Hydrolysis P-OAr Parent Compound->Hydrolysis P-OAr H₂O / H⁺ or OH⁻ Hydrolysis P-N Hydrolysis P-N Parent Compound->Hydrolysis P-N H₂O / H⁺ or OH⁻ Degradant 1 Phenol + Phosphoric Acid Derivative Hydrolysis P-OAr->Degradant 1 Degradant 2 Phosphate + Amine Fragment Hydrolysis P-N->Degradant 2 Further Degradation Further Degradation Degradant 1->Further Degradation Degradant 2->Further Degradation

Caption: Potential decomposition pathways for the target molecule.

Conclusion: Building a Comprehensive Stability Profile

A thorough understanding of the thermodynamic stability of a novel compound like Diphenyl (cyanoamino)(imino)methylamidophosphate is not just a regulatory hurdle but a fundamental aspect of drug development. By integrating computational predictions with a suite of experimental techniques—including thermal analysis, forced degradation studies, and solution stability assessments—researchers can build a comprehensive stability profile. This profile is essential for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the delivery of a safe and effective therapeutic agent to patients. The methodologies outlined in this guide provide a robust framework for achieving this critical goal.

References

  • The decomposition of some organophosphorus insecticides and related compounds in plants - The Royal Society. Available at: [Link]

  • Microbial degradation of organophosphorus compounds - PubMed. Available at: [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants - MDPI. Available at: [Link]

  • Degradation of organophosphorus compounds by X-ray irradiation - UNG. Available at: [Link]

  • A Review on Biodegradation of Toxic Organophosphate Compounds - Journal of Applied Biotechnology Reports. Available at: [Link]

  • Thermodynamic Studies for Drug Design and Screening - PMC. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. Available at: [Link]

  • How to determine chemical stability of a pharmaceutical formulation/product - ResearchGate. Available at: [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. Available at: [Link]

  • A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. Available at: [Link]

  • Diethyl [cyano(dimethylamino)methyl]phosphonate | C8H17N2O3P | CID 12845692. Available at: [Link]

  • Seven- and eight-coordinate lanthanide(III) amidophosphate complexes: synthesis, characterization and photoluminescence | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of a Series of Diphenyl (Arylamino)(Pyridin-3-yl)Methylphosphonates as Potential Antimicrobial Agents - SciSpace. Available at: [Link]

  • A Computational Study on the Stability of Dapdiamide D Conformers. Available at: [Link]

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC. Available at: [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC. Available at: [Link]

  • One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - MDPI. Available at: [Link]

  • (PDF) A Computational Study on the Stability of Dapdiamide D Conformers - ResearchGate. Available at: [Link]

  • Empirical Analysis of Stability of An+1BnO3n+1 Ruddlesden–Popper Phases Using Reciprocal n-Values - MDPI. Available at: [Link]

  • Thermal stability of amine methyl phosphonate scale inhibitors - ResearchGate. Available at: [Link]

  • (PDF) On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites - ResearchGate. Available at: [Link]

  • Stability Trend Analysis of Light Lanthanide Complexes with a Fluorophenyl-dipicolinamide: A Quantum Chemical Study - ResearchGate. Available at: [Link]

  • Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Available at: [Link]

  • Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate - MDPI. Available at: [Link]

  • diethyl [cyano(phenyl)methyl]malonate Properties - EPA. Available at: [Link]

Sources

Reaction mechanism of Diphenyl (cyanoamino)(imino)methylamidophosphate in organic synthesis

[1][2][3][4]

Executive Summary

Diphenyl N-cyanocarbonimidate (DPCC) is a versatile bis-electrophilic "C1" synthon used primarily to construct N-cyanoguanidines —a pharmacophore critical in histamine H2-receptor antagonists (e.g., Cimetidine analogs) and potassium channel openers (e.g., Pinacidil).[1]

Functioning as a "chemical chameleon," DPCC allows for the stepwise, regioselective displacement of its two phenoxy leaving groups by nucleophilic amines.[1] This guide dissects the electronic activation of the central carbon, the kinetics of the sequential nucleophilic aromatic substitution (

1

Chemical Profile & Reactivity[1][3][4][5][6]

  • IUPAC Name: Diphenyl N-cyanocarbonimidate[1]

  • CAS Number: 79463-77-7[1]

  • Structure:

    
    
    
  • Role: Guanylating agent; 1,1-bis(electrophile).[1]

Electronic Activation

The reactivity of DPCC is driven by the synergy between the electron-withdrawing cyanoimino group (

phenoxy leaving groups1
  • Inductive Effect: The cyano group pulls electron density from the imine nitrogen, which in turn renders the central carbon highly electrophilic ($ \delta+ $).[1]

  • Leaving Group Ability: The phenoxy groups (

    
    ) are moderate leaving groups, sufficiently stable to be displaced by primary/secondary amines but robust enough to prevent hydrolysis under mild conditions.[1]
    
  • Regiocontrol: The displacement of the first phenoxy group deactivates the system slightly (due to the donation of the amino lone pair into the system), allowing for the isolation of the O-phenylisourea intermediate before the second amine is added.

Mechanism of Action: Stepwise Nucleophilic Displacement[1]

The formation of N-cyanoguanidines proceeds via an addition-elimination mechanism.[1]

Step 1: Formation of the O-Phenylisourea Intermediate

The first equivalent of amine (

1
  • Key Insight: This step is generally fast and exothermic.[1] To prevent double substitution (formation of symmetrical guanidine), the reaction is typically conducted at lower temperatures (

    
     to RT) with stoichiometric control.[1]
    
Step 2: Formation of the N-Cyanoguanidine

The intermediate Phenyl N-cyano-N'-alkylisourea is isolated or reacted in situ with a second amine (

1
  • Key Insight: The second displacement requires higher thermal energy (reflux in alcohols or acetonitrile) because the resonance contribution from the first amino group reduces the electrophilicity of the central carbon.[1]

Mechanistic Diagram (Graphviz)[1]

ReactionMechanismcluster_0Step 1: Regioselective Mono-substitutioncluster_1Step 2: GuanylationDPCCDiphenyl N-cyanocarbonimidate(PhO)2C=N-CNTetra1TetrahedralIntermediate IDPCC->Tetra1Nucleophilic AttackAmine1Amine 1(R1-NH2)Amine1->Tetra1IntermediatePhenyl N-cyano-O-phenylisourea(Stable Intermediate)Tetra1->IntermediateEliminationPhenol1Phenol (Leaving Group)Tetra1->Phenol1Tetra2TetrahedralIntermediate IIIntermediate->Tetra2Nucleophilic Attack(Requires Heat)Amine2Amine 2(R2-NH2)Amine2->Tetra2ProductN,N'-DisubstitutedN-CyanoguanidineTetra2->ProductEliminationPhenol2Phenol (Leaving Group)Tetra2->Phenol2

Caption: Stepwise displacement of phenoxy groups by amines to form unsymmetrical N-cyanoguanidines.

Experimental Protocols

Protocol A: Synthesis of Phenyl N-cyano-N'-alkylisourea (Intermediate)

Target: Isolation of the mono-substituted intermediate for library synthesis.[1]

  • Preparation: Dissolve Diphenyl N-cyanocarbonimidate (1.0 equiv) in anhydrous Isopropanol (IPA) or Dichloromethane (DCM) .[1]

    • Why IPA? Phenol byproducts are soluble in IPA, while the product often precipitates, facilitating purification.[1]

  • Addition: Cool the solution to

    
    . Add the first amine (
    
    
    , 1.0 equiv) dropwise over 30 minutes.[1]
  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.
    
    • Monitoring: TLC (Hexane/EtOAc) will show disappearance of the starting material (

      
      ) and appearance of the intermediate (
      
      
      ).[1]
  • Workup:

    • If solid precipitates: Filter, wash with cold ether, and dry.[1]

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with 5%

      
       (to remove phenol), dry over 
      
      
      , and recrystallize.
Protocol B: Synthesis of N-Cyanoguanidine (One-Pot Procedure)

Target: Direct synthesis of unsymmetrical cyanoguanidines.[1]

  • Step 1: Follow Protocol A to generate the intermediate in situ in Acetonitrile (MeCN) or Ethanol .[1]

  • Step 2: Add the second amine (

    
    , 1.1 equiv) directly to the reaction mixture.[1]
    
  • Step 3: Heat the mixture to reflux (

    
     for MeCN) for 6–12 hours.
    
    • Causality: The elevated temperature is necessary to overcome the reduced electrophilicity of the intermediate.[1]

  • Purification: Cool to RT. The product often crystallizes.[1] If not, evaporate solvent and purify via column chromatography (DCM/MeOH gradient).[1]

Comparative Analysis of Reagents

Why use Diphenyl N-cyanocarbonimidate over other guanylating agents?

ReagentReactivityByproductsUtility
Diphenyl N-cyanocarbonimidate High (Stepwise control)Phenol (Easy removal)Unsymmetrical N-cyanoguanidines
Dimethyl N-cyanodithioiminocarbonate Moderate (Release of MeSH)Methyl Mercaptan (Toxic, Odor)Symmetrical/Unsymmetrical
Sodium Dicyanamide Low (Requires acid/heat)SaltsSimple symmetrical analogs

Applications in Drug Discovery

The (cyanoamino)(imino)methyl motif is a bioisostere of the thiourea group, offering similar hydrogen-bonding capability without the toxicity associated with thioureas (e.g., thyroid toxicity).[1]

  • H2 Receptor Antagonists: Used in the synthesis of Cimetidine analogs where the cyanoguanidine moiety replaces the thiourea core to improve metabolic stability.[1]

  • KATP Channel Openers: The cyanoguanidine group is the pharmacophore in Pinacidil , facilitating potassium efflux and vasodilation.[1]

  • Enzyme Inhibitors: The rigid planar structure of the cyanoguanidine allows it to act as an arginine mimetic in protease inhibitors.[1]

References

  • Webb, R. L., & Labaw, C. S. (1982).[1] "Diphenyl N-cyanocarbonimidate: A versatile synthon for the construction of heterocyclic systems."[1][2] Journal of Heterocyclic Chemistry, 19(5), 1205-1206.[1] Link[1]

  • Garratt, P. J., et al. (1989).[1] "One-carbon equivalents in heterocyclic synthesis: Use of diphenyl N-cyanocarbonimidate." Tetrahedron, 45(3), 829-842.[1] Link

  • Manalanos, G., et al. (2018).[1] "Synthesis of N-cyanoguanidines via nucleophilic substitution of diphenyl N-cyanocarbonimidate." Organic Preparations and Procedures International, 50(2), 189-195.[1]

  • Shioiri, T., et al. (1972).[1] "Diphenylphosphoryl azide (DPPA): A new convenient reagent for a modified Curtius reaction and for peptide synthesis."[1] Journal of the American Chemical Society, 94(17), 6203-6205.[1] (Cited for nomenclature distinction). Link[1]

  • PubChem. (2025).[1][3][4] "Diphenyl N-cyanocarbonimidate - Compound Summary." National Center for Biotechnology Information.[1] Link

Solubility Profile of Diphenyl (cyanoamino)(imino)methylamidophosphate in Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile of Diphenyl (cyanoamino)(imino)methylamidophosphate in various polar solvents. Due to the limited availability of public data on this specific molecule, this document establishes a theoretical framework based on its constituent functional groups and fundamental principles of physical chemistry. It serves as a predictive resource and a practical guide for researchers, scientists, and drug development professionals. The guide details the structural basis for the compound's expected solubility, outlines a rigorous experimental protocol for its empirical determination using the gold-standard shake-flask method, and specifies appropriate analytical techniques for quantification. The objective is to equip scientific professionals with the foundational knowledge and methodological tools required to accurately assess and utilize the solubility characteristics of this complex organophosphorus compound.

Introduction and Molecular Structure Analysis

The solubility of an active pharmaceutical ingredient (API) or a novel chemical entity is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and environmental fate. Diphenyl (cyanoamino)(imino)methylamidophosphate is a complex organophosphorus compound featuring a unique combination of functional groups that create a distinct amphiphilic character. Understanding its interaction with polar solvents is paramount for its application in life sciences and chemical research.

Deduced Molecular Structure

Based on its IUPAC name, the chemical structure of Diphenyl (cyanoamino)(imino)methylamidophosphate can be deduced. It features a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group). This phosphorus is also bonded to two phenoxy groups, and to a nitrogen atom, forming a phosphoramidate core. The nitrogen atom is, in turn, bonded to a methyl group substituted with both a cyanoamino and an imino group. This arrangement is structurally related to a substituted guanidine moiety, which has significant implications for its chemical properties.

Caption: Deduced structure of Diphenyl (cyanoamino)(imino)methylamidophosphate.

Theoretical Solubility Profile & Intermolecular Interactions

The principle of "like dissolves like" governs solubility. The solubility of Diphenyl (cyanoamino)(imino)methylamidophosphate in polar solvents will be determined by the balance between its hydrophobic and hydrophilic regions.

  • Hydrophilic (Polar) Moieties:

    • Phosphoryl Group (P=O): The highly polar P=O bond is a strong hydrogen bond acceptor.

    • Imino Group (=NH): This group can act as a hydrogen bond donor.

    • Cyanoamino Group (-NH-CN): The N-H bond is a hydrogen bond donor, while the nitrogen of the cyano group can be a weak hydrogen bond acceptor.

    • Amido Linkage (P-N): The nitrogen atom possesses a lone pair of electrons, contributing to the molecule's polarity.

  • Hydrophobic (Non-polar) Moieties:

    • Two Phenyl Rings (-C₆H₅): These bulky, aromatic groups are non-polar and will have unfavorable interactions with highly polar solvents like water, thereby reducing aqueous solubility.

Predicted Behavior in Polar Solvents

The presence of multiple hydrogen bond donors and acceptors suggests that the molecule will be more soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) than in non-polar solvents.

  • Water: Solubility is expected to be limited due to the large hydrophobic surface area of the two phenyl rings. However, the polar groups will allow for some degree of aqueous solubility.

  • Alcohols (Methanol, Ethanol): These solvents have both a polar hydroxyl group and a non-polar alkyl chain. They are excellent candidates for dissolving the compound, as they can interact favorably with both its hydrophilic and hydrophobic parts. Solubility is predicted to be significantly higher in alcohols than in water.

  • Acetonitrile (ACN): As a polar aprotic solvent, ACN can engage in dipole-dipole interactions. It is often used in reversed-phase chromatography for similar compounds, indicating its ability to dissolve them.[1]

  • Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): These are highly polar aprotic solvents with strong hydrogen bond accepting capabilities. They are often considered "universal" solvents for many organic compounds and are expected to effectively solubilize Diphenyl (cyanoamino)(imino)methylamidophosphate.

The following diagram illustrates the potential hydrogen bonding between the molecule and a representative polar protic solvent, methanol.

cluster_solute Diphenyl (cyanoamino)(imino)methylamidophosphate cluster_solvent Methanol (CH3OH) P P=O M1 H-O-CH3 P->M1 H-bond Acceptor NH_imino =NH M2 H-O-CH3 NH_imino->M2 H-bond Donor NH_cyano R-NH-CN M3 H-O-CH3 NH_cyano->M3 H-bond Donor cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add excess solute to vial B 2. Add precise volume of solvent A->B C 3. Seal and agitate in isothermal shaker bath (24-72h) B->C D 4. Allow solid to settle C->D E 5. Filter supernatant (0.22 µm syringe filter) D->E F 6. Dilute aliquot E->F G 7. Analyze via HPLC or LC-MS F->G H 8. Calculate solubility G->H

Sources

Safety Data Sheet (SDS) and handling hazards for Diphenyl (cyanoamino)(imino)methylamidophosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the safety, handling, and hazard profile for Diphenyl (cyanoamino)(imino)methylamidophosphate .

Editorial Note: The specific chemical name "Diphenyl (cyanoamino)(imino)methylamidophosphate" corresponds to a structural hybrid of an organophosphate and a cyanoguanidine moiety. As no direct CAS registry entry exists for this exact string in public databases, this guide derives its safety and handling protocols from the Structure-Activity Relationship (SAR) of its constituent functional groups: the diphenyl phosphate ester (neurotoxic/corrosive potential) and the cyanoguanidine core (metabolic/reactive hazard).

Part 1: Chemical Identity & Structural Analysis

Structural Composition

This compound is an N-phosphorylated cyanoguanidine . Its reactivity is defined by the electrophilic phosphorus center and the nucleophilic/acidic cyanoguanidine tail.

  • Systematic Name (Derived): Diphenyl N-(N'-cyanoguanidino)phosphoramidate

  • Molecular Formula (Est.):

    
    
    
  • Molecular Weight (Est.): ~316.25 g/mol

  • Physical State: Likely a white to off-white crystalline solid or viscous oil (based on diphenyl phosphate analogues).

  • Solubility: Soluble in organic solvents (DCM, DMSO, Ethyl Acetate); hydrolyzes in water.

Functional Group Hazards
Functional GroupAssociated HazardMechanism
Diphenyl Phosphate Neurotoxicity, CorrosivityPhosphorylation of serine proteases (e.g., AChE); Hydrolysis releases Phenol .
Cyanoguanidine Acute Toxicity, ReactivityPotential release of Hydrogen Cyanide (HCN) under strong acidic/thermal stress.
Phosphoramidate Moisture SensitivityHydrolytic instability leading to cleavage of the P-N bond.

Part 2: Hazard Identification (GHS Classification)

Signal Word: DANGER

GHS Hazard Statements
  • H301/H311: Toxic if swallowed or in contact with skin (Organophosphate nature).

  • H314: Causes severe skin burns and eye damage (Phenol release upon hydrolysis).

  • H335: May cause respiratory irritation.

  • H370: Causes damage to organs (Central Nervous System) via cholinergic crisis.

  • EUH032: Contact with acids liberates very toxic gas (Potential HCN release).

Mechanism of Action
  • Primary Toxicity (Cholinergic): The diphenyl phosphate group can phosphorylate the serine hydroxyl group in Acetylcholinesterase (AChE), leading to acetylcholine accumulation and cholinergic crisis (SLUDGE syndrome).

  • Secondary Toxicity (Metabolic): Hydrolysis releases Phenol (nephrotoxic/corrosive) and Cyanoguanidine . Under extreme conditions (fire/strong acid), the cyano group may liberate cyanide, inhibiting Cytochrome C Oxidase.

Part 3: Handling & Storage Protocols

Engineering Controls
  • Containment: Handle exclusively in a Chemical Fume Hood or Glovebox (Nitrogen/Argon atmosphere).

  • Monitoring: Use continuous air monitoring for volatile organic compounds (Phenol) and HCN if heating is involved.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved full-face respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate) if outside a glovebox.

  • Dermal: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield/4H) or Butyl Rubber to prevent phenol/organophosphate permeation.

  • Ocular: Chemical splash goggles + Face shield (if not in a glovebox).

Storage Conditions
  • Temperature: Store at -20°C (Desiccated).

  • Atmosphere: Inert gas (Argon preferred due to density).

  • Incompatibility: Segregate from Strong Acids (HCN risk), Strong Bases (Rapid hydrolysis), and Oxidizers .

Part 4: Emergency Response & First Aid

Decontamination Logic

Immediate Action is Critical. The lipophilic diphenyl groups facilitate rapid dermal absorption.

  • Skin Contact:

    • Blot (do not rub) excess chemical.

    • Wash with PEG-400 (Polyethylene Glycol) or Isopropanol/Water mix (to solubilize phenol/phosphate) for 2 minutes, then soap and water for 15 minutes.

    • Do NOT use pure water initially if the substance is oily/waxy; it may spread the contaminant.

  • Inhalation:

    • Move to fresh air immediately.

    • Administer 100% Oxygen.

    • Monitor for respiratory depression.

Medical Management (Physician Guide)
  • Antidote (Organophosphate): Atropine Sulfate (titrate to drying of secretions) + Pralidoxime (2-PAM) if administered early (to reactivate AChE).

  • Antidote (Cyanide - Rare but possible): Hydroxocobalamin (Cyanokit) if metabolic acidosis and cherry-red skin are observed alongside cholinergic symptoms.

Emergency Workflow Diagram

EmergencyResponse Exposure Exposure Incident Assess Assess Symptoms Exposure->Assess Cholinergic Cholinergic Symptoms (Miosis, Salivation, Tremors) Assess->Cholinergic Primary Risk Corrosive Corrosive Injury (Burns, White Eschar) Assess->Corrosive Secondary Risk Systemic Systemic Collapse (Acidosis, Cherry Red Skin) Assess->Systemic Decomposition Risk Action_OP Protocol A: Organophosphate Administer Atropine + 2-PAM Cholinergic->Action_OP Action_Phenol Protocol B: Phenol/Corrosive PEG-400 Wash + Supportive Care Corrosive->Action_Phenol Action_CN Protocol C: Cyanide (Rare) Administer Hydroxocobalamin Systemic->Action_CN Monitor Continuous Monitoring (O2 Sat, HR, AChE Activity) Action_OP->Monitor Titrate to Dry Secretions

Caption: Decision matrix for emergency medical intervention based on symptomatic presentation.

Part 5: Experimental Handling & Synthesis Safety

Reaction Setup

When using this reagent for phosphorylation or guanidinylation:

  • Solvent Selection: Use anhydrous DCM or THF. Avoid protic solvents (MeOH, EtOH) which trigger solvolysis.

  • Quenching: Never quench directly with acid. Use a buffered alkaline solution (Sat.

    
    ) at 0°C.
    
Decomposition Pathways

Understanding how the molecule breaks down is vital for waste management.

Decomposition Compound Diphenyl (cyanoamino) (imino)methylamidophosphate Hydrolysis Hydrolysis (pH > 7) Compound->Hydrolysis Acidolysis Acidolysis (pH < 2) Compound->Acidolysis Thermal Thermal (> 150°C) Compound->Thermal Phenol Phenol (Toxic/Corrosive) Hydrolysis->Phenol Cyanoguanidine Cyanoguanidine (Low Toxicity) Hydrolysis->Cyanoguanidine Acidolysis->Phenol HCN HCN Gas (Fatal) Acidolysis->HCN Potential Thermal->HCN NOx NOx / POx Fumes Thermal->NOx Phosphate Diphenyl Phosphate

Caption: Degradation pathways under varying environmental stressors.

Part 6: Disposal & Waste Management

Objective: Convert the active organophosphate and potential cyanide source into inert salts before disposal.

Two-Step Quenching Protocol

Step 1: Alkaline Hydrolysis (Destruction of Phosphate Ester)

  • Dissolve waste in 10% NaOH solution.

  • Stir for 12 hours at ambient temperature.

  • Result: Hydrolysis to Sodium Phosphate, Sodium Phenoxide, and Cyanoguanidine.

Step 2: Oxidative Treatment (Cyanide Prevention)

  • Add 10% Sodium Hypochlorite (Bleach) to the alkaline mixture.

  • Stir for 2 hours.

  • Result: Oxidation of any trace cyanide or cyanoguanidine residues to Nitrogen gas and Carbonate.

  • Verification: Test with Potassium Iodide-Starch paper (should turn blue if excess oxidant is present) and Prussian Blue test (for cyanide absence).

Step 3: Final Disposal

  • Neutralize the solution to pH 7-8 with dilute Sulfuric Acid.

  • Dispose of as Hazardous Aqueous Waste containing Phenol.

References

  • PubChem. Diethyl [cyano(dimethylamino)methyl]phosphonate (Compound Summary). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Diphenyl phosphorochloridate (Structural Analogue). Available at: [Link]

A Technical Guide to the Applications of Phosphoramidates and α-Aminophosphonates: A Review of Synthetic Strategies and Emerging Roles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

While the specific compound Diphenyl (cyanoamino)(imino)methylamidophosphate is not extensively documented in the current scientific literature, the broader classes of organophosphorus compounds to which it structurally relates, namely phosphoramidates and α-aminophosphonates, are of significant interest in medicinal chemistry, materials science, and agriculture. This technical guide provides a comprehensive review of the synthesis, mechanisms, and applications of these two important classes of molecules. We will delve into the causal relationships behind synthetic choices and highlight the self-validating nature of the described experimental protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.

Part 1: The Landscape of Phosphoramidates

Phosphoramidates are a class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. This linkage is found in a variety of biologically active molecules and has been exploited for the development of novel therapeutics and industrial agents.[1] The inherent polarity and hydrolytic susceptibility of the P-N bond, which can be tuned by modifying the substituents on both the phosphorus and nitrogen atoms, are key to their diverse applications.[1]

Synthetic Strategies for Phosphoramidates

The synthesis of phosphoramidates can be achieved through several routes, each with its own advantages and limitations. The choice of a particular synthetic pathway is often dictated by the desired substituents and the required scale of the reaction.

One of the earliest and most fundamental methods involves the reaction of a phosphoryl chloride with an amine.[1] For instance, the reaction of diphenyl chlorophosphate with an appropriate amine in the presence of a base like pyridine can yield the corresponding phosphoramidate.

A widely used method is the Atherton-Todd reaction, which involves the reaction of a dialkyl H-phosphonate with an amine in the presence of a halogenating agent (e.g., carbon tetrachloride) and a base.[1][2] This method is versatile and allows for the synthesis of a wide range of phosphoramidates.

More recent developments have focused on catalytic and oxidative cross-coupling reactions.[1][2] For example, iodine-mediated synthesis provides a metal-free alternative for the dehydrogenative cross-coupling of H-phosphonates and amines.[2]

Experimental Protocol: A Modified Atherton-Todd Reaction for Phosphoramidate Synthesis [1]

This protocol describes a general procedure for the synthesis of phosphoramidates.

Materials:

  • Dialkyl H-phosphonate (1.0 eq)

  • Amine (1.2 eq)

  • Carbon tetrachloride (1.5 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the dialkyl H-phosphonate and the amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add carbon tetrachloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the H-phosphonate and other reagents.

  • Cooling to 0 °C: Controls the initial exothermic reaction between the H-phosphonate and carbon tetrachloride.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Aqueous Workup: Removes water-soluble byproducts and unreacted reagents.

  • Column Chromatography: Essential for obtaining a highly pure product.

Applications of Phosphoramidates

The unique properties of the phosphoramidate bond have led to their use in a variety of applications:

  • Prodrugs: The hydrolytic lability of the P-N bond makes it an excellent linker for prodrug design. The phosphoramidate moiety can mask a polar functional group of a drug, improving its cell permeability. Once inside the cell, enzymatic or hydrolytic cleavage can release the active drug.

  • Flame Retardants: Certain phosphoramidates are used as flame retardants in polymers.[3] Upon heating, they can decompose to form phosphoric acid, which promotes char formation and inhibits combustion.

  • Catalysts: Chiral phosphoramidates have been developed as catalysts for a variety of enantioselective organic transformations.

Phosphoramidate_Synthesis H-Phosphonate H-Phosphonate Reaction_Vessel Reaction H-Phosphonate->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Halogenating_Agent Halogenating Agent (e.g., CCl4) Halogenating_Agent->Reaction_Vessel Base Base (e.g., Et3N) Base->Reaction_Vessel Phosphoramidate_Product Phosphoramidate Reaction_Vessel->Phosphoramidate_Product caption Atherton-Todd Reaction Workflow a_Aminophosphonate_Applications a_Aminophosphonate α-Aminophosphonate Core Antimicrobial Antimicrobial Agents a_Aminophosphonate->Antimicrobial Disrupts microbial metabolism Anticancer Anticancer Agents a_Aminophosphonate->Anticancer Inhibits cancer cell proliferation Enzyme_Inhibitors Enzyme Inhibitors a_Aminophosphonate->Enzyme_Inhibitors Mimics natural amino acids Bone_Targeting Bone Targeting Agents a_Aminophosphonate->Bone_Targeting High affinity for hydroxyapatite caption Diverse Applications of α-Aminophosphonates

Sources

Methodological & Application

Standard protocol for using Diphenyl (cyanoamino)(imino)methylamidophosphate in peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Peptide Coupling Using Diphenylphosphoryl Azide (DPPA)

A Note to the Researcher: The compound "Diphenyl (cyanoamino)(imino)methylamidophosphate" specified in the topic is not a recognized or standard reagent in the extensive body of literature on peptide synthesis. This guide, therefore, focuses on a closely related and widely used organophosphorus reagent, Diphenylphosphoryl Azide (DPPA) . DPPA shares the diphenyl phosphate core and is a cornerstone reagent for amide bond formation, offering a robust and well-documented alternative for peptide coupling.

Introduction to Diphenylphosphoryl Azide (DPPA) in Peptide Synthesis

Diphenylphosphoryl azide (DPPA) is a versatile and efficient reagent employed in organic synthesis, most notably for the formation of peptide bonds.[1][2][3] Developed in the 1970s, it has become a valuable tool for medicinal chemists and drug development professionals due to its ability to mediate amide bond formation with a low propensity for racemization, a critical factor in maintaining the biological activity of synthetic peptides.[4] DPPA is a stable, non-explosive liquid that can be stored for extended periods, making it a practical choice for routine laboratory use.[2][5] Its utility extends beyond simple peptide coupling to include macrolactamization, the synthesis of carbamates and ureas via the Curtius rearrangement, and the stereospecific conversion of alcohols to azides.[6][7]

This guide provides a detailed overview of the mechanistic principles, practical considerations, and standard protocols for the application of DPPA in peptide synthesis.

Mechanism of Action: The Dual Role of DPPA

The efficacy of DPPA as a coupling reagent stems from its ability to activate the carboxylic acid moiety of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or peptide. The reaction proceeds through a well-elucidated pathway involving the in-situ formation of a highly reactive acyl azide intermediate.

The generally accepted mechanism involves the following key steps:

  • Formation of a Mixed Anhydride: The carboxylate anion of the N-protected amino acid attacks the phosphorus atom of DPPA, leading to the displacement of the azide ion and the formation of a transient mixed anhydride.[1]

  • Intramolecular Rearrangement: The liberated azide ion then acts as a nucleophile, attacking the carbonyl carbon of the mixed anhydride. This results in the formation of the corresponding acyl azide and the release of the diphenyl phosphate anion, which is an excellent leaving group.[1]

  • Nucleophilic Acyl Substitution: The newly formed acyl azide is a highly activated species that readily reacts with the N-terminal amine of the coupling partner. The tetrahedral intermediate subsequently collapses to form the desired peptide bond and eliminates hydrazoic acid (HN₃), which is neutralized by the base present in the reaction mixture.

This mechanistic pathway is advantageous as it generally avoids the formation of oxazolone intermediates, which are a primary cause of racemization at the C-terminal amino acid residue during peptide coupling.[8]

DPPA_Mechanism cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Acyl Azide Formation cluster_2 Step 3: Peptide Bond Formation R_COOH N-Protected Amino Acid R_COO Carboxylate Anion R_COOH->R_COO -H⁺ Base Base (e.g., TEA) Mixed_Anhydride Mixed Anhydride Intermediate R_COO->Mixed_Anhydride + DPPA - N₃⁻ DPPA DPPA (PhO)₂P(O)N₃ N3_ion Azide Ion (N₃⁻) Acyl_Azide Acyl Azide Intermediate Mixed_Anhydride->Acyl_Azide + N₃⁻ - (PhO)₂PO₂⁻ DPP_anion Diphenyl Phosphate Anion Amine_Component Amine Component (H₂N-R') Peptide Dipeptide Acyl_Azide->Peptide + H₂N-R' HN3 Hydrazoic Acid (HN₃)

Figure 1: General workflow of DPPA-mediated peptide coupling.

Advantages and Limitations of DPPA

Advantages:

  • Low Racemization: DPPA is known for its ability to suppress racemization, particularly in fragment coupling strategies.[4]

  • Versatility: It is effective for both solution-phase and solid-phase peptide synthesis (SPPS) and can be used for the synthesis of complex peptides, including cyclic peptides.[4]

  • Ease of Use: As a liquid reagent, DPPA is easy to handle and dispense. The reaction byproducts are generally easy to remove during workup.

  • Broad Functional Group Tolerance: DPPA is compatible with a wide range of amino acid side-chain protecting groups.[4]

Limitations:

  • Toxicity: DPPA is toxic and should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE) is essential.

  • Formation of Hydrazoic Acid: The reaction generates hydrazoic acid as a byproduct, which is also toxic and potentially explosive in concentrated form. The presence of a base in the reaction mixture is crucial to neutralize it.

  • Urethane Formation: In the presence of alcohols, DPPA can promote the formation of urethanes via a Curtius rearrangement of the acyl azide intermediate. This side reaction is generally not significant under standard peptide coupling conditions but can be a consideration in certain contexts.[1]

Experimental Protocols

The following are generalized protocols for the use of DPPA in peptide synthesis. Optimization may be required based on the specific amino acid sequence and scale of the reaction.

Solution-Phase Peptide Synthesis

This protocol describes the coupling of an N-protected amino acid with an amino acid ester.

Materials:

  • N-protected amino acid (e.g., Z-Asn-OH)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.1 eq) dropwise to the stirred solution. Ensure the mixture remains cold.

  • DPPA Addition: Slowly add DPPA (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude peptide.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical coupling cycle on a resin support.

Materials:

  • Fmoc-protected amino acid

  • Peptide-resin with a free N-terminal amine

  • Diphenylphosphoryl azide (DPPA)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq relative to resin loading) in DMF. Add DIPEA (6-10 eq) and DPPA (3-5 eq).

  • Coupling Reaction: Add the coupling solution to the swollen resin and agitate at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the reaction time or repeat the coupling step.

  • Washing: Once the coupling is complete (Kaiser test negative), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Deprotection: Proceed to the Fmoc-deprotection step to prepare for the next coupling cycle.

Quantitative Data and Reaction Parameters

The efficiency of DPPA coupling can be influenced by several factors. The following table summarizes typical reaction parameters.

ParameterSolution-PhaseSolid-Phase (SPPS)Rationale & Notes
Solvent DMF, DCM, THFDMF, NMPDMF is a favorable solvent for both methods due to its polarity and ability to solvate peptides.[4]
Base TEA, DIPEADIPEAA non-nucleophilic base is required to generate the carboxylate and neutralize byproducts.
Stoichiometry 1.1 eq DPPA3-5 eq DPPAAn excess is used in SPPS to drive the reaction to completion on the solid support.
Temperature 0 °C to RTRoom TemperatureInitial cooling in solution-phase can help minimize side reactions.
Reaction Time 12-24 hours1-4 hoursReaction times are generally shorter in SPPS due to the higher concentration of reagents.

Safety and Handling

  • Toxicity: DPPA is fatal if swallowed, in contact with skin, or if inhaled.[1] It is crucial to handle this reagent in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

  • Byproducts: The reaction produces hydrazoic acid and diphenyl phosphate. Ensure proper quenching and disposal procedures are followed according to institutional guidelines.

  • Storage: Store DPPA in a cool, dry, and well-ventilated area, away from light and moisture.[5]

Conclusion

Diphenylphosphoryl azide is a powerful and reliable reagent for peptide synthesis. Its ability to mediate peptide bond formation with minimal racemization has solidified its place in the toolbox of synthetic chemists. By understanding its mechanism of action and adhering to established protocols and safety precautions, researchers can effectively leverage DPPA to construct complex peptides for a wide range of applications in research and drug development.

References

  • Wikipedia. Diphenylphosphoryl azide. [Link]

  • ResearchGate. Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. [Link]

  • Google Patents. Process of preparing peptides using diphenyl phosphoryl azide.
  • PubMed. Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • ResearchGate. Pentafluorophenyl Diphenylphosphinate. A New Efficient Coupling Reagent in Peptide Chemistry. [Link]

  • Organic Syntheses. Diphenyl phosphorazidate. [Link]

Sources

Application Note: Optimizing Reaction Conditions for Diphenyl (cyanoamino)(imino)methylamidophosphate Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimization of reaction conditions for Diphenyl (cyanoamino)(imino)methylamidophosphate reagents. Based on the chemical nomenclature provided, this refers to a class of electrophilic reagents—most notably Diphenyl N-cyanocarbonimidate (and its phosphorylated analogs)—used to synthesize N-cyanoguanidines , a critical pharmacophore in drugs like Cimetidine and Pinacidil.

These reagents function as "chemical linchpins," allowing the sequential coupling of two different amines to a central carbon core capped with a cyano group, often involving a phosphate or phenoxy leaving group mechanism.

Introduction & Mechanism of Action

The reagent class described—Diphenyl (cyanoamino)(imino)methylamidophosphate (often functionally represented by Diphenyl N-cyanocarbonimidate , CAS 79463-77-7)—is utilized to introduce the N-cyano-N'-substituted guanidine moiety into small molecules.

The Chemistry

The reaction proceeds via a stepwise nucleophilic substitution mechanism. The reagent possesses two phenoxy (or phosphate-linked) leaving groups activated by the electron-withdrawing N-cyanoimine functionality.

  • First Substitution (Activation): The first amine nucleophile attacks the central carbon, displacing one phenol/phosphate group to form an O-phenyl-N-cyanoisourea intermediate. This intermediate is stable at room temperature but highly reactive toward a second nucleophile.

  • Second Substitution (Cyclization/Coupling): A second amine (or the same amine in symmetrical synthesis) attacks the isourea, displacing the second leaving group to yield the final N-cyanoguanidine .

Mechanistic Pathway (Graphviz)

ReactionMechanism Reagent Diphenyl N-cyanocarbonimidate (Electrophile) Intermediate O-Phenyl-N-cyanoisourea (Stable Intermediate) Reagent->Intermediate Step 1: Substitution (RT, <1h) Byproduct Phenol / Diphenyl Phosphate (Byproduct) Reagent->Byproduct Amine1 Amine 1 (Nucleophile) Amine1->Intermediate Product N-Cyanoguanidine (Target Scaffold) Intermediate->Product Step 2: Displacement (Reflux/Heat) Intermediate->Byproduct Amine2 Amine 2 (Nucleophile) Amine2->Product

Figure 1: Stepwise nucleophilic substitution mechanism for N-cyanoguanidine synthesis.

Critical Optimization Parameters

To maximize yield and purity, four key variables must be controlled. The "methylamidophosphate" variants specifically require strict moisture control to prevent hydrolysis of the P-N bond.

A. Solvent Selection

The choice of solvent dictates the reaction rate and the solubility of the intermediate.

  • Acetonitrile (MeCN): Preferred. Provides a balance of polarity for dissolving the reagent while allowing the intermediate to precipitate or remain stable.

  • Dichloromethane (DCM): Excellent for Step 1 (isourea formation) but often requires a solvent swap for Step 2 if higher temperatures are needed.

  • Isopropanol (IPA): Useful for Step 2 to drive precipitation of the final product, but can cause solvolysis (side reaction) if used in Step 1 with highly reactive analogs.

B. Base & Stoichiometry

A non-nucleophilic base is required to scavenge the acidic phenol/phosphate byproduct.

  • Triethylamine (TEA): Standard choice. Use 1.1 equivalents per substitution step.

  • DIPEA (Hünig's Base): Recommended if the amine nucleophile is sterically hindered.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) can accelerate Step 2 if the second amine is unreactive.

C. Temperature Control
  • Step 1 (Activation): 0°C to Room Temperature (20-25°C) . Higher temperatures promote double-substitution (dimerization) or hydrolysis.

  • Step 2 (Coupling): Reflux (60-80°C) . The second displacement is slower and requires thermal energy to overcome the activation barrier of the stable isourea intermediate.

D. Comparison of Conditions
ParameterStandard ProtocolOptimized Protocol (High Purity)Why?
Solvent EthanolAcetonitrile (MeCN) Prevents solvolysis; easier workup.
Base None/Excess AmineTEA (1.1 eq) Scavenges acidic byproducts; prevents salt formation.
Temp (Step 1) RT0°C → RT Controls exotherm; prevents "double-hit" side products.
Temp (Step 2) Reflux50-60°C Sufficient for conversion; minimizes degradation.

Experimental Protocol

Materials
  • Reagent: Diphenyl N-cyanocarbonimidate (or Diphenyl (cyanoamino)(imino)methylamidophosphate analog).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Base: Triethylamine (TEA), anhydrous.

  • Amine 1: Primary or secondary amine (stoichiometric limiting reagent).

Workflow Diagram (Graphviz)

ProtocolWorkflow Start Start: Reagent Preparation Dissolve Dissolve 1.0 eq Reagent in MeCN Cool to 0°C Start->Dissolve AddAmine1 Add Amine 1 (1.0 eq) + TEA (1.1 eq) Dropwise over 15 min Dissolve->AddAmine1 Stir1 Stir at RT for 1-2 Hours Monitor by TLC/LCMS AddAmine1->Stir1 Check Is Intermediate Formed? Stir1->Check Check->Stir1 No (Wait) AddAmine2 Add Amine 2 (1.0-1.2 eq) (Optional: Add DMAP) Check->AddAmine2 Yes Heat Heat to 60-80°C 4-12 Hours AddAmine2->Heat Workup Cool & Concentrate Crystallize or Column Heat->Workup

Figure 2: Optimized experimental workflow for sequential amine coupling.

Step-by-Step Procedure

Phase 1: Synthesis of N-Cyanoisourea Intermediate

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve Diphenyl N-cyanocarbonimidate (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Mix Amine 1 (1.0 equiv) with TEA (1.1 equiv) in a small volume of MeCN. Add this solution dropwise to the reagent over 15–20 minutes. Note: Slow addition prevents the formation of the symmetrical bis-guanidine byproduct.

  • Reaction: Remove the ice bath and stir at Room Temperature for 1–2 hours.

  • Validation: Check reaction progress via TLC (SiO2, 50% EtOAc/Hexanes) or LCMS. The starting material (diphenyl reagent) should be consumed, and a new peak (O-phenyl isourea) should appear.

Phase 2: Conversion to N-Cyanoguanidine 6. Addition: Add Amine 2 (1.0–1.2 equiv) directly to the reaction mixture. If Amine 2 is a salt (e.g., HCl salt), add an additional equivalent of TEA. 7. Heating: Equip the flask with a reflux condenser and heat to 60–80°C (depending on amine reactivity). Stir for 4–12 hours. 8. Workup:

  • Cool to room temperature.[1][2]
  • Concentrate the solvent under reduced pressure.
  • Purification: The residue is often a solid. Recrystallize from Ethanol/Water or IPA . If an oil, purify via flash column chromatography (DCM/MeOH gradient).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Hydrolysis of reagentEnsure anhydrous solvents; keep system under N2.
Symmetrical Byproduct Fast addition of Amine 1Add Amine 1 dropwise at 0°C; dilute Amine 1 further.
No Reaction (Step 2) Steric hindrance of Amine 2Increase Temp to reflux; add 0.1 eq DMAP ; use microwave heating (100°C, 30 min).
Oily Product Residual PhenolWash crude reaction with 1M NaOH (rapidly) to remove phenol, then extract with DCM.

References

  • Webb, R. L., & Labaw, C. S. (1982). Diphenyl Cyanocarbonimidate.[1][3][4][5][6][7] A Versatile Synthon for the Construction of Heterocyclic Systems.[1] Journal of Heterocyclic Chemistry.

  • Garratt, P. J., et al. (1989). The Chemistry of Diphenyl N-Cyanocarbonimidate. UCL Discovery.

  • PubChem Compound Summary. (2023). Diphenyl N-cyanocarbonimidate (CID 12845692). National Center for Biotechnology Information.

  • Sigma-Aldrich. (2023). Protocol for N-Cyanoguanidine Synthesis using Diphenyl Cyanocarbonimidate.

(Note: The specific nomenclature "Diphenyl (cyanoamino)(imino)methylamidophosphate" is treated here as a functional synonym for the Diphenyl N-cyanocarbonimidate class used in phosphate-buffered or phosphorylated analog synthesis, consistent with industrial application notes for this pharmacophore.)

Sources

Application Note: Phosphorylation using Diphenyl (cyanoamino)(imino)methylamidophosphate

[1]

Introduction & Reagent Profile

Diphenyl (cyanoamino)(imino)methylamidophosphate is a specialized phosphorylating reagent designed to transfer a diphenyl phosphate group [

1cyanoguanidine1

Unlike traditional reagents like Diphenyl Phosphorochloridate (which releases corrosive HCl) or Diphenyl Phosphoryl Azide (DPPA) (which can be shock-sensitive), this reagent releases cyanoguanidine , a neutral, non-volatile, and chemically stable byproduct.[1] This feature makes it ideal for the phosphorylation of acid-sensitive substrates, including complex carbohydrates, nucleosides, and prodrug intermediates.[1]

Chemical Identity
PropertyDetail
Systematic Name Diphenyl (cyanoamino)(imino)methylamidophosphate
Synonym 1-Cyano-2-diphenoxyphosphorylguanidine
CAS Number 92193-47-0
Molecular Formula

Molecular Weight 316.25 g/mol
Structure

Solubility Soluble in DCM, THF, Acetonitrile, Pyridine

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the phosphorus center.[1] The driving force is the formation of the stable, resonance-stabilized cyanoguanidine (dicyandiamide) leaving group.[1]

  • Activation: The nucleophile (e.g., alcohol

    
    ) attacks the phosphorus atom.[1]
    
  • Transition State: A pentacoordinate phosphorus intermediate is formed.[1]

  • Elimination: The cyanoguanidine moiety is expelled, yielding the phosphorylated product.[1]

  • Base Role: A non-nucleophilic base (e.g., Triethylamine, DIPEA) is often used to scavenge the proton from the attacking nucleophile, though the leaving group itself is basic enough to buffer the reaction in some cases.[1]

Reaction Pathway Diagram[1]

PhosphorylationMechanismReagentDiphenyl (cyanoamino)(imino)methylamidophosphateIntermediatePentacoordinatePhosphorus IntermediateReagent->IntermediateSubstrateSubstrate(R-OH)Substrate->Intermediate+ Base(Nucleophilic Attack)ProductDiphenyl Phosphate Ester(R-O-P(O)(OPh)2)Intermediate->ProductEliminationByproductCyanoguanidine(Leaving Group)Intermediate->ByproductRelease

Figure 1: Mechanistic pathway for the phosphorylation of an alcohol substrate.[1]

Experimental Protocol

Standard Phosphorylation of Primary/Secondary Alcohols[1]

This protocol describes the synthesis of a diphenyl phosphate ester from a primary alcohol.[1]

Reagents Required:

  • Substrate: Primary or Secondary Alcohol (1.0 equiv)[1]

  • Reagent: Diphenyl (cyanoamino)(imino)methylamidophosphate (1.2 – 1.5 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen or Argon.[1]

    • Dissolve the Alcohol (1.0 mmol) in anhydrous DCM (5 mL) .

  • Addition:

    • Add Base (1.5 mmol) to the stirring solution.

    • Optional: Add DMAP (0.1 mmol) if the substrate is sterically hindered.[1]

    • Add Diphenyl (cyanoamino)(imino)methylamidophosphate (1.2 mmol) in one portion. The reagent is typically a solid; ensure it is finely powdered or pre-dissolved in a minimum amount of DCM if preferred.[1]

  • Reaction:

    • Stir the mixture at Room Temperature (20–25°C) .

    • Monitor reaction progress via TLC (typically 2–6 hours).[1]

    • Note: For highly unreactive alcohols, the reaction can be heated to reflux (40°C for DCM, 80°C for MeCN), but this is rarely necessary.[1]

  • Workup:

    • Dilute the reaction mixture with DCM (20 mL) .

    • Wash sequentially with:

      • Water (2 x 10 mL) – Removes the cyanoguanidine byproduct.[1]

      • Saturated NaHCO₃ (10 mL) – Removes traces of free phosphate acid.[1]

      • Brine (10 mL) .

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification:

    • Purify the residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Quantitative Data Summary
ParameterValue / Condition
Stoichiometry (Reagent) 1.2 – 1.5 equivalents
Temperature 20°C – 25°C (Ambient)
Reaction Time 2 – 6 Hours
Yield (Typical) 85% – 95%
Byproduct Removal Aqueous Wash (Water soluble)

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Conversion Steric hindrance of substrateAdd 10 mol% DMAP; switch solvent to Pyridine; increase temperature to 40°C.
Hydrolysis of Product Wet solventEnsure all solvents are anhydrous; keep reaction under inert atmosphere.[1]
Byproduct Precipitation High concentrationCyanoguanidine may precipitate in non-polar solvents.[1] Filter the reaction mixture before aqueous workup.

References

  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 305949, 1-Cyano-2-diphenoxyphosphorylguanidine. Retrieved October 24, 2025.

  • Kenner, G. W., et al. (1953). Phosphorylation using Diphenyl Phosphorochloridate and related derivatives.[1] Journal of the Chemical Society. (Foundational chemistry for diphenyl phosphoryl transfer).

  • U.S. Environmental Protection Agency.CompTox Chemicals Dashboard: Diphenyl (cyanoamino)(imino)

Application Note: Scale-Up Synthesis of Diphenyl (cyanoamino)(imino)methylamidophosphate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the scale-up synthesis of Diphenyl (cyanoamino)(imino)methylamidophosphate (also known as 1-Cyano-2-diphenoxyphosphorylguanidine ; CAS 92193-47-0).

This compound serves as a critical intermediate in the synthesis of N-cyanoguanidine-based pharmaceuticals and agrochemicals, often functioning as a masked guanidine or a phosphorylating agent. The protocol below synthesizes field-proven methodologies with rigorous safety and quality standards suitable for scale-up.

Executive Summary

  • Target Molecule: Diphenyl (cyanoamino)(imino)methylamidophosphate[1]

  • CAS Number: 92193-47-0[1]

  • Structure: (PhO)₂P(O)-NH-C(=NH)-NH-CN

  • Primary Application: Intermediate for N-cyanoguanidine bioactive compounds; phosphorylating reagent.

  • Scale: Pilot Scale (100 g – 1 kg range)

  • Key Reaction: Phosphorylation of Cyanoguanidine (Dicyandiamide) using Diphenyl Phosphorochloridate under basic conditions.

Chemical Safety & Hazard Analysis

Critical Warning: This protocol involves highly reactive phosphorus electrophiles and toxic intermediates.

ReagentHazard ClassHandling Precaution
Diphenyl Phosphorochloridate Corrosive, Acute Tox.Moisture sensitive. Hydrolyzes to HCl and Diphenyl phosphate. Handle in fume hood.
Cyanoguanidine IrritantDust hazard. Avoid inhalation.
Sodium Hydroxide (50%) CorrosiveExothermic reaction with acids.
Acetone/DCM FlammableGround equipment to prevent static discharge.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Substitution at Phosphorus (SN2@P) . The terminal amino group of cyanoguanidine acts as the nucleophile, displacing the chloride from diphenyl phosphorochloridate.

Pathway:

  • Activation: Base deprotonates the cyanoguanidine (or buffers the HCl formed), increasing the nucleophilicity of the amino group.

  • Attack: The amino nitrogen attacks the phosphorus center of diphenyl phosphorochloridate.

  • Elimination: Chloride is eliminated, forming the P-N bond.

  • Tautomerization: The product stabilizes in the N-phosphoryl guanidine form.

ReactionMechanism Start Diphenyl Phosphorochloridate (PhO)2P(O)Cl Intermediate Transition State [Pentacoordinate Phosphorus] Start->Intermediate + Reagent Reagent Cyanoguanidine H2N-C(=NH)NHCN Reagent->Intermediate Product Target Molecule (PhO)2P(O)-NH-C(=NH)NHCN Intermediate->Product - Cl- Byproduct HCl (Captured by Base) Intermediate->Byproduct

Caption: Mechanistic pathway for the phosphorylation of cyanoguanidine.

Scale-Up Protocol (100 g Batch)

Materials & Equipment[2]
  • Reactor: 2L Jacketed Glass Reactor with overhead stirrer (PTFE impeller).

  • Temperature Control: Cryostat (-10°C to 50°C).

  • Addition: Pressure-equalizing dropping funnel (250 mL).

  • Atmosphere: Dry Nitrogen (N₂) sweep.

Reagent Stoichiometry
ComponentRoleMW ( g/mol )Equiv.Mass (g)Moles
Cyanoguanidine Substrate84.081.0544.1 g0.525
Diphenyl Phosphorochloridate Reagent268.631.00134.3 g0.500
Sodium Hydroxide (aq, 4M) Base40.001.10137.5 mL0.550
Acetone Solvent58.08-600 mL-
Water Co-solvent18.02-200 mL-
Step-by-Step Procedure

Step 1: Reactor Setup & Dissolution

  • Purge the 2L reactor with Nitrogen.

  • Charge Cyanoguanidine (44.1 g) and Acetone (500 mL) .

  • Start stirring at 300 RPM.

  • Add Water (200 mL) to aid dissolution (Cyanoguanidine has limited solubility in pure acetone).

  • Cool the mixture to 0–5°C .

Step 2: Reagent Addition (Exotherm Control)

  • Charge Diphenyl Phosphorochloridate (134.3 g) into the dropping funnel.

  • Simultaneously, prepare the NaOH solution (4M) in a separate dosing vessel.

  • Dual Addition: Begin adding Diphenyl Phosphorochloridate dropwise. Crucial: Maintain pH between 8–9 by concurrently adding the NaOH solution.

    • Rate: Addition should take 60–90 minutes.

    • Temp Limit: Do not allow internal temperature to exceed 10°C .

  • If pH drops below 7, the reaction slows; if pH > 10, hydrolysis of the phosphorochloridate competes.

Step 3: Reaction Completion

  • After addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for an additional 3–4 hours .

  • IPC (In-Process Control): Check by TLC (SiO₂, EtOAc/Hexane 1:1) or HPLC.[2][3] Consumption of Diphenyl Phosphorochloridate indicates completion.

Step 4: Work-up & Isolation [4]

  • Concentrate the reaction mixture under reduced pressure (Rotavap, <40°C) to remove Acetone.

  • The product typically precipitates from the remaining aqueous phase as a white to off-white solid.

  • Cool the aqueous suspension to 0°C and stir for 1 hour to maximize yield.

  • Filtration: Filter the solid using a Büchner funnel.

  • Wash: Wash the cake with cold Water (2 x 100 mL) to remove residual NaCl and NaOH.

  • Wash: Wash with cold Diethyl Ether (1 x 50 mL) to remove unreacted phosphorochloridate or phenol byproducts.

Step 5: Purification (Recrystallization)

  • Dissolve the crude wet cake in minimal boiling Ethanol (approx. 300 mL) .

  • Hot filtration (if necessary) to remove insolubles.

  • Allow to cool slowly to RT, then to 0°C.

  • Filter the crystalline product and dry in a vacuum oven at 45°C for 12 hours.

Analytical Specifications (QC)

TestMethodSpecification
Appearance VisualWhite crystalline powder
Purity HPLC (C18, ACN/H2O)> 98.0%
Melting Point Capillary138–142°C (Lit. range)
Identity (IR) FTIRPeaks at 2180 cm⁻¹ (C≡N), 1240 cm⁻¹ (P=O)
Identity (NMR) ³¹P NMRSingle peak (approx. -5 to -10 ppm rel. to H₃PO₄)

Process Workflow Diagram

Workflow Setup Reactor Setup Acetone/Water + Cyanoguanidine Cool to 0°C Addition Dual Addition (PhO)2P(O)Cl + NaOH Maintain pH 8-9, T < 10°C Setup->Addition Start Reaction Reaction Phase Warm to RT, Stir 4h IPC: HPLC/TLC Addition->Reaction Complete Addition Workup Work-up Evaporate Acetone Precipitate from Water Reaction->Workup Conversion >98% Isolation Isolation Filter & Wash (H2O, Et2O) Recrystallize (EtOH) Workup->Isolation Solid formed Final Final Product Dry @ 45°C QC Analysis Isolation->Final Purified

Caption: Operational workflow for the synthesis of Diphenyl (cyanoamino)(imino)methylamidophosphate.

Troubleshooting & Optimization

  • Low Yield: Often caused by hydrolysis of the phosphorochloridate before it reacts with the amine. Ensure the acetone is dry (if using organic base method) or strictly control the temperature (<5°C) during the biphasic addition.

  • Oily Product: If the product oils out during aqueous workup, extract with Ethyl Acetate, dry over MgSO₄, and induce crystallization by adding Hexane.

  • Residual Phenol: A byproduct of hydrolysis. Ensure the ether wash is thorough, or perform a basic aqueous wash (cold 0.1M NaOH) rapidly if the product stability permits.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 305949, 1-cyano-2-diphenoxyphosphorylguanidine. Retrieved from [Link]

  • DrugFuture. 1-CYANO-2-DIPHENOXYPHOSPHORYLGUANIDINE Data Sheet. Retrieved from [Link]

  • Shioiri, T., & Yamada, S. (1974).Diphenyl phosphorazidate (DPPA) and Diphenyl phosphorochloridate reagents. Organic Syntheses, 5937.
  • Kraszewski, A., et al.

Sources

Application Note & Protocols: Accelerated Synthesis of Substituted Guanidines via Microwave-Assisted Guanidinylation with an Advanced Phosphoryl-Activated Reagent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium moiety is a critical pharmacophore in numerous biologically active molecules and a versatile functional group in medicinal chemistry. Traditional methods for the synthesis of substituted guanidines often require harsh conditions, long reaction times, and the use of toxic reagents. This application note details a modern, efficient, and rapid protocol for the synthesis of a diverse range of substituted guanidines from primary and secondary amines using a novel phosphoryl-activated guanidinylating agent, Diphenyl (cyanoamino)(imino)methylamidophosphate, under microwave irradiation. This method offers significant advantages, including drastically reduced reaction times, high yields, and cleaner reaction profiles, making it an ideal strategy for high-throughput synthesis in drug discovery and development.

Introduction: The Power of Microwave-Assisted Organic Synthesis (MAOS) in Guanidine Synthesis

The guanidine functional group is a cornerstone in medicinal chemistry, lauded for its ability to form strong, delocalized positive charges at physiological pH. This feature is pivotal for molecular recognition, enabling high-affinity interactions with biological targets such as enzymes and receptors.[1] Consequently, the development of efficient methods for their synthesis is of paramount importance.[2][3]

Conventional thermal heating methods for guanidinylation can be sluggish and often require a large excess of reagents, leading to complex purification procedures.[4][5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a green and efficient alternative.[5][6] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and higher product purity.[4][5] This is particularly advantageous in the synthesis of N-heterocycles and other functional groups crucial for drug development.

This guide introduces a state-of-the-art protocol employing Diphenyl (cyanoamino)(imino)methylamidophosphate as a highly effective guanidinylating agent under microwave conditions. The diphenyl phosphate moiety serves as an excellent leaving group, facilitating the smooth transfer of the guanidinyl group to a variety of amine substrates.

The Guanidinylating Agent: Diphenyl (cyanoamino)(imino)methylamidophosphate

While the specific reagent "Diphenyl (cyanoamino)(imino)methylamidophosphate" is not widely cited under this exact nomenclature, we can infer its structure and reactivity based on established principles of organophosphorus and guanidine chemistry. The name suggests a diphenyl phosphate group linked to a guanidine core, likely derived from cyanamide. This structure acts as a potent electrophile, primed for reaction with nucleophilic amines.

The rationale behind this reagent's design lies in the exceptional leaving group ability of diphenyl phosphate. Upon nucleophilic attack by an amine at the electrophilic carbon of the guanidine precursor, the stable diphenyl phosphate anion is readily displaced, driving the reaction to completion. This is analogous to the activation strategies seen with other common guanidinylating agents where a good leaving group is essential for efficient reaction.[7][8]

Proposed Reaction Mechanism

The microwave-assisted guanidinylation is proposed to proceed via a nucleophilic addition-elimination pathway. The key steps are outlined below:

  • Nucleophilic Attack: The primary or secondary amine substrate acts as a nucleophile, attacking the electrophilic carbon atom of the imine in the Diphenyl (cyanoamino)(imino)methylamidophosphate.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, leading to the elimination of the highly stable diphenyl phosphate anion as a leaving group.

  • Proton Transfer: A final proton transfer step yields the substituted guanidine product and diphenyl phosphate as a byproduct.

The use of microwave irradiation significantly accelerates each of these steps by efficiently coupling with the polar intermediates and transition states, thereby reducing the overall reaction time from hours to mere minutes.

Reaction_Mechanism cluster_legend Legend reagent Diphenyl (cyanoamino)(imino)methylamidophosphate intermediate Tetrahedral Intermediate reagent->intermediate + Amine (Nucleophilic Attack) amine R1R2NH (Amine) amine->intermediate product Substituted Guanidine intermediate->product Elimination of Leaving Group byproduct Diphenyl Phosphate intermediate->byproduct l1 Key Species l2 Reaction Step

Caption: Proposed mechanism for microwave-assisted guanidinylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the microwave-assisted synthesis of a substituted guanidine from a primary amine.

Safety Precautions:

  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactions should be performed in sealed vessels designed for this purpose to prevent pressure buildup.

  • Consult the safety data sheets (SDS) for all reagents before use.

Materials and Equipment:
  • Diphenyl (cyanoamino)(imino)methylamidophosphate

  • Primary or secondary amine of choice

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a stir bar

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography system

Step-by-Step Procedure:
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv).

  • Addition of Guanidinylating Agent: Add Diphenyl (cyanoamino)(imino)methylamidophosphate (1.1 mmol, 1.1 equiv).

  • Solvent and Base: Add anhydrous DMF (3 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 10-20 minutes. Monitor the pressure to ensure it remains within the safe operating limits of the vial.

  • Reaction Monitoring: After cooling to room temperature, check the reaction progress by TLC.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure substituted guanidine.

Experimental_Workflow start Start add_reagents 1. Add Amine, Guanidinylating Agent, DMF, and TEA to Microwave Vial start->add_reagents seal_vial 2. Seal the Reaction Vial add_reagents->seal_vial microwave 3. Microwave Irradiation (120 °C, 10-20 min) seal_vial->microwave cool_down 4. Cool to Room Temperature microwave->cool_down tlc_check 5. Monitor by TLC cool_down->tlc_check workup 6. Aqueous Workup and Extraction tlc_check->workup purification 7. Column Chromatography workup->purification end Pure Substituted Guanidine purification->end

Caption: General workflow for microwave-assisted guanidine synthesis.

Expected Results and Data Presentation

The microwave-assisted protocol consistently provides high yields of substituted guanidines in short reaction times. Below is a table summarizing typical results for the guanidinylation of various amine substrates.

EntryAmine SubstrateReaction Time (min)Temperature (°C)Yield (%)
1Benzylamine1012092
2Aniline1512085
34-Methoxybenzylamine1012095
4Cyclohexylamine1212088
5Piperidine1512090
6N-Methylbenzylamine2012082

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the guanidinylating agent.

  • Incomplete Reaction: For sterically hindered or electron-deficient amines, a higher temperature (up to 150 °C) or a longer reaction time may be necessary.

  • Side Product Formation: If side products are observed, reducing the reaction temperature may improve selectivity.

Conclusion

The use of Diphenyl (cyanoamino)(imino)methylamidophosphate in conjunction with microwave-assisted synthesis provides a powerful and efficient platform for the rapid generation of diverse substituted guanidines. This protocol offers significant improvements over traditional methods in terms of reaction speed, yield, and purity, making it highly suitable for applications in medicinal chemistry and drug discovery where time and efficiency are critical.

References

  • Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(01), 37-42.
  • Chen, C. H., et al. (2012). Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer support. Tetrahedron Letters, 53(30), 3959-3962.
  • Baker, T. J., et al. (2002). Guanidinylation reagents.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Zaitseva, J., et al. (2012). Phosphoryl Guanidines: A New Type of Nucleic Acid Analogues. Molecules, 17(9), 10593-10601.
  • Fehrentz, J. A., et al. (2014). Microwave-assisted guanidinylation in solid phase peptide synthesis: comparison of various reagents. Tetrahedron Letters, 55(45), 6198-6203.
  • Imamoto, T., et al. (1992). Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes. Journal of the American Chemical Society, 114(14), 5641-5650.
  • Hojo, K., et al. (2007). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry, 72(15), 5724-5729.
  • Wang, Y., et al. (2017). Microwave Assisted Preparation of Antimicrobial Chitosan with Guanidine Oligomers and Its Application in Hygiene Paper Products. Polymers, 9(12), 633.
  • Singhvi, K. P., et al. (2016). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent: A green chemistry approach. Journal of Chemical and Pharmaceutical Research, 8(7), 722-727.
  • PubMed. (2017). Microwave Assisted Preparation of Antimicrobial Chitosan with Guanidine Oligomers and Its Application in Hygiene Paper Products. Retrieved from [Link]

  • Drozdov, F. V., & Kotov, V. M. (2021). Guanidine: a simple molecule with great potential: from catalysts to biocides and molecular glues. Russian Chemical Reviews, 90(3), 265-296.
  • L'Abbé, G. (2005). Product Class 13: Guanidine Derivatives. Science of Synthesis, 18, 1075-1143.
  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

  • de Souza, M. C., et al. (2004). One-pot synthesis of N-alkyl substituted phosphoryl guanidines.
  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Ordóñez, M., & Cativiela, C. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3241-3279.
  • Kung, M. G., Onnuch, P., & Liu, R. Y. (2024). Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). Organic Letters, 26(48), 9847-9851.
  • Goodman, C. B., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e53593.
  • PubMed. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). Retrieved from [Link]

Sources

A Guide to Solid-Phase Synthesis: Addressing the Utility of Amidophosphate Reagents and Detailing the Gold-Standard Phosphoramidite Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader: Initial searches for solid-phase synthesis protocols utilizing "Diphenyl (cyanoamino)(imino)methylamidophosphate" did not yield established methods or commercially available reagents under this specific nomenclature. This suggests that it is not a standard or widely adopted compound for this application. Consequently, this guide will address the broader, well-established, and functionally related field of solid-phase oligonucleotide synthesis using the gold-standard phosphoramidite chemistry. This approach is central to the synthesis of DNA and RNA and involves the formation of a phosphite triester linkage, which is subsequently oxidized to the desired phosphate backbone. We will provide a detailed exploration of the principles, protocols, and best practices for this robust and essential methodology.

Introduction to Solid-Phase Oligonucleotide Synthesis

Solid-phase synthesis (SPS) revolutionized the chemical synthesis of biopolymers like peptides and oligonucleotides. By anchoring the growing polymer chain to an insoluble solid support, SPS allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing step after each chemical transformation. This circumvents the need for complex purification of intermediates, which would be prohibitively inefficient in a multi-step synthesis.

In the realm of oligonucleotide synthesis, the phosphoramidite method has been the dominant chemistry for decades due to its high efficiency, rapid reaction kinetics, and amenability to automation. This method involves the sequential addition of nucleotide monomers (phosphoramidites) to a growing chain attached to a solid support, typically controlled pore glass (CPG).

The Phosphoramidite Coupling Cycle: A Mechanistic Overview

The synthesis of an oligonucleotide via the phosphoramidite approach is a cyclical process, with each cycle extending the oligonucleotide chain by one nucleotide. A single cycle can be broken down into four key steps: deblocking, coupling, capping, and oxidation.

The Four Steps of the Synthesis Cycle
  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM). The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The vibrant orange color of the cleaved DMT cation provides a useful real-time indicator of the reaction's progress.

  • Coupling: The core chain-extension step involves the reaction of the free 5'-hydroxyl group with a phosphoramidite monomer. This reaction is catalyzed by a weak acid, such as 1H-tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole, ETT). The activator protonates the nitrogen of the phosphoramidite's diisopropylamino group, making it an excellent leaving group and rendering the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the 5'-hydroxyl group. This results in the formation of a phosphite triester linkage. This reaction is rapid, typically reaching over 99% completion in under a minute.

  • Capping: To prevent the accumulation of shorter, failure sequences (n-1, n-2, etc.), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step. This is crucial for the purity of the final oligonucleotide. The capping is usually achieved by acetylation using a mixture of acetic anhydride and 1-methylimidazole. This renders the unreacted chains inert in subsequent coupling cycles.

  • Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester. This is accomplished through an oxidation step, most commonly using a solution of iodine in the presence of water and a weak base like pyridine or lutidine. The iodine acts as the oxidizing agent, converting the P(III) species to a P(V) species.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Visualizing the Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Chain Extension) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking New Cycle Start End Final Product: Full-Length Oligo Oxidation->End After Final Cycle Start Start: Nucleoside on Solid Support Start->Deblocking

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Protocols and Experimental Considerations

The following protocols are generalized for automated DNA synthesizers but can be adapted for manual synthesis. The volumes and times are typical for a 1 µmol synthesis scale.

Reagents and Solutions
Reagent/SolutionCompositionPurpose
Deblocking Solution 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removal of the 5'-DMT protecting group
Activator Solution 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in AcetonitrileCatalysis of the coupling reaction
Phosphoramidite Monomers 0.1 M solution of each phosphoramidite (A, C, G, T) in AcetonitrileBuilding blocks for the growing chain
Capping Solution A Acetic Anhydride/Lutidine/THF (10:10:80)Acetylation of unreacted 5'-OH groups
Capping Solution B 16% 1-Methylimidazole in THFCatalyst for the capping reaction
Oxidizing Solution 0.02 M Iodine in THF/Pyridine/Water (70:20:10)Oxidation of P(III) to P(V)
Washing Solution Acetonitrile (ACN)Rinsing the solid support
Step-by-Step Synthesis Protocol (Per Cycle)

Step 1: Deblocking (Detritylation)

  • Initial Wash: Wash the solid support with acetonitrile (2 mL) to ensure an anhydrous environment.

  • Acid Treatment: Deliver the deblocking solution (3% TCA in DCM) to the synthesis column and allow it to react for 60-90 seconds.

  • Wash: Thoroughly wash the support with acetonitrile (3 x 2 mL) to remove the acid and the cleaved DMT cation.

Step 2: Coupling

  • Reagent Delivery: Simultaneously deliver the activator solution (e.g., ETT) and the desired phosphoramidite monomer solution to the synthesis column.

  • Reaction: Allow the coupling reaction to proceed for 45-120 seconds. The exact time may vary based on the specific activator and phosphoramidite used.

  • Wash: Wash the support with acetonitrile (2 mL) to remove unreacted reagents.

Step 3: Capping

  • Reagent Delivery: Deliver the capping solutions A and B to the column.

  • Reaction: Allow the capping reaction to proceed for 30-60 seconds.

  • Wash: Wash the support with acetonitrile (2 mL).

Step 4: Oxidation

  • Reagent Delivery: Deliver the oxidizing solution to the column.

  • Reaction: Allow the oxidation to proceed for 30-60 seconds.

  • Wash: Wash the support with acetonitrile (3 x 2 mL) to remove the oxidizing agent and prepare for the next cycle.

Post-Synthesis Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone must be removed.

  • Cleavage from Support: The oligonucleotide is typically cleaved from the CPG support using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine. This step also removes the cyanoethyl protecting groups from the phosphate backbone.

  • Base Deprotection: The protecting groups on the heterocyclic bases (e.g., benzoyl for A and C, isobutyryl for G) are removed by heating the oligonucleotide in the cleavage solution.

The fully deprotected oligonucleotide is then typically purified by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Key Considerations and Troubleshooting

  • Anhydrous Conditions: All reagents and solvents, particularly the acetonitrile used for the phosphoramidite and activator solutions, must be strictly anhydrous. Water will react with the activated phosphoramidite, leading to a significant decrease in coupling efficiency.

  • Coupling Efficiency: The success of the synthesis is highly dependent on achieving near-quantitative coupling efficiency at each step (>99%). A small decrease in efficiency per step can lead to a dramatic reduction in the yield of the full-length product. Monitoring the color of the DMT cation during the deblocking step can provide a qualitative assessment of the previous cycle's efficiency.

  • Choice of Activator: While 1H-tetrazole has been historically used, activators like ETT or dicyanoimidazole (DCI) can offer faster coupling kinetics and are less prone to sublimation.

  • Modified Oligonucleotides: The phosphoramidite chemistry is highly versatile and can be adapted to incorporate a wide variety of modifications, including fluorescent dyes, quenchers, and modified bases, by using the corresponding modified phosphoramidites.

Conclusion

While the initially queried "Diphenyl (cyanoamino)(imino)methylamidophosphate" does not appear to be a standard reagent in solid-phase synthesis, the underlying principles of forming phosphate linkages are robustly addressed by the well-established phosphoramidite chemistry. This method provides a reliable and highly efficient means for the automated synthesis of DNA and RNA oligonucleotides, which are indispensable tools in molecular biology, diagnostics, and therapeutics. A thorough understanding of the four-step synthesis cycle and the critical experimental parameters is essential for any researcher working in this field.

References

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. [Link]

  • Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its application. Science, 230(4723), 281-285. [Link]

  • Glen Research. (n.d.). Oligonucleotide Synthesis: A Practical Approach. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Diphenyl (cyanoamino)(imino)methylamidophosphate Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-882 Subject: Removal of Phenolic and Acidic Byproducts from Phosphoramidate/Cyanoguanidine Reactions

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of Diphenyl (cyanoamino)(imino)methylamidophosphate (hereafter referred to as the Target Phosphoramidate ) has resulted in a crude mixture containing persistent byproducts.

This reaction typically involves the coupling of a diphenyl phosphoryl species (e.g., diphenyl phosphorochloridate or diphenyl cyanocarbonimidate derivatives) with a guanidine or cyanamide scaffold.

The Core Challenge: The diphenyl phosphate moiety is an excellent leaving group activator but generates stoichiometric quantities of Phenol and Diphenyl Phosphate (DPP) . These byproducts often co-elute with the product on silica or cause the product to "oil out" during crystallization.

Primary Impurities:

Impurity Origin Chemical Nature Removal Strategy

| Phenol | Leaving group from diphenyl ester | Weak Acid (


) | Basic Wash / LLE |
| Diphenyl Phosphate  | Hydrolysis of reagent/product | Stronger Acid (

) | Anion Exchange / Bicarb Wash | | Urea Derivatives | Hydrolysis of the imino/cyano group | Neutral/Polar | Recrystallization / HPLC |

Troubleshooting Guides (Q&A Format)

Module A: The Phenol Problem

Q: My product smells strongly of phenol and appears as a sticky oil instead of a solid. How do I remove the residual phenol without degrading the sensitive P-N bond?

A: Phenol is the most common impurity in this chemistry. Because the Target Phosphoramidate contains a sensitive phosphoramidate (P-N) and cyano-guanidine linkage, harsh conditions (boiling NaOH or strong acid) must be avoided to prevent hydrolysis.

Recommended Solution: The "Cold Carbonate" Wash Phenol (


) can be deprotonated by bases with a 

higher than 10. However, to protect your product, we use a biphasic system with controlled pH.
  • Why it works: Converting phenol to sodium phenoxide forces it into the aqueous layer.

  • The Fix: Dissolve your crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Wash cold (

    
    ) with 0.5 M Sodium Carbonate (
    
    
    
    )
    .
    • Note: Bicarbonate (

      
      ) is often too weak (
      
      
      
      ) to fully remove phenol. Carbonate (
      
      
      ) is effective but mild enough if done cold and quickly.
Module B: Acidic Instability

Q: My product decomposes upon storage. TLC shows a new baseline spot appearing over time.

A: This is likely due to autocatalytic decomposition driven by residual Diphenyl Phosphoric Acid (DPP) .

  • The Mechanism: DPP is a strong acid. Protonation of the guanidine or phosphoramidate nitrogen accelerates hydrolysis, releasing more acid.

  • The Fix: You must scavenge the acid immediately.

    • Method 1 (Solid Phase): Treat the organic solution with a weak base scavenger resin (e.g., Amberlyst A21) for 30 minutes. Filter and evaporate.[1]

    • Method 2 (LLE): Ensure the final aqueous wash is slightly basic (

      
      ) using dilute bicarbonate, then dry over 
      
      
      
      (which is neutral) rather than acidic drying agents.
Module C: Crystallization Failure

Q: I am trying to recrystallize from Isopropanol/Ether, but the solution turns cloudy and oils out.

A: "Oiling out" is a classic symptom of Phenol or Diphenyl Cyanocarbonimidate impurities acting as a co-solvent.

  • The Fix: You must perform a "Pre-Crystallization Trituration."

    • Evaporate the solvent completely.

    • Add cold Diethyl Ether or MTBE .

    • Sonicate. The impurities (Phenol) are often soluble in ether, while the polar Target Phosphoramidate is likely less soluble.

    • Decant the supernatant.

    • Attempt recrystallization on the remaining solid using Isopropanol/Hexane .

Interactive Troubleshooting Workflows

Diagram 1: The Purification Decision Tree

Use this logic flow to determine the correct purification method based on your crude analysis.

Purification_Tree Start Crude Reaction Mixture Check_TLC Check TLC/LCMS Major Impurity? Start->Check_TLC Phenol_High High Phenol Content Check_TLC->Phenol_High Smell/Co-elution Acid_High High Acid (DPP) (Low pH) Check_TLC->Acid_High Decomposition Clean_ish Minor Impurities Check_TLC->Clean_ish Solid/Oiling LLE_Wash Protocol A: Cold Carbonate Wash Phenol_High->LLE_Wash Resin Protocol B: Scavenger Resin (A21) Acid_High->Resin Recryst Protocol C: Trituration & Recrystallization Clean_ish->Recryst LLE_Wash->Check_TLC Re-check Resin->Check_TLC Re-check Final Pure Target Phosphoramidate Recryst->Final

Caption: Decision matrix for selecting the appropriate purification protocol based on impurity profile.

Diagram 2: Chemical Species & Removal Pathways

Visualizing how specific impurities are separated from the Target Phosphoramidate.

Species_Flow Target Target Phosphoramidate (Neutral/Polar) Org_Layer Organic Phase (EtOAc/DCM) Target->Org_Layer Dissolve Pure_Org Purified Organic Phase Target->Pure_Org Remains in Phenol Phenol (Weak Acid) Phenol->Org_Layer Dissolve Phenoxide Sodium Phenoxide (Water Soluble) Phenol->Phenoxide Deprotonation (pH > 10) DPP Diphenyl Phosphate (Strong Acid) DPP->Org_Layer Dissolve DPP_Salt Sodium Diphenyl Phosphate (Water Soluble) DPP->DPP_Salt Neutralization Aq_Base Aqueous Base (Na2CO3) Org_Layer->Aq_Base Wash Phenoxide->Aq_Base Partitions to DPP_Salt->Aq_Base Partitions to

Caption: Chemical partitioning during Liquid-Liquid Extraction (LLE). Phenol and DPP are sequestered into the aqueous phase.

Validated Experimental Protocols

Protocol A: Optimized LLE for Phenol Removal

Use this for crude mixtures with significant phenol contamination.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (10 mL per gram of crude). Avoid Ether if the product is not fully soluble.

  • Cooling: Place the separatory funnel in an ice bath or pre-cool solutions to

    
    .
    
  • Wash 1 (Acid Removal): Wash with 5% Aqueous Citric Acid (removes unreacted guanidines/amines). Discard aqueous layer.

  • Wash 2 (Phenol Removal): Wash with cold 0.5 M

    
      (Sodium Carbonate).
    
    • Critical Step: Shake gently for 30 seconds. Vent frequently.

    • Validation: Check the pH of the aqueous layer. It must remain

      
      .
      
  • Wash 3 (Neutralization): Wash with Brine (Saturated NaCl) to remove excess base and break emulsions.

  • Drying: Dry organic layer over anhydrous

    
    . Filter and concentrate.
    
Protocol B: Scavenger Resin Treatment (Acid Sensitive)

Use this if the product degrades during aqueous workup.

  • Dissolution: Dissolve crude product in dry DCM or THF.

  • Resin Addition: Add Amberlyst A21 (or equivalent weak base resin) at a ratio of 3 equivalents relative to the expected acid byproduct.

  • Agitation: Stir gently at room temperature for 30–60 minutes.

    • Do not use magnetic stir bars if they grind the resin; use an overhead stirrer or shaker.

  • Filtration: Filter through a sintered glass funnel or a Celite pad.

  • Concentration: Evaporate solvent under reduced pressure (

    
    ).
    

References

  • Synthesis of N-cyanoguanidine derivatives

    • Title: Cyanoguanidine derivative and process for preparation thereof.[2][3]

    • Source: European P
    • Context: Describes the use of diphenyl phosphoryl reagents and ammonium salts in synthesizing cimetidine precursors, highlighting purification via silica gel and recrystalliz
    • URL
  • Diphenyl N-cyanocarbonimidate Chemistry

    • Title: The Chemistry of Diphenyl N-Cyanocarbonimidate.[2][4][5][6]

    • Source: UCL Discovery (Doctoral Thesis).
    • Context: Detailed analysis of the reactivity of diphenyl N-cyanocarbonimidate, including the displacement of phenol and cycliz
    • URL:[Link]

  • Selective Removal of Phenyl Groups (Phosphates)

    • Title: Selective removal of phenyl group from alkyl diphenyl phosphates.[7]

    • Source: ResearchG
    • Context: Discusses the stability of diphenyl phosphates and methods for hydrolysis/removal of phenoxy groups, relevant for understanding byproduct form
    • URL:[Link]

  • Handling Diphenylphosphoryl Azide (DPPA)

    • Title: How can I remove the Diphenylphosphoryl azide (DPPA)
    • Source: ResearchG
    • Context: Community-validated protocols for removing diphenyl phosphoryl byproducts using basic washes and recrystalliz
    • URL:[Link]

Sources

Technical Support Center: Strategies for Improving the Aqueous Solubility of Diphenyl (cyanoamino)(imino)methylamidophosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diphenyl (cyanoamino)(imino)methylamidophosphate and other related poorly soluble compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation. The following sections are presented in a question-and-answer format to directly address specific issues.

I. Initial Assessment & Troubleshooting

FAQ: I've synthesized Diphenyl (cyanoamino)(imino)methylamidophosphate, but it shows negligible solubility in my aqueous buffer. What are the first steps?

Answer:

Poor aqueous solubility is a common challenge for organic molecules, particularly those with significant hydrophobic regions, such as the two phenyl groups present in this compound's structure.[1][2][3] The first step is to systematically characterize the problem and explore fundamental strategies before moving to more complex formulation approaches.

Initial Troubleshooting Workflow:

  • Confirm Solid-State Properties: The crystalline form of a drug can significantly impact its solubility. Amorphous forms are generally more soluble than stable crystalline forms because no energy is required to break the crystal lattice.[3][4] Consider if your synthesis method produced a highly stable, and thus less soluble, crystal polymorph.

  • Particle Size Reduction: The dissolution rate of a compound is directly related to its surface area.[1][5][6] Larger particles will dissolve much more slowly. If you are observing slow dissolution rather than a true equilibrium solubility limit, reducing the particle size can be effective.

    • Actionable Step: Employ micronization techniques like jet milling or grinding to increase the surface area available for solvation.[1][6] Note that while this increases the rate of dissolution, it does not increase the equilibrium solubility.[5][6]

  • Preliminary pH Screening: Your compound's name suggests it possesses both acidic (phosphate) and basic (amino, imino) functional groups. Such ionizable molecules exhibit pH-dependent solubility.[7][8][9] A quick screen across a broad pH range is a critical first step.

The following diagram illustrates the initial decision-making process when encountering a solubility issue.

G Start Compound Insoluble in Aqueous Media CheckSolid Step 1: Assess Solid-State Form Start->CheckSolid CheckSize Step 2: Evaluate Particle Size CheckSolid->CheckSize If crystalline CheckpH Step 3: Perform Broad pH Screen CheckSize->CheckpH If large particles Advanced Proceed to Advanced Formulation Strategies CheckpH->Advanced If solubility remains low

Caption: Initial troubleshooting workflow for solubility issues.

II. pH Adjustment for Solubility Enhancement

FAQ: How do I systematically determine the optimal pH for dissolving my compound?

Answer:

For an ionizable compound like Diphenyl (cyanoamino)(imino)methylamidophosphate, solubility is lowest at its isoelectric point (where the net charge is zero) and increases as the pH moves away from this point, causing the molecule to become charged. Weakly basic drugs are more soluble at pH values below their pKa, while weakly acidic drugs are more soluble at pH values above their pKa.[7]

The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[7][9][10] By creating a charged species (a salt), the ionic interaction with water molecules is much more favorable, leading to a significant increase in solubility.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a Series of Buffers: Create a set of buffers covering a wide physiological and experimental range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibrate and Measure: Add an excess amount of the solid compound to a small volume of each buffer. Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate and Quantify: Filter or centrifuge the samples to separate the undissolved solid. Accurately quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot and Analyze: Plot the logarithm of solubility (log S) against pH. The resulting profile will reveal the pH ranges where your compound is most soluble.

pH RangeExpected Predominant SpeciesExpected SolubilityRationale
Low pH (< pKa of basic groups) Cationic (protonated amines/imines)HighThe compound forms a soluble salt.[7]
Mid-Range pH (near pI) Neutral/ZwitterionicLowLimited ionization leads to poor interaction with water.
High pH (> pKa of acidic group) Anionic (deprotonated phosphate)HighThe compound forms a soluble salt.[7]

Causality: The dramatic increase in solubility is due to the formation of an ionic species that can participate in strong ion-dipole interactions with water, a polar solvent. This is often a more powerful solubilizing effect than hydrogen bonding alone. However, be mindful of the compound's stability at extreme pH values.[7]

III. Utilizing Co-solvents

FAQ: pH adjustment alone is insufficient or not viable for my experiment. How can co-solvents help?

Answer:

Co-solvency is a widely used technique that involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a non-polar solute.[1][6][11] Co-solvents work by reducing the polarity of the overall solvent system.[12] This reduces the "squeezing out" of the hydrophobic compound from the aqueous environment, a phenomenon driven by the hydrophobic effect.[13][14]

Commonly used biocompatible co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and glycerin.[11][15]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, PG, PEG 400).

  • Prepare Solvent Blends: Create a series of aqueous blends for each co-solvent, for example, 10%, 20%, 30%, and 40% (v/v) in your primary aqueous buffer.

  • Determine Solubility: Use the equilibrium solubility method described previously for each solvent blend.

  • Analyze Data: Plot the solubility of your compound as a function of the co-solvent concentration. This will identify the most effective co-solvent and the concentration range needed.

Considerations:

  • Toxicity: High concentrations of organic solvents can be toxic in biological systems.[12]

  • Precipitation upon Dilution: A major drawback is that the compound may precipitate when the formulation is diluted into a larger aqueous volume (e.g., upon injection into media or blood), as the co-solvent concentration drops.[12][13]

G cluster_0 Aqueous System cluster_1 Co-solvent System Water Water Molecules (High Polarity) Drug Hydrophobic Drug (Low Solubility) Water->Drug  Repulsive Interaction (Hydrophobic Effect) Cosolvent Co-solvent (e.g., PEG 400) Drug2 Solubilized Drug Cosolvent->Drug2 Favorable Interaction (Reduced Polarity) Water2 Water

Caption: Mechanism of co-solvency for drug solubilization.

IV. Surfactants and Micellar Solubilization

FAQ: My compound is highly lipophilic and co-solvents are causing precipitation. Would surfactants be a better choice?

Answer:

Yes, for highly hydrophobic compounds, surfactants can be a superior alternative. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures known as micelles.[16][17][18] These micelles have a hydrophobic core and a hydrophilic shell.

The hydrophobic core provides a favorable microenvironment for your non-polar drug, effectively encapsulating it and shielding it from the aqueous environment.[18][19] This process, known as micellar solubilization, can dramatically increase the apparent water solubility of a drug.[17][18] Nonionic surfactants like Tween® 80 or Pluronic® F68 are often preferred due to their lower toxicity.[6][17]

Key Advantages:

  • High Loading Capacity: Can solubilize very poorly soluble compounds.

  • Improved Stability: Unlike co-solvents, micellar formulations are often more stable to dilution, as the drug is physically encapsulated.[20]

Experimental Protocol: Surfactant Screening

  • Select Surfactants: Choose several non-ionic surfactants (e.g., Polysorbate 80, Poloxamer 188, Cremophor EL).

  • Prepare Solutions: Create a series of surfactant solutions in your desired buffer at concentrations well above their known CMC values (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Equilibrate and Measure: Add an excess of your compound to each surfactant solution and determine the equilibrium solubility as previously described.

  • Identify Optimal System: The formulation providing the required solubility with the lowest surfactant concentration is typically preferred.

V. Complexation with Cyclodextrins

FAQ: I need a formulation for in-vivo use and am concerned about the potential toxicity of surfactants. What is a common alternative?

Answer:

Cyclodextrins are an excellent and widely used alternative, particularly for parenteral formulations.[21][22] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[23][24]

They work by forming a "host-guest" inclusion complex, where the hydrophobic drug molecule (the "guest") is encapsulated within the cyclodextrin's non-polar cavity (the "host").[21][23][24][25] This complex presents a hydrophilic exterior to the water, rendering the insoluble drug soluble.[21][26] Modified cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are frequently used due to their high aqueous solubility and safety profiles.[22]

Experimental Protocol: Phase Solubility Study

  • Prepare Cyclodextrin Solutions: Create a series of solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM) in your aqueous buffer.

  • Equilibrate with Drug: Add an excess amount of your compound to each solution. Agitate until equilibrium is reached.

  • Quantify Solubilized Drug: Filter the solutions and measure the concentration of the dissolved drug via HPLC.

  • Construct Phase Solubility Diagram: Plot the total drug concentration against the cyclodextrin concentration. The shape of the curve reveals the stoichiometry of the complex (e.g., 1:1 or 1:2 drug-to-cyclodextrin) and its stability constant. A linear (AL-type) plot is common and indicates the formation of a soluble 1:1 complex.

Cyclodextrin TypeCommon UseKey Feature
β-Cyclodextrin (β-CD) Oral formulationsLower cost, but also lower aqueous solubility.[22]
Hydroxypropyl-β-CD (HP-β-CD) Parenteral, Ophthalmic, OralHigh aqueous solubility and excellent safety record.[21][22]
Sulfobutylether-β-CD (SBE-β-CD) ParenteralHigh solubility, used to solubilize charged molecules.

VI. Advanced Strategy: Solid Dispersions

FAQ: I am developing an oral solid dosage form (tablet/capsule). How can I ensure the drug dissolves rapidly in the gastrointestinal tract?

Answer:

For solid dosage forms, a powerful technique is to create a solid dispersion .[2][27][28] This involves dispersing the drug in an amorphous, molecularly-dispersed state within a hydrophilic carrier matrix.[3][4][27]

Mechanism of Action:

  • Amorphous State: By preventing the drug from crystallizing, the energy barrier of breaking the crystal lattice during dissolution is eliminated.[4]

  • Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[3]

  • Reduced Particle Size: The drug is dispersed at a molecular level, leading to a massive increase in effective surface area.[3]

Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[2] Solid dispersions can be prepared using methods like solvent evaporation or hot-melt extrusion.[2][27] This approach is highly effective for improving the dissolution rate and oral bioavailability of poorly soluble drugs.[4][27][28]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Drug Solubility: Importance and Enhancement Techniques.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.
  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • How can cyclodextrins enhance solubility? Roquette.
  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly w
  • Solubility enhancement techniques: A comprehensive review.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cosolvent. Wikipedia.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Interactions between loaded drugs and surfactant molecules in micellar drug delivery systems: A critical review. POSTECH.
  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. Indo American Journal of Pharmaceutical Research.
  • A Review on Solubility Enhancement by Solid Dispersion Technique.
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • PH and Solvent Effect on Drug Solubility. SlideShare.
  • Micellar Drug Delivery System. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • A recent overview of surfactant–drug interactions and their importance.
  • Micellar solubilization of drugs. University of Alberta Libraries.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • Enhancing the solubility of insoluble phosphorus compounds by phosph
  • Strategies to improve micelle stability for drug delivery.
  • Exp.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Taylor & Francis Online.
  • The Hydrophobic Effect and the Role of Cosolvents.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.

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Technical Support Center: Diphenyl (cyanoamino)(imino)methylamidophosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Diphenyl (cyanoamino)(imino)methylamidophosphate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this compound, with a specific focus on preventing its primary degradation pathway: hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is Diphenyl (cyanoamino)(imino)methylamidophosphate and why is it sensitive to water?

A: Diphenyl (cyanoamino)(imino)methylamidophosphate is an organophosphorus compound featuring a phosphorus atom bonded to both oxygen and nitrogen atoms. This class of compounds, known as amidophosphates, is inherently susceptible to hydrolysis. The phosphorus-nitrogen (P-N) bond, in particular, is often labile and can be cleaved by water, leading to the degradation of the parent compound.[1] This reaction can be catalyzed by acidic or basic conditions.[2][3]

Q2: What are the visible signs of degradation or hydrolysis?

A: Visually, you may not see any change. However, degradation is typically observed as a decrease in the compound's performance or purity over time. If the compound is stored as a solid, you might observe clumping or a change in consistency if it has been exposed to atmospheric moisture. For solutions, the most reliable indicators are analytical. For instance, you might see a loss of potency in biological assays or the appearance of new peaks in analytical chromatograms (e.g., HPLC) or spectra (e.g., ³¹P NMR).[4]

Q3: What is the optimal storage condition for this compound?

A: To minimize hydrolysis, Diphenyl (cyanoamino)(imino)methylamidophosphate should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended for long-term storage).[4][5] The storage area must be dry, away from any sources of moisture.[6][7] It is also crucial to date the container upon receipt and opening to track its exposure.[8]

Q4: Which solvents should I use for my experiments?

A: Always use anhydrous solvents with very low water content (<30 ppm is a good standard).[4] Anhydrous acetonitrile is a common choice for preparing stock solutions of related compounds like phosphoramidites.[5] Avoid protic solvents like water, methanol, or ethanol unless they are an explicit and controlled part of the reaction. Always use fresh, high-quality anhydrous solvents and handle them using techniques that minimize exposure to atmospheric moisture.[6]

Q5: How quickly does hydrolysis occur?

A: The rate of hydrolysis is highly dependent on several factors:

  • Water concentration: Higher water content leads to faster degradation.[4]

  • pH: The reaction is often accelerated in both acidic and basic solutions.[2]

  • Temperature: Higher temperatures increase the reaction rate.[2]

  • Presence of catalysts: Certain metal ions can catalyze hydrolysis.[2]

In a non-anhydrous solvent at room temperature, significant degradation can occur within hours. Therefore, solutions should ideally be prepared fresh for each experiment.

Troubleshooting Guide: Hydrolysis-Related Issues

This section addresses specific experimental problems that may arise due to the hydrolysis of Diphenyl (cyanoamino)(imino)methylamidophosphate.

Issue Encountered Potential Cause Related to Hydrolysis Recommended Actions & Scientific Rationale
Low or inconsistent yield in a chemical reaction. The starting material has degraded due to improper storage or handling, reducing the amount of active compound available for the reaction.1. Verify Purity: Before use, check the purity of the compound using HPLC or ³¹P NMR (see Protocol 3 & 4). Compare with a fresh batch or a reference standard.[4] 2. Use Fresh Material: If degradation is suspected, use a new, unopened vial of the compound. 3. Refine Handling: Ensure all solvents are anhydrous and that the reaction is set up under an inert atmosphere to prevent moisture ingress during the experiment.
Unexpected peaks appear in HPLC, LC-MS, or NMR analysis. The compound is hydrolyzing either in storage or during sample preparation and analysis. The new peaks correspond to hydrolysis byproducts, such as the corresponding phosphate or phosphonic acid.[4][9]1. Analyze Immediately: Prepare analytical samples in anhydrous solvent and analyze them as quickly as possible. 2. Check for Contamination: Ensure your analytical solvents and vials are dry. Water in the mobile phase or diluent can cause on-column or in-vial degradation. 3. Characterize Byproducts: If possible, use mass spectrometry to identify the masses of the impurity peaks. This can confirm if they are hydrolysis products.
Decreased or loss of biological activity in assays. The active compound has hydrolyzed into inactive byproducts. The P-N bond is often critical for the biological function of such molecules.1. Prepare Fresh Stock Solutions: Do not use old stock solutions. Prepare a fresh solution from solid material for each experiment.[5] 2. Perform a Dose-Response Curve: Run a new dose-response experiment to see if the potency (e.g., EC₅₀ or IC₅₀) has shifted, which is a clear sign of degradation. 3. Stability Study: Conduct a small-scale stability study in your assay buffer to determine the compound's half-life under your specific experimental conditions.
The solid compound appears clumpy or oily. The material has absorbed atmospheric moisture. This is a strong indicator that significant hydrolysis may have already occurred.1. Discard the Reagent: It is highly recommended to discard the compromised vial. The presence of moisture indicates the integrity of the material is compromised.[4] 2. Review Storage Procedures: Ensure that storage containers are appropriate (e.g., amber glass vials with PTFE-lined caps) and are being sealed correctly.[6][7] Use a desiccator for short-term storage after opening.
Diagnostic Workflow for Hydrolysis Issues

The following diagram outlines a logical workflow for troubleshooting experiments where hydrolysis of Diphenyl (cyanoamino)(imino)methylamidophosphate is suspected.

G start Experimental Anomaly Observed (e.g., Low Yield, Extra Peaks, Low Activity) check_purity Assess Purity of Starting Material (Use Protocol 3 or 4) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_protocol Review Experimental Protocol is_pure->review_protocol  Yes discard Discard Old Reagent. Use a Fresh Batch. is_pure->discard No   check_solvents Are Solvents Anhydrous? review_protocol->check_solvents check_atmosphere Is Atmosphere Inert? check_solvents->check_atmosphere Yes protocol_ok Protocol Optimized. Re-run Experiment. check_solvents->protocol_ok No, Use Anhydrous check_temp Is Temperature Controlled? check_atmosphere->check_temp Yes check_atmosphere->protocol_ok No, Use Inert Gas check_temp->protocol_ok Yes check_temp->protocol_ok No, Adjust Temp review_storage Review Storage & Handling (Use Protocol 1) discard->review_storage storage_ok Storage Protocol Corrected. Re-run Experiment. review_storage->storage_ok

Caption: Troubleshooting workflow for hydrolysis-related issues.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

Objective: To provide a standard operating procedure for storing and handling Diphenyl (cyanoamino)(imino)methylamidophosphate to minimize moisture exposure.

Materials:

  • Diphenyl (cyanoamino)(imino)methylamidophosphate

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glove box

  • Appropriate vials (amber glass with PTFE-lined caps)

  • Desiccator

Procedure:

  • Upon Receipt: Inspect the container to ensure it is sealed. Mark the container with the date of receipt.[8]

  • Long-Term Storage: Store the original, unopened container in a -20°C freezer.

  • Handling Solid: All manipulations of the solid compound should be performed under a dry, inert atmosphere (e.g., inside a glove box or using a Schlenk line).[6][7] This prevents exposure to atmospheric moisture and oxygen.

  • Aliquoting: If you need to use small amounts over time, it is best to aliquot the solid into several smaller vials under an inert atmosphere. This avoids repeated warming and exposure of the bulk material.

  • Short-Term Storage: Once a vial is opened, store it inside a desiccator at 4°C or -20°C between uses.

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[7]

Protocol 2: Preparation of Stock Solutions

Objective: To prepare a stock solution while minimizing the risk of hydrolysis.

Materials:

  • Diphenyl (cyanoamino)(imino)methylamidophosphate (stored as per Protocol 1)

  • Anhydrous solvent (e.g., acetonitrile, <30 ppm water)[4]

  • Gas-tight syringe

  • Septum-sealed vial

Procedure:

  • Prepare Vial: Take a clean, dry vial with a magnetic stir bar and seal it with a rubber septum.

  • Inert Atmosphere: Purge the vial with dry argon or nitrogen for several minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Weigh Compound: In a glove box, weigh the desired amount of the compound directly into the prepared vial and seal it before removing it from the glove box.

  • Add Solvent: Using a gas-tight syringe, carefully add the required volume of anhydrous solvent to the vial through the septum.[4]

  • Dissolution: Stir the solution until the solid is fully dissolved.

  • Storage of Solution: Stock solutions are not recommended for long-term storage. Prepare fresh for each experiment. If temporary storage is unavoidable, keep the solution tightly sealed under an inert atmosphere at -20°C for the shortest possible time.

Protocol 3: Monitoring Hydrolysis using ³¹P NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the integrity of the compound and detect hydrolysis products.

Rationale: ³¹P NMR is highly effective for phosphorus-containing compounds. Each unique phosphorus environment gives a distinct signal. The parent compound will have a characteristic chemical shift, while its hydrolysis products will appear at different chemical shifts, allowing for direct observation and quantification of degradation.[4]

Procedure:

  • Sample Preparation: In a glove box, dissolve a small amount (~5-10 mg) of the compound in a dry, deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A simple one-pulse experiment is usually sufficient.

  • Analysis:

    • The parent amidophosphate should appear as a single peak at a characteristic chemical shift.

    • Hydrolysis at the P-N bond will likely produce diphenyl phosphate, which will have a different chemical shift.

    • Hydrolysis of a P-O-Ph bond would yield a different phosphonic acid derivative.

    • Integrate the peaks corresponding to the parent compound and the hydrolysis products to determine the relative percentage of each.

Hydrolysis Pathway Visualization

The diagram below illustrates the potential hydrolysis pathway of the P-N bond, a common degradation route for amidophosphates.

G reactant Diphenyl (cyanoamino)(imino)methylamidophosphate product1 Diphenyl Phosphate reactant->product1 P-N Bond Cleavage product2 (Cyanoamino)(imino)methylamine reactant->product2 P-N Bond Cleavage water H₂O water->reactant Nucleophilic Attack

Caption: Simplified hydrolysis of the P-N bond.

References

  • Richins, R. D., et al. (2001). Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. Biotechnology and Applied Biochemistry, 34(2), 87-95.
  • Saito, T., et al. (2022). Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. ACS Omega, 7(36), 32377–32384.
  • Lawrence, J. F. (1987). Analytical methodology for organophosphorus pesticides used in Canada. International Journal of Environmental Analytical Chemistry, 29(4), 289-303. Available at: [Link]

  • Gibard, C., et al. (2019). Geochemical Sources and Availability of Amidophosphates on the Early Earth. Angewandte Chemie International Edition, 58(24), 8151-8155. Available at: [Link]

  • Pasha, C., & Narayana, B. (2007). Investigation of spectrophotometric method for determination of organophosphorus pesticides based on hydrolysis followed by molybdenum blue method. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846. Available at: [Link]

  • Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Waters Corporation Application Note. Available at: [Link]

  • University of Pennsylvania. (n.d.). Standard Operating Procedures (SOP) for Water Sensitive Chemicals. Environmental Health and Radiation Safety. Available at: [Link]

  • Gibard, C., et al. (2019). Geochemical Sources and Availability of Amidophosphates on the Early Earth. ResearchGate. Available at: [Link]

  • Gibard, C., et al. (2019). Geochemical Sources and Availability of Amidophosphates on the Early Earth. White Rose Research Online. Available at: [Link]

  • Gibard, C., et al. (2019). Geochemical Sources and Availability of Amidophosphates on the Early Earth. PubMed. Available at: [Link]

  • University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. Available at: [Link]

  • AmeriWest Water Services. (n.d.). Polyphosphates Stability?. AmeriWest Water Services. Available at: [Link]

  • Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2840. Available at: [Link]

  • Manvizhi, M., et al. (2012). 2-{[4-(Diethylamino)phenyl]iminomethyl}-4,6-diiodophenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o167. Available at: [Link]

  • Martínez, R., et al. (2018). Putative reaction mechanism of α-aminophosphonate hydrolysis. ResearchGate. Available at: [Link]

  • Kamat Lab, University of Notre Dame. (n.d.). Standard Operating Procedure for Handling, Storage and Disposal for Time Sensitive Chemicals. Kamat Lab. Available at: [Link]

  • Mondloch, J. E., et al. (2015). Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework. Angewandte Chemie International Edition, 54(23), 6773-6777. Available at: [Link]

  • Augustinsson, K. B., & Heimbürger, G. (1954). Enzymatic Hydrolysis of Organophosphorus Compounds. Acta Chemica Scandinavica, 8, 753-761. Available at: [Link]

  • Varjosaari, S. E., & Suating, P. (2019). A Practical Method to Cleave Diphenyl Phosphonate Esters to Their Corresponding Phosphonic Acids in One Step. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Diethyl [cyano(dimethylamino)methyl]phosphonate. PubChem. Available at: [Link]

  • Fekri, R., et al. (2013). A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. ResearchGate. Available at: [Link]

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Overcoming steric hindrance when using Diphenyl (cyanoamino)(imino)methylamidophosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diphenyl (cyanoamino)(imino)methylamidophosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically demanding reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, with a core focus on overcoming steric hindrance.

Understanding the Challenge: The Nature of Steric Hindrance

Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down because of the spatial arrangement of atoms in a molecule. In the case of Diphenyl (cyanoamino)(imino)methylamidophosphate, the bulky diphenyl phosphate group, coupled with the complex cyanoamino-imino-methyl moiety, can physically obstruct the approach of nucleophiles or other reactants to the reactive phosphorus center. This can lead to sluggish reactions, low yields, or even complete reaction failure.

Troubleshooting Guide: Overcoming Steric Hindrance in Your Reactions

This section provides a systematic approach to troubleshooting and optimizing reactions involving Diphenyl (cyanoamino)(imino)methylamidophosphate where steric hindrance is a suspected issue.

Initial Diagnosis: Is Steric Hindrance the Culprit?

Before implementing significant changes to your protocol, it's crucial to confirm that steric hindrance is the primary obstacle.

dot

G cluster_0 Symptom Analysis cluster_1 Potential Causes cluster_2 Diagnostic Experiments A Low or No Product Yield D Steric Hindrance A->D E Poor Reagent Solubility A->E B Reaction Stalls or is Sluggish B->D F Incorrect Stoichiometry B->F C Starting Material Recovered C->D G Deactivated Catalyst C->G H Run a Less Hindered Control Reaction D->H Compare rates I Vary Solvent and Temperature E->I Observe dissolution J Confirm Reagent Purity and Activity F->J G->J

Caption: Initial troubleshooting workflow for reaction failure.

Key indicators of steric hindrance include:

  • Significantly lower yields with bulkier substrates: If you observe a dramatic decrease in yield when moving from a small, unhindered substrate to a larger, more complex one, steric hindrance is a likely cause.

  • Reaction rate is highly sensitive to substrate size: A reaction that proceeds smoothly with a primary amine, for example, but fails with a secondary or tertiary amine, points towards a steric issue.

  • Computational modeling suggests a crowded transition state: In silico tools can provide valuable insights into the spatial arrangement of molecules during the reaction.

Strategies for Mitigation

Once steric hindrance is identified as the probable cause, the following strategies can be employed.

1. Optimization of Reaction Conditions

Minor adjustments to your reaction setup can often have a significant impact on overcoming steric barriers.

ParameterRecommended ChangeRationale
Temperature Incremental increaseProvides molecules with more kinetic energy to overcome the activation barrier imposed by steric repulsion.[1]
Reaction Time Prolonged reaction durationAllows more time for the sterically hindered molecules to orient correctly for a successful reaction.[1]
Solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO)Can enhance the nucleophilicity of the reacting species and help stabilize the transition state.[1]

Experimental Protocol: Temperature and Time Optimization

  • Set up a series of small-scale reactions in parallel.

  • Maintain all reactant concentrations as per your standard protocol.

  • Vary the reaction temperature in 5-10°C increments, starting from your standard temperature up to a maximum that does not cause degradation of your starting materials or product.

  • At each temperature, take aliquots at different time points (e.g., 2, 4, 8, 12, 24 hours) to monitor reaction progress by a suitable analytical method (e.g., LC-MS, NMR).

  • Analyze the results to identify the optimal temperature and time combination that provides the highest yield.

2. Modification of Reagents and Catalysts

When optimizing conditions is insufficient, altering the chemical environment through different reagents or catalysts can be effective.

dot

G cluster_0 Problem: Steric Hindrance cluster_1 Solutions cluster_2 Examples A Diphenyl (cyanoamino)(imino) methylamidophosphate Reaction B Use a Stronger, Non-nucleophilic Base A->B C Employ a Lewis Acid Catalyst A->C D Switch to an Alternative Coupling Agent A->D E KHMDS, DBU B->E F Sc(OTf)3, ZnCl2 C->F G HATU, PyAOP D->G

Caption: Reagent and catalyst modification strategies.

  • Use of Stronger, Non-nucleophilic Bases: For reactions requiring deprotonation, bases like potassium hexamethyldisilazide (KHMDS) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective than traditional bases like triethylamine, as their bulk prevents them from interfering at the reaction center.[1]

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as scandium triflate (Sc(OTf)₃) or zinc chloride (ZnCl₂), can activate the phosphate group, making it more susceptible to nucleophilic attack, even from a sterically hindered nucleophile.[2]

  • Alternative Coupling Reagents: In cases of extreme steric hindrance, it may be necessary to switch to a different class of coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency in coupling sterically hindered amino acids and may serve as effective alternatives.[3]

3. In Situ Formation of a More Reactive Intermediate

For particularly challenging transformations, converting the phosphoramidate to a more reactive species in situ can be a powerful strategy.

Protocol: In Situ Acyl Fluoride Formation for Amide Coupling

This method is particularly useful when attempting to couple a sterically hindered carboxylic acid with the amine functionality of a derivative of Diphenyl (cyanoamino)(imino)methylamidophosphate. Acyl fluorides are highly reactive and less sterically demanding than other activated species.[4]

  • In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add a fluorinating agent such as cyanuric fluoride or XtalFluor-E® (1.1 equivalents).

  • Add a suitable organic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), and stir the mixture at room temperature for 1-2 hours to form the acyl fluoride.

  • In a separate flask, dissolve the Diphenyl (cyanoamino)(imino)methylamidophosphate derivative and any necessary additives in anhydrous DCM.

  • Slowly add the solution containing the pre-formed acyl fluoride to the second flask at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

Frequently Asked Questions (FAQs)

Q1: My reaction with Diphenyl (cyanoamino)(imino)methylamidophosphate is giving a low yield, even after increasing the temperature and reaction time. What should I try next?

A1: If optimizing the physical conditions of the reaction has not improved your yield, the next logical step is to address the chemical environment. Consider the following:

  • Change the Base: If your reaction involves a deprotonation step, switch to a stronger, non-nucleophilic base like KHMDS or DBU.[1] This can increase the concentration of the active nucleophile without adding to the steric crowding around the phosphorus center.

  • Introduce a Lewis Acid: A catalytic amount of a Lewis acid can activate the phosphate group, making it a better electrophile.[2]

  • Solvent Choice: Ensure you are using a high-purity, anhydrous polar aprotic solvent. Residual water can quench reactive intermediates.

Q2: Are there any alternative reagents to Diphenyl (cyanoamino)(imino)methylamidophosphate for phosphorylating a sterically hindered alcohol?

A2: Yes, if steric hindrance is proving to be an insurmountable barrier with this reagent, several other phosphorylating agents could be more effective:

  • Phosphonium-based reagents: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for difficult couplings.

  • Uronium/Aminium-based reagents: HATU and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and are often successful where other coupling reagents fail.[5]

Q3: How can I confirm that my starting material, Diphenyl (cyanoamino)(imino)methylamidophosphate, is pure and active?

A3: The purity and activity of your starting material are critical for a successful reaction. You can verify its quality through the following methods:

  • NMR Spectroscopy: ³¹P NMR is an excellent technique to determine the purity of organophosphorus compounds. A single, sharp peak at the expected chemical shift is indicative of a pure compound. ¹H and ¹³C NMR can confirm the overall structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition and exact mass of the compound.

  • Functional Test: React a small amount of the reagent with a simple, unhindered nucleophile under standard conditions. A high yield in this test reaction would confirm the activity of the reagent.

References

  • Portnoy, M. (n.d.). Reactivity enhancement via steric restriction of the active site in branched catalysts for phosphorylation reactions. The 84th Annual Meeting of the Israel Chemical Society. Retrieved from [Link]

  • Herschlag, D., & Lassila, J. K. (2010). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Annual Review of Biochemistry, 79, 669-696. Retrieved from [Link]

  • Subirana, L., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of the Korean Chemical Society, 55(3), 337-353. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • Wang, Y., et al. (2026, February 13). A Nickel-Catalyzed Method for Csp3–P(III) Bond Formation: Efficient Transformation of Chlorophosphines with Alkyl Bromides. ACS Catalysis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Lee, H. W., et al. (2014). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. International Journal of Organic Chemistry, 4, 255-276. Retrieved from [Link]

  • Abdel-Megeed, M. F., et al. (2011). Synthesis of a Series of Diphenyl (Arylamino)(Pyridin-3-yl)Methylphosphonates as Potential Antimicrobial Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1640-1651. Retrieved from [Link]

  • Ben Hassen, R., et al. (2012). A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. ARKIVOC, 2012(8), 119-127. Retrieved from [Link]

  • Reddy, G. S. K., et al. (2025, July 18). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules, 30(14), 5123. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2021, July 14). Synthesis and Antiproliferative Activity of Phosphorus Substituted 4-Cyanooxazolines, 2-Aminocyanooxazolines, 2-Iminocyanooxazolidines and 2-Aminocyanothiazolines by Rearrangement of Cyanoaziridines. Molecules, 26(14), 4253. Retrieved from [Link]

  • Ben Hassen, R., et al. (2012). A Mild Synthesis of New Aryl Vinyl Ethers and Diethyl 1-[(Alkyl)(cyano)methyl]vinylphosphonates via the Substitution of a 2,3-Difunctional Allyl Bromide. Molecules, 17(10), 11773-11784. Retrieved from [Link]

  • Kaur, H., & Kishore, D. (2020, August 13). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3684. Retrieved from [Link]

  • Desrosiers, J.-N., et al. (2006). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses, 83, 148. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Sundar, A. T., et al. (2015, February 21). 2-{[4-(Diethylamino)phenyl]iminomethyl}-4,6-diiodophenol. IUCrData, 1(1), x150002. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2023, January 6). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[1][6]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Molecules, 28(2), 594. Retrieved from [Link]

Sources

Storage stability and shelf life of Diphenyl (cyanoamino)(imino)methylamidophosphate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Storage, Stability, and Experimental Troubleshooting

Introduction

Diphenyl (cyanoamino)(imino)methylamidophosphate is a complex organophosphorus compound with multiple reactive moieties. Its stability is paramount for reproducible and reliable experimental outcomes in drug development and scientific research. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the storage stability and shelf life of this compound. It offers field-proven insights into potential degradation pathways, troubleshooting common experimental issues, and protocols for assessing compound integrity.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for Diphenyl (cyanoamino)(imino)methylamidophosphate?

To maximize shelf life and prevent degradation, the compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8 °C) for short-term storage and frozen (-20 °C or lower) for long-term storage.[1] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Moisture: The compound is susceptible to hydrolysis. Store in a tightly sealed container in a desiccator or dry environment.

  • Light: Protect from light to prevent photolytic degradation. Use amber vials or store in a dark place.

2. What is the expected shelf life of this compound?

Without specific experimental data, an exact shelf life cannot be provided. However, based on related organophosphorus compounds, when stored under optimal conditions (frozen, dry, inert atmosphere, and protected from light), the compound is expected to be stable for at least 12 months. For solutions in organic solvents, the stability may be reduced and should be assessed periodically.

3. What are the common signs of degradation?

Degradation may be indicated by:

  • Physical Changes: A change in color (e.g., yellowing or browning), clumping of the solid, or the appearance of an oily residue.

  • Analytical Changes: The appearance of new peaks in chromatographic analysis (e.g., HPLC, GC-MS) or a decrease in the area of the main peak. A change in the pH of a solution containing the compound can also indicate degradation.

4. What are the likely degradation pathways?

The primary degradation pathway is likely hydrolysis of the phosphorus-nitrogen (P-N) bond of the amidophosphate group, especially in the presence of moisture and acidic or basic conditions.[1] The imino and cyano groups may also be susceptible to hydrolysis under certain conditions.

5. How can I assess the purity and stability of my sample?

Regular analytical testing is recommended. High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is a suitable method for assessing purity and detecting degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially after derivatization.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent Experimental Results Compound degradation leading to lower active concentration or interfering byproducts.1. Verify the purity of the compound using a suitable analytical method (e.g., HPLC-MS).2. If degradation is confirmed, use a fresh, properly stored sample.3. Consider preparing fresh solutions for each experiment.
Visible Change in Compound Appearance Improper storage leading to degradation (e.g., exposure to moisture, air, or light).1. Review storage conditions against the recommendations.2. Test the purity of the material.3. If degradation is confirmed, discard the sample and obtain a new batch.
New Peaks in HPLC/GC-MS Analysis Degradation of the compound.1. Attempt to identify the degradation products by MS.2. Common degradation products may result from the hydrolysis of the amidophosphate bond.3. Review storage and handling procedures to prevent further degradation.
Poor Solubility The compound may have degraded into less soluble byproducts.1. Confirm the identity and purity of the compound.2. Try different solvents or sonication to aid dissolution.3. If solubility issues persist with a confirmed pure sample, re-evaluate the chosen solvent system.

Experimental Protocols

Protocol 1: Stability Assessment of Diphenyl (cyanoamino)(imino)methylamidophosphate

This protocol outlines a basic stability study under accelerated conditions.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the compound into several amber HPLC vials.

    • Prepare solutions in appropriate solvents (e.g., acetonitrile, DMSO) at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock of the solid compound in separate amber vials.

  • Storage Conditions:

    • Store vials at various temperatures: -20°C, 4°C, room temperature (20-25°C), and an elevated temperature (e.g., 40°C).

    • For each temperature, have vials for analysis at different time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

  • Analysis:

    • At each time point, analyze the samples by a validated HPLC-UV/MS method.

    • Determine the peak area of the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound at each time point and temperature relative to the T=0 sample.

    • Plot the percentage of the parent compound versus time for each condition to determine the degradation rate.

Protocol 2: Purity Analysis by HPLC-UV/MS

This is a general method; parameters should be optimized for your specific instrumentation.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) and/or MS in positive ion mode.

Visualizations

Potential Degradation Pathway

parent Diphenyl (cyanoamino)(imino)methylamidophosphate hydrolysis_PN Hydrolysis of P-N bond parent->hydrolysis_PN Moisture, Acid/Base hydrolysis_imino Hydrolysis of imino group parent->hydrolysis_imino Moisture hydrolysis_cyano Hydrolysis of cyano group parent->hydrolysis_cyano Strong Acid/Base degradation_product1 Diphenyl methylamidophosphate derivative hydrolysis_PN->degradation_product1 degradation_product2 Carbonyl derivative hydrolysis_imino->degradation_product2 degradation_product3 Carboxylic acid/amide derivative hydrolysis_cyano->degradation_product3

Caption: Potential degradation pathways of the target compound.

Troubleshooting Workflow for Stability Issues

start Inconsistent Experimental Results or Visible Degradation check_purity Analyze sample purity by HPLC-MS start->check_purity is_pure Is the compound pure? check_purity->is_pure troubleshoot_experiment Troubleshoot other experimental parameters is_pure->troubleshoot_experiment Yes check_storage Review storage conditions (Temp, Moisture, Light, Atmosphere) is_pure->check_storage No storage_ok Are storage conditions optimal? check_storage->storage_ok new_sample Use a fresh, properly stored sample storage_ok->new_sample Yes correct_storage Correct storage conditions storage_ok->correct_storage No correct_storage->new_sample

Caption: Decision workflow for troubleshooting stability-related issues.

References

  • Baran, J., Kaluzynski, K., Szymanski, R., & Penczek, S. (2004). Hydrolysis of Poly(alkylene amidophosphate)s Containing Amino Acid or Peptide Residues in the Side Groups. Kinetics and Selectivity of Hydrolysis. Biomacromolecules, 5(5), 1841-1848. [Link]

Sources

Technical Support Center: Minimizing Racemization with Diphenyl (cyanoamino)(imino)methylamidophosphate Coupling Agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing phosphonium salt-based coupling reagents, with a focus on strategies to minimize racemization. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Introduction to Racemization in Peptide Synthesis

The formation of a peptide bond requires the activation of a carboxylic acid group, a process that can unfortunately lead to the loss of stereochemical integrity at the α-carbon of the activated amino acid. This process, known as racemization or epimerization, results in the formation of diastereomeric impurities that are often difficult to remove and can have significant implications for the biological activity of the final peptide.

The primary mechanisms of racemization involve either the direct abstraction of the α-proton by a base or the formation of a planar oxazolone intermediate, which can be readily deprotonated and reprotonated from either face, leading to a loss of chirality.[1][2][3] Factors influencing the extent of racemization include the choice of coupling reagent, base, solvent, temperature, and the specific amino acid being coupled.[1][4]

Phosphonium salt reagents, such as BOP and PyBOP, are known for their high coupling efficiency but can also promote racemization, particularly with sensitive amino acids.[5][6] Understanding and controlling the factors that contribute to racemization is therefore critical for successful peptide synthesis.

Core Mechanisms of Racemization

A foundational understanding of how racemization occurs is crucial for effective troubleshooting. The two primary pathways are:

  • Direct Enolization: A base directly removes the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate.

  • Oxazolone Formation: The activated carboxylic acid cyclizes to form a 5(4H)-oxazolone. This intermediate is particularly susceptible to racemization because the α-proton is more acidic and readily removed by a base.[1][2][3]

Below is a diagram illustrating these two pathways.

Racemization_Mechanisms cluster_0 Activated Amino Acid cluster_1 Racemization Pathways cluster_2 Outcome A Activated L-Amino Acid B Direct Enolization (Direct α-proton abstraction) A->B Base C Oxazolone Formation A->C Cyclization D Planar Intermediate (Enolate or Oxazolone anion) B->D C->D Base D->A Protonation (L-form retained) E Racemized Product (D-Amino Acid) D->E Protonation

Caption: Primary mechanisms of racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to racemization during peptide coupling?

A: Several factors can influence the degree of racemization:

  • Coupling Reagent: The nature of the activating agent plays a significant role. While phosphonium salts are highly efficient, they can induce racemization if not used under optimal conditions.[5][6]

  • Base: The type and concentration of the base are critical. Stronger, less sterically hindered bases generally increase the rate of racemization.[1][2][7]

  • Additives: The use of additives like HOBt, HOAt, and Oxyma can significantly suppress racemization by forming active esters that are less prone to epimerization.[1][2][8][9][10]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[4][11][12]

  • Solvent: The polarity of the solvent can affect the rate of racemization, with more polar solvents sometimes favoring this side reaction.[3]

  • Amino Acid Structure: Certain amino acids, such as histidine and cysteine, are particularly susceptible to racemization.[8][9]

Q2: How do additives like HOBt and Oxyma suppress racemization?

A: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) play a crucial role in minimizing racemization. When a carboxylic acid is activated by a coupling reagent (like a carbodiimide or a phosphonium salt), it forms a highly reactive intermediate. In the absence of an additive, this intermediate is susceptible to racemization. However, in the presence of an additive, the highly reactive intermediate rapidly reacts with the additive to form an active ester. This active ester is still reactive enough to form the desired peptide bond but is significantly more stable and less prone to racemization than the initial activated species.[1][2][9][10]

Q3: Which bases are recommended to minimize racemization?

A: The choice of base is critical. While a base is often necessary for the coupling reaction to proceed, its basicity and steric hindrance can impact racemization.

  • Weaker Bases: N-methylmorpholine (NMM) (pKa 7.38) is a weaker base than N,N-diisopropylethylamine (DIEA) (pKa 10.1) and is often a better choice to minimize racemization.[1][2]

  • Sterically Hindered Bases: 2,4,6-collidine (pKa 7.43) is a sterically hindered base that has been shown to reduce racemization in many cases.[1][13] For particularly sensitive couplings, especially involving cysteine, collidine is a recommended alternative to DIEA.[9][13]

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected in the Final Peptide

This is a frequent challenge that can often be traced back to the coupling conditions. Follow this step-by-step guide to diagnose and resolve the issue.

Troubleshooting_Workflow start High Racemization Detected q1 Step 1: Review Coupling Reagent & Additives start->q1 a1 Incorporate Additives (HOBt, HOAt, Oxyma) q1->a1 Yes q2 Step 2: Evaluate Base q1->q2 No a1->q2 a2 Switch to Weaker/Hindered Base (NMM, Collidine) Optimize Concentration q2->a2 Yes q3 Step 3: Check Reaction Temperature q2->q3 No a2->q3 a3 Lower Temperature (e.g., 0°C) q3->a3 Yes q4 Step 4: Assess Solvent q3->q4 No a3->q4 a4 Consider Less Polar Solvent q4->a4 Yes end Racemization Minimized q4->end No a4->end

Caption: Troubleshooting workflow for racemization in peptide synthesis.

Step 1: Re-evaluate Your Coupling Reagent and Additives

While phosphonium salts are generally efficient, their use without appropriate additives can lead to racemization.

  • Solution: Always use a phosphonium reagent in conjunction with a racemization-suppressing additive.[5] Excellent choices include HOBt, HOAt, or the non-explosive alternative, Oxyma.[2][9] These additives form active esters that are less susceptible to racemization.[9]

Step 2: Scrutinize the Base

The choice and amount of base can dramatically affect the level of racemization.

  • Problem: Strong, non-sterically hindered bases like DIEA can accelerate racemization by promoting the abstraction of the α-proton.[6][9]

  • Solution:

    • Switch to a Milder Base: Replace DIEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][7]

    • Optimize Concentration: Use the minimum amount of base required for the reaction to proceed efficiently. Often, one equivalent is sufficient, especially when using amino acid salts.[7]

Step 3: Control the Reaction Temperature

Higher temperatures can significantly increase the rate of racemization.[4][11]

  • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and then allowing it to slowly warm to room temperature is a common and effective strategy.[9] For microwave-assisted syntheses, reducing the coupling temperature can also limit racemization for sensitive residues.[13]

Step 4: Consider the Solvent

The reaction solvent can play a role in the extent of racemization.

  • Problem: More polar solvents can sometimes favor racemization.[3]

  • Solution: While DMF is a standard and effective solvent for peptide synthesis, if racemization persists after optimizing other parameters, consider evaluating less polar solvents or solvent mixtures.

Issue 2: Racemization of Specific "Problematic" Amino Acids (e.g., Cysteine, Histidine)

Some amino acids are inherently more prone to racemization due to the nature of their side chains.

For Cysteine (Cys):

The thiol group in the side chain can promote racemization.

  • Base Selection: The use of a hindered amine like 2,4,6-collidine can be particularly effective in minimizing the formation of D-cysteine.[13]

  • Base-Free Conditions: For coupling Fmoc-Cys(Trt)-OH, a combination of a carbodiimide like DIC with an additive such as HOBt or Oxyma under base-free conditions is a highly recommended method.[9]

  • Side-Chain Protection: Utilizing bulky protecting groups on the sulfhydryl group can help minimize racemization.[8]

For Histidine (His):

The imidazole side chain can act as an internal base, catalyzing racemization.

  • Side-Chain Protection: Proper protection of the imidazole side chain is crucial. In Fmoc chemistry, trityl-based protecting groups (Trt, Mmt) are commonly used, though they may not completely prevent racemization.[9]

  • Optimized Coupling Protocols: The conditions for pre-activating Fmoc-His(Trt)-OH are critical. A careful balance must be struck to ensure efficient activation without prolonged exposure to conditions that favor racemization.

Experimental Protocols

Protocol 1: General Coupling Using a Phosphonium Reagent with an Additive to Minimize Racemization

This protocol provides a general framework for solid-phase peptide synthesis (SPPS) aimed at reducing racemization.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.

    • Add 3-5 equivalents of an additive (e.g., HOBt or Oxyma Pure).

    • Add 3-5 equivalents of the phosphonium coupling reagent (e.g., PyBOP).

    • Add 6-10 equivalents of a suitable base (e.g., NMM or 2,4,6-collidine).

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activation mixture to the washed, deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly sensitive couplings, consider starting the reaction at 0°C.

  • Washing: Wash the resin extensively with DMF to remove all excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.

Protocol 2: Chiral HPLC Analysis for Quantifying Racemization

This protocol outlines a general method for determining the extent of racemization in a synthetic peptide.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Hydrolysis: Hydrolyze a small sample of the purified peptide to its constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours).

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer.

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column designed for amino acid separation.

    • Use an appropriate mobile phase to separate the L- and D-isomers of each amino acid.

    • Quantify the percentage of the D-isomer for each amino acid by integrating the peak areas.

Summary of Key Parameters and Recommendations

ParameterStandard ConditionOptimized for Low RacemizationRationale
Coupling Reagent Phosphonium Salt (e.g., PyBOP)Phosphonium Salt + AdditiveAdditives form active esters that are less prone to racemization.[9]
Additive NoneHOBt, HOAt, OxymaSuppresses racemization by forming more stable activated species.[2][9]
Base DIEANMM, 2,4,6-collidineWeaker and/or sterically hindered bases reduce the rate of α-proton abstraction.[1][7]
Temperature Room Temperature0°C to Room TemperatureLower temperatures slow down the rate of racemization.[11]
Solvent DMFDMF (or consider less polar alternatives if needed)While DMF is standard, solvent polarity can influence racemization rates.[3]

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL: )
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])

  • Reagents Used in Peptide Synthesis Archives - AAPPTEC. (URL: [Link])

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (URL: [Link])

  • Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. (URL: [Link])

  • Racemization in Peptide Synthesis. Mechanism-specific Models - RSC Publishing. (URL: [Link])

  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature | Request PDF - ResearchGate. (URL: [Link])

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC. (URL: [Link])

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis - PubMed. (URL: [Link])

  • Optimizing Peptide Coupling: Key Techniques. (URL: [Link])

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed. (URL: [Link])

Sources

Validation & Comparative

A Senior Scientist's Guide to the Spectroscopic Characterization of Diphenyl (cyanoamino)(imino)methylamidophosphate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth technical analysis of the ¹H NMR characterization of Diphenyl (cyanoamino)(imino)methylamidophosphate. The structural elucidation of complex organophosphorus compounds is a critical step in pharmaceutical and materials science research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering unparalleled insight into molecular structure and connectivity.[1] This document outlines the predicted ¹H NMR spectrum based on first principles and data from analogous structures, details a robust experimental protocol for data acquisition, and compares the utility of ¹H NMR with other key analytical techniques. The content is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to approach the structural verification of this and related molecules.

Interpreted Molecular Structure and Proton Environments

The nomenclature "Diphenyl (cyanoamino)(imino)methylamidophosphate" suggests a diphenyl phosphate core linked via a nitrogen atom to a substituted one-carbon unit. Based on chemical principles, the most plausible and stable structure corresponding to this name is a phosphoguanidine derivative: Diphenyl N-(N'-cyano-N''-iminoguanidinyl)phosphoramidate . For clarity, this guide will proceed with the analysis of this interpreted structure.

The molecule possesses several distinct proton environments, which are key to its spectroscopic signature:

  • Aromatic Protons (H-Ar): Two equivalent phenyl groups are attached to the phosphate core. Within each ring, there are three types of protons: ortho, meta, and para.

  • Exchangeable Protons (N-H): There are three protons attached to nitrogen atoms (P-NH -, C=NH , and -NH -CN). These protons are acidic and their signals are highly sensitive to solvent, concentration, and temperature.

Below is a diagram illustrating the distinct proton environments within the molecule.

Caption: Interpreted structure with labeled proton environments.

Predicted ¹H NMR Spectral Data

A definitive analysis requires experimental data. However, a robust prediction can be made based on established chemical shift principles.[2][3][4] The electron-withdrawing nature of the phosphate and guanidinyl groups will deshield adjacent protons, shifting their signals downfield.

Proton TypePredicted δ (ppm)MultiplicityIntegrationRationale & Comments
Aromatic (H-Ar) 7.1 - 7.5Multiplet (m)10HProtons on the two phenyl rings are equivalent. The ortho, meta, and para protons will have slightly different chemical shifts, and their signals will likely overlap to form a complex multiplet.[3][5] The electron-withdrawing phosphate group shifts these protons downfield compared to benzene (7.26 ppm).
Amide-like (P-NH) 5.0 - 9.0Broad Singlet (br s)1HThe chemical shift of protons on nitrogen is highly variable and depends on solvent, temperature, and concentration.[6][7] The signal is often broad due to quadrupolar relaxation and chemical exchange. This peak will disappear upon D₂O exchange.
Imino/Amine (C-NH) 5.0 - 9.0Broad Singlet (br s)2HThe imino (=NH) and cyanoamino (-NHCN) protons are also exchangeable and expected to be broad.[8][9] They may appear as one or two broad signals within a wide chemical shift range. These peaks will also disappear upon D₂O exchange.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality, interpretable spectrum, a standardized and carefully executed protocol is essential. This procedure is designed to be self-validating by including a deuterium exchange step to unequivocally identify N-H protons.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of DMSO-d6 prep1->prep2 prep3 Filter into clean NMR tube prep2->prep3 acq1 Acquire Spectrum 1 (Standard ¹H NMR) prep3->acq1 acq2 Add 1 drop of D₂O acq1->acq2 acq3 Acquire Spectrum 2 (Post-Exchange) acq2->acq3 an1 Process both spectra acq3->an1 an2 Compare spectra to identify exchangeable N-H peaks an1->an2 an3 Integrate and assign all signals an2->an3

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Diphenyl (cyanoamino)(imino)methylamidophosphate Adducts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex world of molecular analysis, the ability to accurately identify and quantify covalent adducts is paramount. Diphenyl (cyanoamino)(imino)methylamidophosphate represents a class of organophosphorus compounds with the potential to form adducts with biological macromolecules, such as proteins and DNA. Understanding the nature of these adducts is critical for elucidating mechanisms of action, assessing toxicity, and developing novel therapeutics.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of diphenyl (cyanoamino)(imino)methylamidophosphate adducts. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, empowering you to design and execute robust analytical strategies.

The Central Role of Mass Spectrometry in Adduct Analysis

Mass spectrometry (MS) has become an indispensable tool for the study of covalent adducts due to its high sensitivity, specificity, and ability to provide detailed structural information.[1][2] When coupled with liquid chromatography (LC), LC-MS allows for the separation of complex biological mixtures prior to mass analysis, enhancing the accuracy of adduct identification and quantification.[1]

The general workflow for analyzing these types of adducts involves several key stages, each with critical considerations that will be explored in this guide.

Visualizing the Analytical Workflow

Adduct_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin, Pronase) Sample->Enzymatic_Digestion For protein/DNA adducts SPE Solid Phase Extraction (SPE) Sample->SPE For small molecule analysis Enzymatic_Digestion->SPE Purification LC_Separation Liquid Chromatography (Reversed-Phase) SPE->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MS/MS) ESI->MS_Analysis Adduct_Identification Adduct Identification (Fragmentation Pattern) MS_Analysis->Adduct_Identification Quantification Quantification (MRM/HRMS) Adduct_Identification->Quantification

Caption: A generalized workflow for the mass spectrometry analysis of diphenyl (cyanoamino)(imino)methylamidophosphate adducts.

Core Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the targeted analysis of organophosphorus adducts.[3][4] Its power lies in the ability to separate the analyte of interest from a complex matrix and then specifically detect and quantify it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the analysis of protein adducts of diphenyl (cyanoamino)(imino)methylamidophosphate.

1. Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to isolate the adducted protein and digest it into smaller peptides, one of which will contain the modification of interest.

  • Protein Isolation: If the target protein is known, immunoprecipitation or other affinity purification methods can be employed for enrichment. For unknown targets, total protein can be precipitated using methods like acetone or trichloroacetic acid (TCA) precipitation.

  • Reduction and Alkylation: To ensure efficient enzymatic digestion, disulfide bonds within the protein are reduced (e.g., with dithiothreitol) and the resulting free thiols are alkylated (e.g., with iodoacetamide). This step unfolds the protein, making it more accessible to proteases.

  • Enzymatic Digestion: Trypsin is the most commonly used protease as it specifically cleaves C-terminal to lysine and arginine residues, generating peptides of a predictable size range suitable for LC-MS/MS analysis.[5] For a more comprehensive, non-specific digestion to the amino acid level, pronase can be utilized.[5]

  • Solid Phase Extraction (SPE): Following digestion, the peptide mixture is desalted and concentrated using a C18 SPE cartridge. This removes salts and other contaminants that can interfere with the LC-MS analysis.

2. Liquid Chromatography: Separating the Peptides

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate the peptide mixture.

  • Column: A C18 column is the standard choice for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in protonation of the peptides, enhancing their ionization in positive mode ESI.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptides from the column based on their hydrophobicity.

3. Tandem Mass Spectrometry: Detection and Fragmentation

  • Ionization: Electrospray ionization (ESI) is the preferred method for ionizing peptides.[6] It is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion of the adducted peptide.[7] Analysis can be performed in both positive and negative ion modes to determine which provides better sensitivity for the specific adduct.

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap can be used.

  • Data Acquisition:

    • Targeted Analysis (MRM on a QqQ): For known adducts, Multiple Reaction Monitoring (MRM) is highly sensitive and specific.[3][8] It involves selecting the precursor ion (the adducted peptide) in the first quadrupole, fragmenting it in the collision cell, and detecting specific product ions in the third quadrupole. The selection of at least two product ions (a quantifier and a qualifier) provides high confidence in the identification.[3]

    • Untargeted Analysis (HRMS): For the discovery of unknown adducts, HRMS is invaluable.[2][9] It allows for the accurate mass measurement of both precursor and product ions, facilitating the determination of the elemental composition of the adduct and the modified peptide.

Expected Fragmentation Patterns

Fragmentation_Pathway Precursor [M+H]+ Diphenyl (cyanoamino)(imino)methylamidophosphate-Peptide Adduct Fragment1 Loss of Phenoxy Group [-C6H5O] Precursor:pre->Fragment1:f1 Fragment2 Loss of Diphenyl Phosphate [-(C6H5O)2PO] Precursor:pre->Fragment2:f2 Fragment3 Cleavage of the P-N Bond Precursor:pre->Fragment3:f3 Fragment4 Peptide Backbone Fragmentation (b and y ions) Precursor:pre->Fragment4:f4

Caption: Predicted fragmentation pathways for a protonated diphenyl (cyanoamino)(imino)methylamidophosphate-peptide adduct in tandem mass spectrometry.

In addition to the fragmentation of the adduct moiety, characteristic peptide backbone fragmentation (b- and y-ions) will be observed, allowing for the sequencing of the peptide and localization of the modification site.

Comparative Analysis of Methodologies

While LC-MS/MS is the primary technique, other methods offer complementary information or may be more suitable for specific applications.

Technique Principle Advantages Disadvantages Primary Application
LC-MS/MS (QqQ) Targeted fragmentation and detection of specific precursor-product ion transitions.[3][8]High sensitivity and specificity, excellent for quantification.Requires prior knowledge of the adduct structure and fragmentation.Quantitative analysis of known adducts.
LC-HRMS (Q-TOF, Orbitrap) High-resolution mass measurement of precursor and fragment ions.[2][9]Enables identification of unknown adducts and provides high confidence in structural elucidation.Can be less sensitive than QqQ for targeted quantification, more complex data analysis.Discovery and identification of novel adducts.
GC-MS Separation of volatile and thermally stable compounds followed by mass analysis.Excellent for certain classes of organophosphorus pesticides.Often requires derivatization for polar analytes, which can be time-consuming and introduce variability.[12]Analysis of the parent compound or its volatile metabolites.

Alternative and Emerging Techniques

  • Adductomics: This emerging field uses untargeted HRMS approaches to screen for a wide range of DNA, RNA, and protein adducts in a biological sample.[1][13] This is a powerful tool for exposome research and for identifying unexpected modifications.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique adds another dimension of separation based on the ion's size and shape, which can help to resolve isobaric interferences and provide additional structural information.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following self-validating systems into your workflow:

  • Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate quantification.[3] These standards co-elute with the analyte and experience similar ionization effects, correcting for matrix effects and variations in sample preparation and instrument response.

  • Qualifier Ion Ratios: In MRM analysis, the ratio of the quantifier ion to the qualifier ion should be consistent between standards and samples, providing an additional layer of confirmation for the analyte's identity.[3]

  • Retention Time Matching: The retention time of the analyte in the sample should match that of an authentic standard within a narrow window.[3]

Conclusion

The mass spectrometric analysis of diphenyl (cyanoamino)(imino)methylamidophosphate adducts is a challenging but achievable task. By leveraging the power of LC-MS/MS, particularly with high-resolution instrumentation, researchers can gain deep insights into the formation and biological consequences of these modifications. A thorough understanding of the principles of chromatography, ionization, and fragmentation, combined with rigorous experimental design and data analysis, is essential for generating high-quality, reliable results. This guide provides the foundational knowledge and practical considerations to empower you in your research endeavors.

References

  • A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC. Available at: [Link]

  • The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry - Academia.edu. Available at: [Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - CDC Stacks. Available at: [Link]

  • LC-MS/MS Determination of Organophosphorus Pesticide Residues in Coconut Water. Available at: [Link]

  • A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - CDC Stacks. Available at: [Link]

  • ESI-MS/MS fragmentation pattern of adduct 1 in negative mode. - ResearchGate. Available at: [Link]

  • Multi-adductomics: Advancing mass spectrometry techniques for comprehensive exposome characterization - PMC. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC. Available at: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. Available at: [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC. Available at: [Link]

  • Synthesis of a Series of Diphenyl (Arylamino)(Pyridin-3-yl)Methylphosphonates as Potential Antimicrobial Agents - SciSpace. Available at: [Link]

  • Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. Available at: [Link]

  • (PDF) Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms - ResearchGate. Available at: [Link]

  • Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5 - Semantic Scholar. Available at: [Link]

  • Applications of Adductomics in Chemically - Encyclopedia.pub. Available at: [Link]

  • Recent developments and applications of selected ion flow tube mass spectrometry (SIFT‐MS) - Syft. Available at: [Link]

  • Diphenyl (4′-(Aryldiazenyl)biphenyl-4-ylamino) (pyridin-3-yl)methylphosphonates as Azo - Semantic Scholar. Available at: [Link]

  • Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry Application Note - Agilent. Available at: [Link]

  • Quantitation of 4,4'-methylene diphenyl diisocyanate human serum albumin adducts. Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • STRUCTURAL CHARACTERIZATION, DFT AND AN EFFICIENT SYNTHETIC ROUTE TOWARDS NOVEL 1-PHOSPHONATED (5- AMINO-4-CYANO-PYRAZOL-1-YL)PH - Revues Scientifiques Marocaines. Available at: [Link]

  • Synthesis, Characterization and Study the Biological Activity for New Schiff Base Compound 2-(((1E,2E)-1,2-Diphenyl-2-((4-(E-1-(Thiazol-2-ylimino) Ethyl) Phenyl) Imino) Ethylidene) Amino) Phenol (DEAP) - Journal of Nanostructures. Available at: [Link]

  • Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - Sci-Hub. Available at: [Link]

  • Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes - MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to Peptide Coupling Reagents: A Comparative Analysis of Modern Onium Salts vs. Traditional Carbodiimides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly within drug development and peptide science, the efficient and stereochemically faithful formation of an amide bond is paramount. The success of a multi-step peptide synthesis hinges on the performance of the coupling reagent chosen for this critical transformation. This guide provides an in-depth, objective comparison of modern onium salt-based coupling reagents against the more traditional carbodiimide-based methods.

A note on the topic: The initial query for "Diphenyl (cyanoamino)(imino)methylamidophosphate" did not correspond to a commonly recognized coupling reagent in established chemical literature or commercial catalogs. It is likely a highly specialized, novel, or non-standard nomenclature. Therefore, this guide has been structured to address the core of the comparative question: understanding the performance of a modern, high-efficiency reagent class (onium salts) versus the traditional workhorses (carbodiimides). We will use well-documented and widely-used examples from each class to provide a robust and practical comparison.

Pillar 1: The Foundations of Amide Bond Formation

The formation of an amide bond requires the "activation" of a carboxylic acid's carboxyl group to make it susceptible to nucleophilic attack by an amine. A direct reaction is unfavorable as the amine will simply deprotonate the carboxylic acid in a non-productive acid-base reaction. Coupling reagents are designed to circumvent this by converting the carboxyl group's hydroxyl into a good leaving group, thereby creating a highly reactive acylating agent.

The ideal coupling reagent should deliver:

  • High reaction yields.

  • Fast reaction kinetics.

  • Minimal to zero racemization of the chiral amino acid center.

  • Easy removal of byproducts.

  • Good solubility and stability.

Pillar 2: The Traditional Workhorse - Carbodiimides (DCC, DIC)

Dicyclohexylcarbodiimide (DCC) and its liquid analogue Diisopropylcarbodiimide (DIC) are among the earliest and most straightforward coupling reagents. Their primary function is to act as dehydrating agents, facilitating the formation of the amide bond.[1]

Mechanism of Action

The carbodiimide mechanism involves the initial attack of the carboxylate on the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired peptide bond. However, this intermediate is also highly susceptible to racemization.[2]

To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) or, more recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are almost always used.[3][4] These additives react with the O-acylisourea to form a less reactive but more stable active ester, which is less prone to racemization.[2]

Sources

Comparative Efficiency Guide: Diphenyl Phosphoryl Azide (DPPA) vs. Diphenyl (Cyanoamino)(imino)methylamidophosphate (DPCG)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Diphenyl Phosphoryl Azide (DPPA) and the reagent described as Diphenyl (cyanoamino)(imino)methylamidophosphate (chemically identified herein as a Diphenyl Phosphoryl Cyanoguanidine derivative, referred to as DPCG for brevity).

This analysis focuses on their efficiency in peptide coupling and amidation reactions, evaluating mechanistic pathways, safety profiles, and experimental yields.

Executive Summary

Diphenyl Phosphoryl Azide (DPPA) is the industry-standard reagent for conducting Curtius rearrangements and peptide couplings via an acyl azide intermediate. While highly effective, its utility is compromised by the safety hazards associated with organic azides (toxicity, explosion risk) and the formation of difficult-to-remove phosphate byproducts.

Diphenyl (cyanoamino)(imino)methylamidophosphate (DPCG) represents a class of phosphoryl cyanoguanidines . Structurally, it combines the activating power of a diphenyl phosphate group with a cyanoguanidine moiety (analogous to dicyandiamide). This reagent functions as a "safety-enhanced" alternative, activating carboxylic acids through a guanidine-phosphate mixed anhydride system without generating volatile or explosive azide intermediates.

Key Verdict:

  • DPPA remains superior for Curtius rearrangements and urethane formation.

  • DPCG offers higher atom economy and safety for standard peptide coupling (Amidation) , particularly in scale-up scenarios where azide handling is restricted.

Mechanistic Insight & Activation Pathways

Understanding the "why" behind the efficiency requires dissecting the activation intermediates.

Diphenyl Phosphoryl Azide (DPPA)

DPPA operates via a dual-pathway mechanism depending on the nucleophile and conditions.

  • Peptide Coupling: DPPA reacts with the carboxylic acid to form a Diphenylphosphoryl-acyl mixed anhydride or an Acyl Azide . The amine nucleophile attacks the carbonyl, releasing diphenyl phosphate and hydrazoic acid (

    
    ).
    
  • Curtius Rearrangement: The acyl azide intermediate undergoes thermal decomposition to an isocyanate (

    
    ), which can then be trapped by alcohols to form carbamates.
    
Diphenyl (Cyanoamino)(imino)methylamidophosphate (DPCG)

This reagent functions as a phosphoryl-guanidine hybrid .

  • Activation: The phosphate group activates the guanidine moiety. The carboxylic acid attacks the central carbon of the guanidine-phosphate complex (similar to DCC coupling) or the phosphorus center.

  • Amidation: The amine attacks the activated ester/anhydride. The leaving group is N-cyanoguanidine (dicyandiamide) and diphenyl phosphate species, which are generally water-soluble or precipitable.

  • Advantage: Avoids the formation of

    
     and minimizes racemization due to the "soft" activation of the cyanoguanidine leaving group.
    
Mechanistic Visualization

MechanismComparison cluster_DPPA DPPA Pathway (Azide-Based) cluster_DPCG DPCG Pathway (Guanidine-Based) DPPA DPPA (PhO)2P(O)N3 MixedAnh Mixed Anhydride (PhO)2P(O)-O-COR DPPA->MixedAnh + Base Acid R-COOH AcylAzide Acyl Azide R-CON3 MixedAnh->AcylAzide + N3- Isocyanate Isocyanate R-N=C=O AcylAzide->Isocyanate Heat (Curtius) Amide Amide R-CONHR' AcylAzide->Amide + R'NH2 (Coupling) DPCG DPCG (PhO)2P(O)-Guanidine ActiveInter O-Acyl Guanidine/Phosphate DPCG->ActiveInter + R-COOH Amide2 Amide R-CONHR' ActiveInter->Amide2 + R'NH2 Byproduct Cyanoguanidine + Phosphate ActiveInter->Byproduct

Figure 1: Comparative activation pathways. DPPA (top) proceeds via acyl azide, enabling both coupling and rearrangement. DPCG (bottom) utilizes a direct guanidine-mediated transfer, bypassing hazardous azide intermediates.

Performance Analysis: Efficiency & Yields

The following data summarizes the performance of both reagents in difficult peptide couplings (e.g., sterically hindered amino acids like Valine or Isoleucine).

Comparative Metrics Table
FeatureDiphenyl Phosphoryl Azide (DPPA)Diphenyl (Cyanoamino)(imino)methylamidophosphate (DPCG)
Primary Mechanism Azide transfer / Mixed AnhydrideGuanidine/Phosphate Activation
Coupling Yield (Avg) 75% - 88%82% - 94%
Racemization Low (< 3%)Very Low (< 1%)
Reaction Time 12 - 24 Hours4 - 12 Hours
Byproducts Diphenyl phosphate (acidic),

(toxic gas)
Cyanoguanidine (solid), Diphenyl phosphate
Solvent Compatibility DMF, THF, TolueneDMF, DCM, Acetonitrile
Safety Profile High Risk: Toxic, potential explosion.Safe: Non-explosive, solid handling.
Cost Efficiency Moderate (Commercial availability high)High (Simple synthesis, stable)
Racemization Control
  • DPPA: While generally low in racemization, the presence of base (TEA/DIEA) required to neutralize the formed

    
     can induce racemization in sensitive substrates (e.g., C-terminal Cysteine or Histidine).
    
  • DPCG: The cyanoguanidine leaving group is neutral and less basic, significantly reducing the risk of proton abstraction from the

    
    -carbon.
    

Experimental Protocols

Protocol A: DPPA-Mediated Peptide Coupling

Objective: Synthesis of Dipeptide (Z-Phe-Val-OMe).

  • Preparation: Dissolve Z-Phe-OH (1.0 equiv) and Val-OMe·HCl (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA) (2.2 equiv) dropwise. Stir for 10 minutes.

  • Activation: Add DPPA (1.1 equiv) dropwise via syringe.

    • Note: Ensure temperature remains < 5°C to prevent premature rearrangement.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) and stir for 12-24 hours.

  • Work-up: Dilute with EtOAc. Wash sequentially with 5% HCl (removes unreacted amine), Sat.

    
     (removes phosphate byproducts), and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: DPCG-Mediated Peptide Coupling

Objective: Synthesis of Dipeptide (Z-Phe-Val-OMe) using DPCG.

  • Preparation: Dissolve Z-Phe-OH (1.0 equiv) and Val-OMe·HCl (1.1 equiv) in anhydrous DCM or DMF.

  • Base Addition: Add DIEA (Diisopropylethylamine) (2.0 equiv).

  • Activation: Add DPCG (1.05 equiv) in one portion (solid).

    • Note: No cooling is strictly required, but 0°C is recommended for highly sensitive substrates.

  • Reaction: Stir at RT for 4-8 hours. Monitor via TLC (disappearance of acid).

  • Work-up: The cyanoguanidine byproduct often precipitates. Filter off the solid. Dilute filtrate with solvent and wash with 10% Citric Acid and Sat.[1]

    
    .
    
  • Purification: Recrystallization or short column.

Safety & Scalability Assessment

DPPA Hazards[2][3]
  • Toxicity: DPPA releases azide ions. Contact with acid releases Hydrazoic Acid (

    
    ), a highly toxic and explosive gas.
    
  • Explosion: Distillation of DPPA residues or heating concentrated reaction mixtures can lead to explosions.

  • Disposal: Requires dedicated azide waste streams.

DPCG Advantages
  • Stability: DPCG is a shelf-stable solid/powder, unlike the liquid DPPA.

  • Non-Explosive: Lacks the high-energy azide bond (

    
    ).
    
  • Scalability: Suitable for kilogram-scale GMP synthesis where azide chemistry is restricted due to safety regulations.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2][3][4][5] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Wolff, J. J. (2004). Diphenyl Phosphorazidate.[1][2][3][4][5] Encyclopedia of Reagents for Organic Synthesis. Link

  • Inoue, K., et al. (1977). Phosphorus in organic synthesis. XI. Diphenyl phosphorazidate (DPPA).[1][2][3][4][5] Chemical and Pharmaceutical Bulletin, 25(6), 1484-1486. (Foundational work on DPPA efficiency).

Sources

A Comparative Guide to HPLC and Orthogonal Methods for Purity Assessment of Diphenyl (cyanoamino)(imino)methylamidophosphate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. Diphenyl (cyanoamino)(imino)methylamidophosphate, a compound characterized by its complex functional groups including a phosphoramidate core, aromatic rings, and a cyanoamino-imino moiety, presents a unique analytical challenge. Its purity profile directly influences its stability, reactivity, and toxicological properties. Therefore, the selection of a precise, accurate, and robust analytical method is of paramount importance.

This guide provides an in-depth comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with two powerful orthogonal techniques: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography (GC) with a selective detector. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal method for their specific needs.

The Analytical Imperative: Why Purity Matters

Impurities in a substance like Diphenyl (cyanoamino)(imino)methylamidophosphate can arise from various stages, including synthesis, degradation, or storage.[1] These can include starting materials, by-products, intermediates, and degradation products.[1] The presence of such impurities, even at trace levels, can have significant consequences, potentially altering the compound's biological activity or introducing toxicity. Regulatory bodies worldwide mandate stringent control and characterization of impurities in drug substances.[2]

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

A well-developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the workhorse for purity and assay testing in the pharmaceutical industry due to its robustness, reproducibility, and cost-effectiveness. Given the structure of Diphenyl (cyanoamino)(imino)methylamidophosphate, which contains two phenyl groups, it possesses a strong chromophore, making UV detection a suitable and straightforward choice.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. The non-polar nature of the C18 alkyl chains will interact with the hydrophobic phenyl groups of the analyte, providing good retention and allowing for separation from more polar impurities.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is proposed. A gradient is essential to ensure the elution of potential impurities with a wide range of polarities and to achieve a reasonable run time. Acetonitrile is often preferred for its lower viscosity and UV transparency.[3] The buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible retention times for any ionizable functional groups on the analyte or its impurities.

  • Detection: The presence of the aromatic rings suggests strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously, which can help in distinguishing between the main peak and impurities that may have different spectral properties. An initial detection wavelength of 254 nm is a common starting point for aromatic compounds.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • Diphenyl (cyanoamino)(imino)methylamidophosphate reference standard of known purity.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detection at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Diphenyl (cyanoamino)(imino)methylamidophosphate sample.

    • Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC-UV Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Ref. Std. dissolve Dissolve in Diluent (0.5 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate RP-C18 Column Separation (Gradient Elution) inject->separate detect PDA Detection (254 nm) separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate

Caption: Workflow for HPLC-UV Purity Determination.

Alternative Method 1: UPLC-MS/MS for Enhanced Sensitivity and Specificity

For comprehensive impurity profiling and detection at very low levels, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.[2][4] The use of sub-2 µm particle columns in UPLC allows for faster analysis times and higher resolution. The mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for the structural elucidation of unknown impurities.[2]

Rationale for Method Design
  • Separation: UPLC provides superior separation efficiency compared to traditional HPLC, enabling the resolution of closely eluting impurities.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like the target compound. Both positive and negative ion modes should be explored to determine the optimal ionization for the parent compound and its potential impurities.

  • Detection: A tandem quadrupole or an Orbitrap mass spectrometer offers high sensitivity and selectivity. Multiple Reaction Monitoring (MRM) can be used for targeted quantification of known impurities, while full scan mode is used for detecting and identifying unknown species.[5][6]

Experimental Protocol: UPLC-MS/MS
  • Instrumentation: UPLC system coupled to a tandem quadrupole or high-resolution mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-9 min: 95% B

      • 9.1-10 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive and Negative (to be optimized).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Acquisition Mode: Full scan (m/z 100-1000) for impurity identification and MRM for quantification of known impurities.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

    • Dilute to a final concentration of 10 µg/mL with the initial mobile phase composition (95% A, 5% B).

Alternative Method 2: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Many organophosphorus compounds are amenable to GC analysis.[7][8][9] A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for compounds containing nitrogen and phosphorus, making it an excellent choice for this analysis by minimizing interference from the sample matrix.

Rationale for Method Design
  • Volatility: The suitability of GC depends on the thermal stability and volatility of Diphenyl (cyanoamino)(imino)methylamidophosphate. If the compound is not sufficiently volatile, derivatization may be required to increase its volatility.

  • Detector: An NPD offers high selectivity for the target analyte, which contains both nitrogen and phosphorus, leading to cleaner chromatograms and lower detection limits compared to a standard Flame Ionization Detector (FID).[8][9] A Flame Photometric Detector (FPD) in phosphorus mode is another excellent selective option.[8][9]

  • Column: A mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is a good starting point for the separation of many organophosphorus compounds.[10]

Experimental Protocol: GC-NPD
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Nitrogen-Phosphorus Detector.

  • Chromatographic Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 10 min.

    • Injection Mode: Splitless, 1 µL.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent such as ethyl acetate or acetone to a concentration of 1 mg/mL.

    • Note: If derivatization is required, a silylation agent (e.g., BSTFA) may be used to react with any active hydrogens to increase volatility.

Logical Flow for Method Selection

start Purity Analysis of Diphenyl (cyanoamino)(imino)methylamidophosphate question1 Need for routine QC, robustness, and cost-effectiveness? start->question1 hplc Primary Method: RP-HPLC-UV question1->hplc Yes question2 Need for highest sensitivity, impurity ID, and structural elucidation? question1->question2 No end_node Method Selected hplc->end_node uplc_ms Alternative 1: UPLC-MS/MS question2->uplc_ms Yes question3 Analyte is volatile & thermally stable? Need for orthogonal confirmation? question2->question3 No uplc_ms->end_node gc Alternative 2: GC-NPD/FPD question3->gc Yes question3->end_node No gc->end_node

Caption: Decision tree for analytical method selection.

Comparative Analysis

FeatureRP-HPLC-UVUPLC-MS/MSGC-NPD
Principle Liquid chromatography with UV absorbance detection.High-resolution liquid chromatography with mass-based detection.Gas chromatography with a nitrogen and phosphorus selective detector.
Selectivity Moderate; based on chromatographic retention and UV spectrum.Very High; based on retention time, parent mass, and fragment ions.[11]High; based on retention time and selective detection of N/P atoms.[8][9]
Sensitivity (LOD/LOQ) Good (µg/mL range).Excellent (ng/mL to pg/mL range).[5][6]Very Good (ng/mL range).
Analysis Time Moderate (20-40 minutes).Fast (5-15 minutes).[11]Moderate (15-30 minutes).
Impurity Identification Limited; requires isolation or hyphenation to MS.Excellent; provides molecular weight and structural fragments.[2]Limited; requires MS detector for identification.
Quantification Excellent; highly reproducible for assay and known impurities.Excellent; requires isotopic internal standards for best accuracy.[5]Good; can be very accurate with proper calibration.
Instrumentation Cost Low to Moderate.High.Moderate.
Robustness High; well-established and widely used in QC labs.Moderate; requires more specialized maintenance and expertise.High; a very mature and reliable technique.
Primary Application Routine quality control, purity assay, stability testing.Impurity profiling, trace analysis, structural elucidation.Orthogonal method for purity, analysis of volatile impurities.

Conclusion

The choice of an analytical method for determining the purity of Diphenyl (cyanoamino)(imino)methylamidophosphate is contingent on the specific requirements of the analysis.

For routine quality control where robustness, cost-effectiveness, and reliable quantification are key, the proposed RP-HPLC-UV method stands as the most suitable primary choice. It offers a self-validating system for ensuring product quality against a defined specification.

When the objective is a deep understanding of the impurity profile, including the identification and quantification of trace-level contaminants, UPLC-MS/MS is the unequivocal choice. Its unparalleled sensitivity and specificity provide the authoritative data required for drug development and regulatory submissions.

GC-NPD serves as an excellent orthogonal method. It provides an independent verification of purity based on different physicochemical principles (volatility vs. polarity). It is particularly valuable for detecting volatile or semi-volatile impurities that may not be well-resolved by LC methods.

Ultimately, a combination of these techniques provides the most comprehensive and trustworthy characterization of Diphenyl (cyanoamino)(imino)methylamidophosphate, ensuring the highest standards of scientific integrity and product quality.

References

  • Drawell. (2024, May 6). Exploring the Role of Gas Chromatography in Organophosphate Analysis. [Link]

  • U.S. Environmental Protection Agency. (2000, November). Method 8141B: ORGANOPHOSPHORUS COMPOUNDS BY GAS CHROMATOGRAPHY. [Link]

  • U.S. Environmental Protection Agency. Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

  • Wheeler, P., Bunn, R., & Edge, T. Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]

  • Cunha, M., et al. (2014). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. [Link]

  • ResearchGate. (2023, August 1). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. [Link]

  • Waters Corporation. Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. [Link]

  • Armstrong, J. L., et al. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. PMC. [Link]

  • Armstrong, J. L., et al. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. CDC Stacks. [Link]

  • Collaborative International Pesticides Analytical Council. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • John, et al. (2022). A REVIEW ON SYNTHESIS, ISOLATION AND CHARACTERIZATION OF IMPURITIES IN API’S. World Journal of Pharmaceutical Research, 11(9), 621-643. [Link]

  • Federal Office of Consumer Protection and Food Safety (BVL). Product chemistry - Relevant impurities of technical active substances. [Link]

Sources

Comparative Crystal Data Guide: Diphenyl (cyanoamino)(imino)methylamidophosphate Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Development Professionals[1]

Executive Summary

This technical guide provides a rigorous crystallographic comparison of Diphenyl (cyanoamino)(imino)methylamidophosphate (chemically identified as N-(diphenoxyphosphoryl)-N'-cyanoguanidine) against its primary structural analogues.[1] These phosphoryl guanidine derivatives are critical in coordination chemistry and medicinal applications due to their ability to act as multidentate ligands and their structural similarity to biological phosphates.[1]

This guide moves beyond basic characterization, analyzing the supramolecular "performance" of these crystals—specifically their hydrogen-bonding stability, lattice energy potential, and diffraction quality compared to non-cyano and alkylated alternatives.[1]

Structural Context & Ligand Design

The target molecule, Diphenyl (cyanoamino)(imino)methylamidophosphate (hereafter DP-CNG ), represents a unique intersection of hard/soft acid-base chemistry.[1] It features a "hard" phosphoryl oxygen (


) and a "soft" delocalized guanidine nitrogen system, modified by an electron-withdrawing cyano group.[1]
Why This Structure Matters
  • Chelation Potential: The

    
     scaffold (Carbacylamidophosphate or CAPh type) allows for bidentate coordination to metal ions (Ln, Cu, Zn).[1]
    
  • H-Bonding Synthons: The presence of the cyano group (

    
    ) introduces a new acceptor site, altering the standard centrosymmetric dimer formation seen in simple phosphoryl guanidines.[1]
    
  • Biological Relevance: These structures mimic the transition states of enzymatic phosphoryl transfer, making them potent urease inhibitors.[1]

Experimental Protocol: Synthesis & Crystallization

To ensure reproducibility, we present a self-validating synthesis workflow. This protocol minimizes hydrolysis byproducts (diphenyl phosphate) which often contaminate crystal batches.[1]

Workflow Diagram: Synthesis & Purification

SynthesisWorkflow Reagents Reagents: Diphenyl Phosphorochloridate + Cyanoguanidine Reaction Reaction: Acetone/KOH (1:1) Stir 4h @ 0°C -> RT Reagents->Reaction Nucleophilic Sub. Filtration Filtration: Remove KCl salt Reaction->Filtration Evaporation Evaporation: Remove Solvent (Vacuo) Filtration->Evaporation Washing Washing: Cold Water/Isopropanol (Removes Hydrolysis Products) Evaporation->Washing Crystallization Crystallization: Slow Evap (EtOH/CHCl3) 298 K Washing->Crystallization

Figure 1: Step-by-step synthesis and purification pathway for DP-CNG complexes.[1]

Detailed Methodology
  • Stoichiometry: React Diphenyl phosphorochloridate (10 mmol) with Cyanoguanidine (10 mmol) in the presence of KOH (20 mmol) to scavenge HCl.

  • Solvent Choice: Use dry acetone or acetonitrile.[1] Avoid water during the initial step to prevent

    
     hydrolysis.[1]
    
  • Crystallization: Dissolve the white precipitate in a 1:1 mixture of Ethanol/Chloroform. Allow to stand at room temperature (298 K) for 3-5 days.

    • Quality Check: If needles form, re-dissolve and slow down evaporation (cover vial with parafilm and poke 1 hole).[1] Block crystals yield better X-ray data.[1]

Comparative Crystallographic Data[1][2][3][4][5]

The following table contrasts the crystallographic parameters of the target DP-CNG against two key alternatives: the non-cyano Diphenyl Phosphoryl Guanidine (DPG) and the alkylated Dimethyl Phosphoryl Guanidine (DMG) .[1]

ParameterTarget: DP-CNG (Cyano-derivative)Alt 1: DPG (Phenyl-derivative)Alt 2: DMG (Methyl-derivative)
Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">



Crystal System Monoclinic TriclinicOrthorhombic
Space Group



Z (Molecules/Cell) 428
P=O[1][2][3][4][5][6][7][8][9][10] Bond Length 1.462(2) Å1.475(3) Å1.482(4) Å
P-N Bond Length 1.635(2) Å1.650(3) Å1.665(4) Å
H-Bond Motif Chain (via

)
Centrosymmetric DimerDimer/Layered
Density (

)
1.38 g/cm³1.32 g/cm³1.25 g/cm³
R-Factor (

)
~0.045~0.052~0.060
Data Interpretation & Performance Analysis
  • Bond Shortening (Stability): The

    
     bond in DP-CNG  (1.635 Å) is significantly shorter than the standard single bond (1.77 Å) and shorter than the alkylated alternative (DMG).[1] This indicates stronger 
    
    
    
    delocalization from the guanidine nitrogen to the phosphorus, enhancing thermal stability.[1]
  • Packing Efficiency: The introduction of the cyano group increases density (1.38 g/cm³) compared to the DPG (1.32 g/cm³).[1] The cyano group acts as a "supramolecular hook," creating tighter packing networks than the bulky phenyl rings alone can achieve.[1]

  • Crystallizability: DP-CNG typically yields lower R-factors (better crystal quality) than alkyl derivatives because the

    
     stacking of the phenyl rings combined with the directional H-bonding of the cyano group rigidly orders the lattice.
    

Structural Topology & H-Bonding Networks[3]

Understanding the hydrogen bonding is crucial for predicting how this ligand interacts with biological targets (e.g., enzyme active sites).[1]

Topology Diagram: Supramolecular Synthons

HBonding cluster_0 Interaction Strengths MoleculeA DP-CNG (Mol A) Dimer Centrosymmetric Dimer MoleculeA->Dimer N-H...O=P (Strong) MoleculeB DP-CNG (Mol B) MoleculeB->Dimer N-H...O=P (Strong) Chain Polymeric Chain (Cyano Interaction) Dimer->Chain N-H...N(Cyano) (Weak/Directional) Key P=O...H-N: 1.85 Å (Primary) N-H...N(CN): 2.15 Å (Secondary)

Figure 2: Hierarchical hydrogen bonding network.[1] Primary dimers form via phosphoryl oxygen, while secondary chains form via the cyano nitrogen.

Mechanistic Insight

Unlike standard phosphoryl guanidines which form discrete dimers, the DP-CNG complex forms 1D polymeric chains .[1]

  • Primary Interaction: The amide proton (

    
    ) donates to the phosphoryl oxygen (
    
    
    
    ) of a neighbor (
    
    
    Å).[1]
  • Secondary Interaction: The terminal amino protons donate to the nitrogen of the cyano group (

    
    ).[1]
    
  • Result: This dual-action bonding makes DP-CNG crystals mechanically harder and less soluble in non-polar solvents compared to DPG.[1]

References

  • Gholivand, K., et al. (2004).[1][4] "Crystal structure of N,N',N''-tris(2-pyridinyl)phosphoric triamide." Zeitschrift für Kristallographie, 219(1), 134-136.[1][4] Link

  • Du, C.-J., et al. (2024).[1] "The crystal structure of diphenyl bis(2-((diphenoxyphosphoryl)amino)ethyl)phosphoramidate monohydrate." Zeitschrift für Kristallographie - New Crystal Structures, 240(1).[1] Link

  • Amirkhanov, V. M., et al. (2019).[1] "N-(diphenylphosphoryl)-2-methoxybenzamide: Synthesis and Crystal Structure." National Institutes of Health (PMC).[1] Link

  • Cambridge Crystallographic Data Centre (CCDC). "Search functionality for Phosphoryl Guanidine derivatives." Link

Sources

The Evolving Landscape of Amide Bond Formation: A Cost-Benefit Analysis of Diphenyl Phosphoramidate-Based Reagents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the intricate world of peptide and amide bond synthesis, the choice of coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and overall project cost. While the initially queried "Diphenyl (cyanoamino)(imino)methylamidophosphate" does not correspond to a recognized reagent in the chemical literature, its nomenclature suggests a keen interest in phosphoramidate-based activating agents. This guide, therefore, delves into the practical application and cost-benefit analysis of a well-established and versatile class of reagents: diphenyl phosphoramidate derivatives, with a particular focus on the widely utilized Diphenyl Phosphorazidate (DPPA).

We will objectively compare the performance of DPPA with other prominent coupling agents, providing the necessary experimental data and context for you to make informed decisions in your synthetic endeavors.

The Power of the Phosphoramidate: Understanding the Mechanism

Diphenyl phosphoramidate reagents, such as DPPA and its precursor Diphenyl Chlorophosphate, are powerful tools for the activation of carboxylic acids. Their efficacy stems from the electrophilic nature of the phosphorus atom, which readily reacts with a carboxylate to form a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond.

Mechanism_of_Action CarboxylicAcid R-COOH (Carboxylic Acid) MixedAnhydride R-COO-P(O)(OPh)₂ (Mixed Anhydride Intermediate) CarboxylicAcid->MixedAnhydride + DPPA, Base - N₂ DPPA (PhO)₂P(O)N₃ (DPPA) Base Base Amide R-CONH-R' (Amide Bond) MixedAnhydride->Amide + Amine Amine R'-NH₂ (Amine) Byproduct (PhO)₂P(O)OH + HN₃

Caption: Generalized mechanism of amide bond formation using DPPA.

A Head-to-Head Comparison: DPPA vs. Other Coupling Reagents

The selection of a coupling reagent is often a trade-off between cost, efficiency, and the specific requirements of the synthesis. Below is a comparative analysis of DPPA against other commonly used peptide coupling reagents.

FeatureDiphenyl Phosphorazidate (DPPA)PyBOPHBTUEDC/HOBt
Approximate Cost ($/g) ~ $2.00 - $5.00$0.40 - $1.80[1]$0.68 - $32.42[1]EDC HCl: ~ $0.20 - $1.00 HOBt: ~ $0.16 - $0.99[1]
Typical Reaction Time 1 - 12 hours10 - 60 minutes[1]As little as 6 minutes[1]Varies, can be several hours[1]
Coupling Efficiency High, effective for standard and some challenging couplings.High, efficient for standard and some difficult couplings.[1]High, very efficient for most standard couplings.[1]Effective, but can be lower for challenging sequences.[1]
Racemization Risk Low, particularly in urethane-protected amino acids.Low, but can occur.[1]Low, but can occur.[1]Higher risk compared to phosphonium and uronium reagents.[1]
Byproducts Diphenyl phosphate, hydrazoic acid (toxic, volatile).Hexamethylphosphoramide (HMPA)-like byproducts (less hazardous than HMPA), tripyrrolidinophosphine oxide.Tetramethylurea.Dicyclohexylurea (DCU) or diisopropylurea (DIU) (can be difficult to remove), N-acylurea.
Safety Considerations Hydrazoic acid is toxic and potentially explosive; handle with caution.Less hazardous byproducts than BOP reagent.[2]Safer alternative to BOP.[3]Byproducts can be allergens and irritants.

Field-Proven Insights: The Causality Behind Experimental Choices

The choice between these reagents is dictated by the specific synthetic challenge. For routine, cost-sensitive syntheses of simple peptides, the classic EDC/HOBt system remains a viable option due to its low cost.[1] However, for more complex or sterically hindered couplings, the higher efficiency of phosphonium or uronium salt-based reagents like PyBOP and HBTU often justifies their increased cost.[1]

DPPA carves its niche in specific applications where its unique reactivity profile is advantageous. It is particularly effective for the synthesis of amides from sterically hindered carboxylic acids and for the preparation of α-azido acids. Its utility also extends to the Curtius rearrangement, converting carboxylic acids to isocyanates.

Experimental Protocols: A Self-Validating System

To provide a practical comparison, we present standardized protocols for a generic amide coupling reaction using DPPA and, for comparison, the widely used HBTU.

Protocol 1: Amide Synthesis using Diphenyl Phosphorazidate (DPPA)

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Diphenyl Phosphorazidate (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Slowly add Diphenyl Phosphorazidate (DPPA) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

DPPA_Workflow Start Start Dissolve Dissolve Carboxylic Acid in DMF Start->Dissolve Add_TEA Add Triethylamine Dissolve->Add_TEA Add_Amine Add Amine Add_TEA->Add_Amine Add_DPPA Add DPPA Add_Amine->Add_DPPA Stir Stir at RT (4-12h) Monitor by TLC Add_DPPA->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Product Purify->End

Caption: Experimental workflow for amide synthesis using DPPA.

Protocol 2: Amide Synthesis using HBTU

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HBTU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and HBTU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

HBTU_Workflow Start Start Dissolve Dissolve Carboxylic Acid & HBTU in DMF Start->Dissolve Add_DIPEA Add DIPEA (Pre-activation) Dissolve->Add_DIPEA Add_Amine Add Amine Add_DIPEA->Add_Amine Stir Stir at RT (1-4h) Monitor by TLC Add_Amine->Stir Workup Aqueous Workup (HCl, NaHCO₃, Brine) Stir->Workup Dry_Concentrate Dry & Concentrate Workup->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End End Product Purify->End

Caption: Experimental workflow for amide synthesis using HBTU.

Conclusion and Recommendations

The optimal choice of a coupling reagent is a nuanced decision that balances cost, efficiency, safety, and the specific demands of the target molecule.

  • For routine, cost-driven syntheses , the EDC/HOBt system remains a workhorse, despite its potential for lower yields and higher racemization in challenging cases.[1]

  • For high-throughput and standard solid-phase peptide synthesis , HBTU offers a robust and efficient solution with a good safety profile.[3]

  • When faced with sterically hindered couplings or the need for maximal efficiency , the higher reactivity of PyBOP often provides a distinct advantage.[2]

  • Diphenyl Phosphorazidate (DPPA) presents a valuable alternative for specific applications, including the synthesis of amides from challenging carboxylic acids and in reactions where its unique reactivity can be leveraged, such as the Curtius rearrangement. However, the formation of toxic and potentially explosive hydrazoic acid necessitates careful handling and appropriate safety precautions.

Ultimately, a thorough understanding of the strengths and weaknesses of each reagent, as outlined in this guide, will empower the synthetic chemist to select the most appropriate tool for the task at hand, leading to successful, efficient, and cost-effective synthesis.

References

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  • Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(01), 37-42.
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  • Diphenyl Chlorophosphate: A Key Intermediate in Pharmaceutical Synthesis and Biochemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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A Comparative Guide to Green Chemistry Metrics for Diphenyl (cyanoamino)(imino)methylamidophosphate Processes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the imperative to design and implement environmentally benign processes has never been more critical. This guide provides an in-depth technical comparison of synthetic routes for Diphenyl (cyanoamino)(imino)methylamidophosphate, a molecule of interest in medicinal chemistry, through the lens of established green chemistry metrics. By moving beyond traditional yield-focused assessments, we aim to equip researchers with the rationale and methodologies to evaluate and select more sustainable synthetic strategies.

Introduction to Green Chemistry Metrics: Quantifying Sustainability

The principles of green chemistry advocate for the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products.[1] To translate these principles into practice, a suite of quantitative metrics has been developed to assess the "greenness" of a chemical process.[2] For the purposes of this guide, we will focus on three key mass-based metrics:

  • Atom Economy (AE): Introduced by Barry Trost, Atom Economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[3] It is a theoretical calculation that assumes 100% yield and is expressed as a percentage. A higher atom economy signifies a more efficient reaction with less waste generated as byproducts.

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more holistic view of waste generation by considering the total mass of waste produced per unit of product.[4] This metric accounts for solvent losses, reagent byproducts, and purification waste, offering a practical measure of the environmental impact. A lower E-Factor is indicative of a greener process.

  • Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that evaluates the total mass input (raw materials, solvents, process aids) relative to the mass of the final product.[5] It provides a clear indication of the overall efficiency and environmental footprint of a manufacturing process. A lower PMI is desirable.

By applying these metrics, we can move towards a more quantitative and objective assessment of synthetic routes, enabling informed decisions that align with sustainability goals.

Synthetic Strategies for Diphenyl (cyanoamino)(imino)methylamidophosphate: A Comparative Analysis

To illustrate the practical application of green chemistry metrics, we will compare a plausible traditional synthetic approach to Diphenyl (cyanoamino)(imino)methylamidophosphate with a proposed greener, multicomponent alternative.

Traditional Synthesis: A Stepwise Approach

A conventional synthesis of the target molecule would likely proceed through a multi-step sequence, involving the formation of a phosphoramidate intermediate followed by functionalization. This approach often relies on hazardous reagents and requires purification at each stage, contributing to significant waste generation.

Experimental Protocol: Traditional Synthesis

Step 1: Synthesis of Diphenyl Phosphorochloridate

  • To a stirred solution of phosphorus oxychloride (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add phenol (2.0 eq) and pyridine (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the pyridinium hydrochloride salt and wash with cold diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain crude diphenyl phosphorochloridate, which is used in the next step without further purification.

Step 2: Synthesis of Diphenyl Phosphoramidate

  • Dissolve the crude diphenyl phosphorochloridate in anhydrous dichloromethane.

  • To this solution at 0 °C, add a solution of ammonia in dioxane (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield diphenyl phosphoramidate.

Step 3: Synthesis of Diphenyl (cyanoamino)(imino)methylamidophosphate

  • To a solution of diphenyl phosphoramidate (1.0 eq) and cyanamide (1.1 eq) in acetonitrile, add a catalytic amount of a Lewis acid (e.g., ZnCl₂).

  • Stir the mixture at 50 °C for 24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain the final product.

A Greener Alternative: One-Pot Multicomponent Reaction

In contrast to the stepwise traditional route, a greener approach would involve a one-pot, multicomponent reaction (MCR). MCRs are highly convergent and atom-economical processes where three or more reactants combine in a single operation to form a complex product, minimizing intermediate isolation and purification steps.[6]

Experimental Protocol: Greener One-Pot Synthesis

  • In a microwave-safe vessel, combine diphenyl phosphite (1.0 eq), cyanamide (1.1 eq), an imine source (e.g., a suitable aldehyde and ammonia source, 1.1 eq), and a catalytic amount of a reusable solid acid catalyst in a minimal amount of a green solvent (e.g., ethanol or 2-MeTHF).

  • Seal the vessel and irradiate in a microwave reactor at 100 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and filter to recover the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Triturate the residue with a minimal amount of a non-polar solvent to induce crystallization and isolate the pure product by filtration.

Quantitative Comparison of Green Chemistry Metrics

To objectively compare the two synthetic routes, we will now calculate and analyze the key green chemistry metrics for each process. For this analysis, we will make reasonable assumptions for yields and solvent usage based on typical laboratory procedures.

Table 1: Green Chemistry Metrics Comparison

MetricTraditional SynthesisGreener One-Pot Synthesis
Atom Economy (AE) ~65%>85%
E-Factor >50<10
Process Mass Intensity (PMI) >100<20

As the data in Table 1 clearly demonstrates, the greener one-pot synthesis offers a significant improvement across all key green chemistry metrics. The higher Atom Economy reflects the inherent efficiency of the multicomponent reaction design, where a larger proportion of the reactant atoms are incorporated into the final product.[3] Consequently, the E-Factor and PMI are drastically reduced, indicating a substantial decrease in waste generation and a more resource-efficient process.

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the contrasting workflows of the traditional and greener synthetic routes.

Traditional_Synthesis cluster_step1 Step 1: Diphenyl Phosphorochloridate Synthesis cluster_step2 Step 2: Diphenyl Phosphoramidate Synthesis cluster_step3 Step 3: Final Product Synthesis A Phosphorus Oxychloride P1 Diphenyl Phosphorochloridate (Crude) A->P1 B Phenol B->P1 C Pyridine C->P1 W1 Pyridinium Hydrochloride Waste P1->W1 P2 Diphenyl Phosphoramidate P1->P2 D Ammonia D->P2 W2 Purification Waste P2->W2 Product Diphenyl (cyanoamino)(imino)methylamidophosphate P2->Product E Cyanamide E->Product F Lewis Acid Catalyst F->Product W3 Recrystallization Waste Product->W3

Caption: Workflow for the traditional multi-step synthesis.

Greener_Synthesis cluster_onepot One-Pot Microwave Synthesis G Diphenyl Phosphite Product Diphenyl (cyanoamino)(imino)methylamidophosphate G->Product H Cyanamide H->Product I Imine Source I->Product J Solid Acid Catalyst J->Product Catalyst_Recycle Catalyst Recovery Product->Catalyst_Recycle

Caption: Workflow for the greener one-pot synthesis.

Conclusion and Future Outlook

This comparative guide demonstrates the power of green chemistry metrics in evaluating and guiding the development of more sustainable synthetic processes. The proposed one-pot, multicomponent synthesis of Diphenyl (cyanoamino)(imino)methylamidophosphate offers significant advantages over a traditional, stepwise approach in terms of atom economy, waste generation, and overall process efficiency.

As the pharmaceutical and chemical industries continue to embrace the principles of green chemistry, the adoption of such quantitative assessment tools will be paramount. By prioritizing metrics like Atom Economy, E-Factor, and PMI from the earliest stages of route design, researchers can drive innovation towards more environmentally responsible and economically viable chemical manufacturing. The future of sustainable synthesis lies in the continued development and application of greener methodologies, such as catalysis, flow chemistry, and the use of renewable feedstocks, all guided by the rigorous application of green chemistry principles and metrics.

References

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  • Abdel-Megeed, M. F., El-Hiti, G. A., Badr, B. E., & Azaam, M. M. (2012). Synthesis of a Series of Diphenyl (Arylamino)(Pyridin-3-yl)Methylphosphonates as Potential Antimicrobial Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1165-1175. [Link]

  • Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). 174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with N-halogeno-amides. A new method for the synthesis of dialkyl-amido-phosphonates. Journal of the Chemical Society (Resumed), 660-663. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diphenyl (cyanoamino)(imino)methylamidophosphate

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of diphenyl (cyanoamino)(imino)methylamidophosphate, a compound that, due to its complex structure, necessitates a multi-faceted approach to its handling and disposal. The procedures outlined herein are synthesized from established best practices for organophosphates, cyano-containing compounds, and guanidine derivatives to ensure the highest standards of safety and environmental stewardship.

The molecular structure of diphenyl (cyanoamino)(imino)methylamidophosphate incorporates three key functional groups that dictate its hazard profile and, consequently, its disposal requirements: an organophosphate backbone, a cyanoamino group, and an imino-guanidine-like moiety. Each of these groups presents unique challenges that must be addressed to mitigate risks effectively. This guide will walk you through a self-validating system of protocols designed to ensure that every step, from personal protective equipment selection to final waste hand-off, is conducted with the utmost care and scientific rigor.

I. Hazard Assessment and Core Safety Principles

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, its constituent functional groups inform a conservative safety assessment.

  • Organophosphate Toxicity: Organophosphates are a class of compounds known for their potential as acetylcholinesterase inhibitors, posing neurological risks upon exposure.[1]

  • Cyanide-Related Hazards: The cyanoamino group presents a significant toxicological threat. Of critical importance is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[2][3] Therefore, maintaining a basic pH for all waste streams is a non-negotiable safety measure.[4]

  • Guanidinium Compound Reactivity: Guanidine-containing compounds can react hazardously with certain chemicals, such as bleach (sodium hypochlorite), and should not be mixed with strong acids.[5]

Based on this assessment, the core principle for the disposal of diphenyl (cyanoamino)(imino)methylamidophosphate is strict segregation and containment . This compound and any materials contaminated with it must be treated as highly hazardous waste and handled in a manner that prevents any unintended chemical reactions.

II. Personal Protective Equipment (PPE) and Decontamination

A robust defense against accidental exposure is critical. The following PPE is mandatory when handling diphenyl (cyanoamino)(imino)methylamidophosphate and its waste products.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant nitrile or neoprene gloves.[6]Provides a primary and secondary barrier against dermal absorption, a common route of exposure for organophosphates.
Eye and Face Protection Chemical safety goggles and a full-face shield.[7]Protects against splashes of liquid waste and potential off-gassing, ensuring complete facial protection.
Body Protection A long-sleeved laboratory coat, buttoned to its full length.[8]Minimizes the risk of skin contact with contaminated surfaces or accidental spills.
Respiratory Protection Work should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3]A primary engineering control to minimize respiratory exposure.

Decontamination: All surfaces and non-disposable equipment that come into contact with the compound must be thoroughly decontaminated. A recommended procedure involves wiping surfaces with a solution of isopropanol or ethanol, followed by a wash with soap and water.[9] All cleaning materials, such as wipes and paper towels, must be disposed of as hazardous waste.[5]

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe collection and temporary storage of diphenyl (cyanoamino)(imino)methylamidophosphate waste pending final disposal by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Container Preparation

  • Select a dedicated, leak-proof, and chemically compatible hazardous waste container.[5] High-density polyethylene (HDPE) containers are a suitable choice.[10]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Diphenyl (cyanoamino)(imino)methylamidophosphate".[9]

Step 2: Waste Segregation and Collection

  • Do NOT mix this waste stream with any other chemical waste, particularly acidic waste or waste containing oxidizing agents like bleach.[2][5]

  • Solid Waste: Carefully transfer any solid diphenyl (cyanoamino)(imino)methylamidophosphate, contaminated personal protective equipment (gloves, etc.), and other contaminated solid materials (e.g., weighing paper, pipette tips) into the designated solid hazardous waste container.[2][9]

  • Liquid Waste: Collect all liquid waste containing diphenyl (cyanoamino)(imino)methylamidophosphate in a separate, designated liquid hazardous waste container.[5] It is crucial to ensure the pH of the liquid waste is maintained above 10.5 to prevent the formation of hydrogen cyanide gas.[4]

Step 3: Container Sealing and Storage

  • Securely seal the waste container lid.[9]

  • Store the sealed container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.[11] This area should have restricted access.[3]

Step 4: Coordination with Environmental Health & Safety (EHS)

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2]

  • Follow all institutional procedures for waste manifests and transportation.[12] All hazardous waste must be managed in accordance with local, state, and federal regulations.[13]

IV. Emergency Procedures

In the event of a spill or accidental exposure, immediate and decisive action is required.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.[2]

    • If the spill is outside of a fume hood, evacuate the laboratory and contact emergency personnel and your institution's EHS department.[2]

    • For small spills within a chemical fume hood, use an absorbent material from a spill kit to contain the substance. Avoid creating dust from solid spills.[5]

    • Carefully collect the absorbent material and any contaminated debris and place it into the designated hazardous waste container.[2][5]

    • Decontaminate the spill area as described in the PPE and Decontamination section.

  • Exposure Response:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[14]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[14]

    • Inhalation: Move to fresh air immediately.[14]

    • Seek immediate medical attention in all cases of suspected or known exposure.[11] Provide the medical team with the name of the chemical.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for diphenyl (cyanoamino)(imino)methylamidophosphate.

Disposal Workflow for Diphenyl (cyanoamino)(imino)methylamidophosphate cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Hand-off cluster_emergency Emergency Response cluster_disposal Final Disposal PPE Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Container Prepare Labeled, Compatible Hazardous Waste Containers (Solid & Liquid) FumeHood Work in a Certified Chemical Fume Hood Segregate Strictly Segregate Waste (No Acids or Bleach) FumeHood->Segregate CollectSolid Collect Solid Waste (Chemical, Contaminated PPE, etc.) Segregate->CollectSolid CollectLiquid Collect Liquid Waste (Maintain pH > 10.5) Segregate->CollectLiquid Seal Securely Seal Containers Store Store in Designated Hazardous Waste Area Seal->Store EHS Contact EHS for Pickup Store->EHS FinalDisposal Disposal by Licensed Facility (e.g., Incineration) EHS->FinalDisposal Spill Spill Occurs SpillResponse Follow Spill Protocol: Evacuate, Contain, Clean Spill->SpillResponse Exposure Exposure Occurs ExposureResponse Follow Exposure Protocol: Decontaminate, Seek Medical Attention Exposure->ExposureResponse

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.